2-Pentanol, 5-iodo-
Description
BenchChem offers high-quality 2-Pentanol, 5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanol, 5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodopentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIQLIKHRGKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545660 | |
| Record name | 5-Iodopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90397-87-8 | |
| Record name | 5-Iodopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-iodo-2-pentanol: Properties, Synthesis, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic approaches, and expected reactivity of the secondary iodo-alcohol, 5-iodo-2-pentanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to offer a predictive profile.
Core Chemical Properties
While specific experimental data for 5-iodo-2-pentanol is scarce, its basic molecular properties have been calculated and are presented below. For comparative context, experimentally determined properties of the related primary alcohol, 2-pentanol, are also included.
| Property | 5-iodo-2-pentanol | 2-Pentanol |
| Molecular Formula | C5H11IO[1] | C5H12O |
| Molecular Weight | 214.046 g/mol [1] | 88.15 g/mol |
| CAS Number | Not available | 6032-29-7 |
| Melting Point | Not available[1] | -70 °C |
| Boiling Point | Not available[1] | 119 °C |
| Density | Not available[1] | 0.81 g/cm³ |
| Appearance | Not available | Colorless liquid |
Synthesis and Experimental Protocols
However, the synthesis of analogous iodo-alcohols provides a template for a potential synthetic route. A general and robust method for the preparation of iodo-alcohols is through the iodination of the corresponding diol. The following protocol for the synthesis of the isomeric 5-iodo-1-pentanol from 1,5-pentanediol serves as a representative example of this class of transformation.
Representative Synthesis: 5-iodo-1-pentanol from 1,5-Pentanediol
This protocol is adapted from general procedures for the conversion of diols to iodo-alcohols.
Materials:
-
1,5-Pentanediol
-
Sodium Iodide (NaI)
-
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O)
-
Acetonitrile (CH3CN)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1,5-pentanediol in acetonitrile, add sodium iodide and cerium(III) chloride heptahydrate.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-iodo-1-pentanol.
Note: This is a generalized procedure and would require optimization for the specific synthesis of 5-iodo-2-pentanol from 1,4-pentanediol.
Below is a conceptual workflow for the synthesis of a generic iodo-alcohol from a diol.
Caption: Conceptual workflow for the synthesis of an iodo-alcohol.
Predicted Reactivity and Chemical Behavior
The chemical behavior of 5-iodo-2-pentanol is dictated by its two primary functional groups: the secondary alcohol and the terminal primary iodide.
Reactions of the Hydroxyl Group
As a secondary alcohol, the hydroxyl group in 5-iodo-2-pentanol is expected to undergo typical oxidation reactions to form the corresponding ketone, 5-iodopentan-2-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations.
Reactions of the Iodo Group
The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. 5-iodo-2-pentanol would be expected to react with a variety of nucleophiles to displace the iodide and form new carbon-heteroatom or carbon-carbon bonds.
The interplay of these two functional groups could also lead to intramolecular reactions. For instance, under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group could displace the iodide to form a cyclic ether, 2-methyltetrahydrofuran.
A logical diagram of the potential reactivity of 5-iodo-2-pentanol is presented below.
Caption: Predicted reactivity pathways of 5-iodo-2-pentanol.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for 5-iodo-2-pentanol are not available in the searched databases. However, one can predict the salient features of its spectra based on its structure and data from analogous compounds like 2-pentanol and 5-iodo-1-pentanol.
-
¹H NMR: The spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxyl group (C2) at around 3.8 ppm. The protons on the carbon adjacent to the iodine (C5) would likely appear as a triplet around 3.2 ppm. The methyl group at C1 would be a doublet, and the remaining methylene groups would present as complex multiplets.
-
¹³C NMR: The carbon attached to the hydroxyl group (C2) would be expected in the 60-70 ppm region, while the carbon bonded to the iodine (C5) would be significantly upfield, likely in the 0-10 ppm range.
-
IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the alcohol. A C-O stretch would be expected around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 214. A prominent fragment would be the loss of iodine (M-127), and another would be the loss of a water molecule (M-18).
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of 5-iodo-2-pentanol in any signaling pathways or its specific biological activities. Halogenated organic compounds can exhibit a range of biological effects, and iodo-compounds, in particular, can act as alkylating agents. However, without experimental data, any discussion of the biological role of 5-iodo-2-pentanol would be purely speculative.
Conclusion
5-iodo-2-pentanol is a chemical entity for which there is a notable lack of comprehensive experimental data. Its fundamental molecular properties are known, but its physical characteristics, a definitive synthetic protocol, and its spectroscopic and biological profiles remain to be elucidated. The information provided in this guide, based on the principles of organic chemistry and data from related compounds, offers a predictive framework for researchers and professionals interested in this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to 5-Iodo-2-pentanol: Molecular Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 5-iodo-2-pentanol. Additionally, it explores the potential biological relevance of this functionalized alcohol, particularly in the context of enzymatic transformations that are of interest in drug development.
Molecular Structure and Identification
5-Iodo-2-pentanol is a secondary alcohol with the molecular formula C₅H₁₁IO. The structure features a five-carbon pentyl chain with a hydroxyl group at the second position and an iodine atom at the terminal fifth position. The presence of a chiral center at the carbon bearing the hydroxyl group (C2) means that 5-iodo-2-pentanol can exist as two enantiomers, (R)-5-iodo-2-pentanol and (S)-5-iodo-2-pentanol.
| Identifier | Value |
| IUPAC Name | 5-iodopentan-2-ol |
| Molecular Formula | C₅H₁₁IO |
| Molecular Weight | 214.04 g/mol [1] |
| Canonical SMILES | CCC(C)CI |
| InChI | InChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 |
| InChIKey | MWNIQLIKHRGKMT-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Predicted to be higher than 2-pentanol (119 °C) due to the heavier iodine atom |
| Melting Point | Not available |
| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents |
| Density | Predicted to be greater than 1 g/mL |
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | - Multiplet for the proton on C2 (CH-OH).- Triplet for the protons on C5 (CH₂-I).- Multiplets for the methylene protons on C3 and C4.- Doublet for the methyl protons on C1.- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Signal for the carbon bearing the iodine (C5) at a low field (approx. 5-15 ppm).- Signal for the carbon bearing the hydroxyl group (C2) in the range of 60-70 ppm.- Signals for the other aliphatic carbons (C1, C3, C4) in the upfield region. |
| IR Spectroscopy | - Broad O-H stretching band around 3300-3600 cm⁻¹.- C-H stretching bands for sp³ carbons just below 3000 cm⁻¹.- C-O stretching band in the region of 1050-1150 cm⁻¹.- C-I stretching band at a lower frequency, typically in the range of 500-600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 214.- A significant peak at m/z 127 corresponding to I⁺.- A peak corresponding to the loss of iodine (M-127)⁺ at m/z 87.- Alpha-cleavage next to the alcohol is expected, leading to a prominent fragment.[2][3] |
Experimental Protocols: Synthesis of 5-Iodo-2-pentanol
A specific, detailed experimental protocol for the synthesis of 5-iodo-2-pentanol is not well-documented in publicly available literature. However, based on established methods for the synthesis of halohydrins, two primary synthetic routes can be proposed.
Method 1: Iodohydrin Formation from an Alkene
This method involves the reaction of an alkene with an iodine source in the presence of water. The reaction proceeds via an iodonium ion intermediate, which is then attacked by a water molecule.
Reaction: 1-Pentene + I₂ + H₂O → 5-Iodo-2-pentanol + HI
Proposed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-pentene in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine (I₂) and sodium iodide (NaI) in water to the stirred alkene solution. The NaI is used to increase the solubility of iodine in water.
-
Allow the reaction to stir at room temperature until the characteristic color of iodine disappears.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 5-iodo-2-pentanol.
Method 2: Ring-Opening of an Epoxide
This method involves the nucleophilic attack of an iodide ion on an epoxide. The reaction is typically carried out under acidic conditions to activate the epoxide ring.
Reaction: 1,2-Epoxypentane + HI → 5-Iodo-2-pentanol
Proposed Protocol:
-
In a round-bottom flask, dissolve 1,2-epoxypentane in an inert solvent like diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroiodic acid (HI) to the stirred epoxide solution.
-
Allow the reaction to warm to room temperature and stir until the epoxide is consumed, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation under reduced pressure.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 5-iodo-2-pentanol from an alkene.
Caption: Synthetic workflow for 5-iodo-2-pentanol.
Biological Relevance: Halohydrin Dehalogenase Activity
5-Iodo-2-pentanol, as a halohydrin, is a potential substrate for halohydrin dehalogenases (HHDHs). These enzymes are of significant interest in biocatalysis and drug development as they can catalyze the detoxification of halogenated compounds or be used in the synthesis of chiral epoxides, which are valuable building blocks for pharmaceuticals.[4][5]
The enzymatic reaction involves an intramolecular SN2 reaction where the deprotonated hydroxyl group attacks the carbon bearing the halogen, leading to the formation of an epoxide and the release of the halide ion.[4]
Caption: Halohydrin dehalogenase reaction pathway.
Conclusion
While 5-iodo-2-pentanol is not a commonly available chemical, its synthesis is achievable through established organic chemistry reactions. Its structural features, particularly the presence of a chiral center and a reactive carbon-iodine bond, make it an interesting molecule for further investigation. For researchers in drug development, the potential interaction of 5-iodo-2-pentanol and similar structures with enzymes like halohydrin dehalogenases opens up possibilities for biocatalytic applications and for studying the metabolism of halogenated drug candidates. This guide provides a foundational understanding of this molecule to support such research endeavors.
References
- 1. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Halohydrin dehalogenase - Wikipedia [en.wikipedia.org]
- 5. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-iodopentan-2-ol
This technical guide provides a comprehensive overview of 5-iodopentan-2-ol, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a visual representation of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Nomenclature and Synonyms
The compound with the structure corresponding to "2-Pentanol, 5-iodo-" is systematically named according to IUPAC nomenclature as 5-iodopentan-2-ol .[1] This name accurately reflects the five-carbon pentane chain with an iodine atom at the fifth carbon and a hydroxyl group at the second carbon.
Several synonyms are also used to refer to this compound in literature and chemical databases:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁IO | [1] |
| Molecular Weight | 214.046 g/mol | [1] |
| Boiling Point | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Density | Not Available | [1] |
Proposed Synthesis of 5-iodopentan-2-ol from Tetrahydrofurfuryl Alcohol
A plausible and efficient method for the synthesis of 5-iodopentan-2-ol is through the ring-opening of a suitable precursor, such as tetrahydrofurfuryl alcohol, using a hydroiodic acid. This reaction proceeds via the protonation of the alcohol, followed by the cleavage of the ether linkage and subsequent iodination.
Experimental Protocol
Materials and Reagents:
-
Tetrahydrofurfuryl alcohol
-
Concentrated Hydroiodic Acid (57%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 0.1 mol of tetrahydrofurfuryl alcohol.
-
Addition of Reagent: Slowly add 0.2 mol of concentrated hydroiodic acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.
-
Washing: Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 5-iodopentan-2-ol.
Synthesis Pathway Diagram
The following diagram illustrates the proposed synthesis of 5-iodopentan-2-ol from tetrahydrofurfuryl alcohol.
References
In-depth Technical Guide: 2-Pentanol, 5-iodo-
A comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Pentanol, 5-iodo- for researchers, scientists, and drug development professionals.
Introduction
2-Pentanol, 5-iodo- is a halogenated derivative of pentanol. The presence of an iodine atom and a hydroxyl group on the pentane backbone suggests its potential as a versatile intermediate in organic synthesis and as a building block for more complex molecules in the field of drug discovery. This technical guide aims to provide a detailed summary of the available scientific information regarding this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H11IO | [1] |
| Molecular Weight | 214.046 g/mol | [1] |
| CAS Number | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Note: The lack of available experimental data for properties such as melting point, boiling point, and density underscores the limited extent to which this specific isomer has been characterized. For comparison, the related isomer, 5-Iodo-1-pentanol (CAS No. 67133-88-4), is a more thoroughly documented compound.[2][3]
Synthesis and Reactivity
Detailed experimental protocols for the specific synthesis of 2-Pentanol, 5-iodo- are not extensively reported in the scientific literature. However, general synthetic strategies for iodinated alcohols can be considered.
Potential Synthetic Workflow
A plausible synthetic route could involve the selective iodination of a pentanol precursor. The following diagram illustrates a conceptual workflow for the synthesis of a haloalkane from an alcohol, which could be adapted for 2-Pentanol, 5-iodo-.
References
Spectroscopic and Synthetic Profile of 5-Iodo-2-Pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-iodo-2-pentanol, a halogenated alcohol of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this document focuses on predicted values derived from established principles of spectroscopy and data from analogous compounds. It also outlines a plausible synthetic route and general experimental protocols for its preparation and spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-iodo-2-pentanol (Molecular Formula: C₅H₁₁IO, Molecular Weight: 214.05 g/mol ). These predictions are based on typical chemical shifts and absorption frequencies for similar iodo-alcohols.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | H-2 |
| ~3.20 | t | 2H | H-5 |
| ~1.90 | m | 2H | H-4 |
| ~1.60 | m | 2H | H-3 |
| ~1.20 | d | 3H | H-1 |
| Variable (e.g., 1.5-2.5) | br s | 1H | OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~68 | C-2 |
| ~40 | C-3 |
| ~35 | C-4 |
| ~23 | C-1 |
| ~7 | C-5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3550-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch (sp³) |
| 1100-1000 | C-O stretch |
| ~500 | C-I stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 199 | [M - CH₃]⁺ |
| 185 | [M - C₂H₅]⁺ |
| 127 | [I]⁺ |
| 87 | [M - I]⁺ |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
Synthesis of 5-Iodo-2-Pentanol from 4-Penten-2-ol
Materials:
-
4-Penten-2-ol
-
Hydroiodic acid (HI) (e.g., 57% in water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-penten-2-ol in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of hydroiodic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-iodo-2-pentanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of purified 5-iodo-2-pentanol in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer.
-
¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Acquire the spectrum of a thin film of the purified liquid product on a sodium chloride (NaCl) or potassium bromide (KBr) plate using an FTIR spectrometer.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Visualizations
The following diagrams illustrate the chemical structure of 5-iodo-2-pentanol and a conceptual workflow for its synthesis and analysis.
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Iodo-2-Pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-iodo-2-pentanol. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document outlines the predicted absorption bands based on the well-established principles of IR spectroscopy for haloalkanes and secondary alcohols. The information presented herein is crucial for the identification, characterization, and quality control of 5-iodo-2-pentanol in research and drug development settings.
Predicted Infrared Spectrum Data
The infrared spectrum of 5-iodo-2-pentanol is characterized by absorption bands arising from the vibrations of its constituent functional groups. The key vibrational modes are associated with the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds, the carbon-oxygen (C-O) bond, and the carbon-iodine (C-I) bond.
The following table summarizes the predicted IR absorption bands for 5-iodo-2-pentanol, including their expected wavenumber range, intensity, and the corresponding vibrational motion.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Motion |
| 3500 - 3200 | Strong, Broad | O-H | Stretching (H-bonded)[1] |
| 2960 - 2850 | Strong | C-H (sp³) | Stretching |
| 1465 - 1450 | Medium | C-H (sp³) | Bending (Scissoring) |
| 1375 - 1365 | Medium | C-H (sp³) | Bending (Symmetrical) |
| 1150 - 1075 | Strong | C-O | Stretching (Secondary Alcohol)[2] |
| ~600 - 500 | Medium - Strong | C-I | Stretching |
Note: The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding.[3][4] The exact position of the C-O stretch is indicative of the alcohol type; for a secondary alcohol like 5-iodo-2-pentanol, this peak is expected in the 1150-1075 cm⁻¹ range.[2]
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized experimental protocol for obtaining the IR spectrum of a liquid sample such as 5-iodo-2-pentanol using a Fourier Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.
Reagents and Materials:
-
Sample of 5-iodo-2-pentanol
-
Volatile solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal or salt plates with the appropriate solvent and a lint-free wipe to remove any residues.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the crystal/salt plates, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
ATR: Place a small drop of the liquid 5-iodo-2-pentanol directly onto the center of the ATR crystal.
-
Transmission: Place a drop of the liquid sample between two salt plates, ensuring a thin film is formed.
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and compare their positions and shapes to the expected values for the functional groups present in 5-iodo-2-pentanol.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal or salt plates with the appropriate solvent and lint-free wipes to prevent cross-contamination.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from sample preparation to structural elucidation.
References
Mass Spectrometry of 5-iodo-2-pentanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 5-iodo-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted fragmentation patterns, experimental protocols, and key data interpretations essential for the structural elucidation of this compound.
Introduction to the Mass Spectrometry of Halogenated Alcohols
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For bifunctional molecules like 5-iodo-2-pentanol, which contains both a hydroxyl group and an iodine atom, the resulting mass spectrum is a composite of the characteristic fragmentation patterns of both alcohols and alkyl halides.
Under electron ionization (EI), 5-iodo-2-pentanol will undergo fragmentation through several key pathways, including alpha-cleavage, dehydration, and cleavage of the carbon-iodine bond. Understanding these pathways is crucial for interpreting the mass spectrum and confirming the compound's structure.
Predicted Fragmentation Pathways
The fragmentation of the 5-iodo-2-pentanol molecular ion (M⁺˙) is expected to proceed through the following primary routes:
-
Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[1][2][3] For 5-iodo-2-pentanol, two primary alpha-cleavage fragmentations are possible, leading to the formation of resonance-stabilized cations.
-
Dehydration: The loss of a water molecule (H₂O) is a characteristic fragmentation for many alcohols, resulting in a peak at M-18.[1][3][4]
-
Halogen Cleavage: The carbon-iodine bond can break, leading to the loss of an iodine radical or a neutral iodine-containing molecule.[1]
These fragmentation pathways are illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for 5-iodo-2-pentanol.
Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 5-iodo-2-pentanol. The relative abundance is an educated prediction based on the stability of the resulting fragments and typical spectra of similar compounds.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 214 | [C₅H₁₁IO]⁺˙ | Molecular Ion (M⁺˙) | Low to absent |
| 196 | [C₅H₉I]⁺˙ | Dehydration (Loss of H₂O) | Moderate |
| 127 | [I]⁺ | Iodine Cation | Moderate |
| 87 | [C₅H₁₁O]⁺ | Loss of Iodine radical | Moderate to High |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage | High (potential base peak) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a general protocol for the analysis of 5-iodo-2-pentanol using GC-MS with electron ionization.
Sample Preparation
-
Solvent Selection: Dissolve the 5-iodo-2-pentanol sample in a high-purity volatile solvent such as dichloromethane or diethyl ether.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column overloading and detector saturation.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard may also be utilized for improved accuracy.
Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
The workflow for this experimental protocol is visualized below.
References
The Chirality of 5-iodo-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Stereoisomerism
5-iodo-2-pentanol possesses a single chiral center at the carbon atom bonded to the hydroxyl group (C2). This results in the existence of two non-superimposable mirror images, or enantiomers. The absolute configuration at this stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The presence of an iodine atom at the terminal position (C5) does not affect the chirality at C2 but contributes to the overall chemical properties of the molecule.
Figure 1: Enantiomers of 5-iodo-2-pentanol.
Quantitative Chiral Data
As of the latest literature review, specific quantitative data regarding the optical activity of the enantiomers of 5-iodo-2-pentanol, such as specific rotation ([α]), has not been reported. The determination of these values would require the synthesis or resolution of the individual enantiomers and subsequent analysis by polarimetry.
Table 1: Physicochemical Properties of 5-iodo-2-pentanol
| Property | Value | Reference |
| Molecular Formula | C5H11IO | [1][2] |
| Molecular Weight | 214.04 g/mol | [1] |
| Chirality | Yes (at C2) | [3] |
| Specific Rotation ([α]) | Not Reported | N/A |
| Enantiomeric Excess (% ee) | Dependent on synthesis/resolution method | N/A |
Stereospecific Synthesis Approaches
The synthesis of enantiomerically enriched or pure 5-iodo-2-pentanol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. A plausible synthetic route involves the stereospecific conversion of a chiral precursor. For instance, starting from an enantiomerically pure 1,4-pentanediol derivative, a selective iodination of the primary alcohol can be achieved.
A common method for the conversion of a primary alcohol to an iodide is the Appel reaction, which proceeds with inversion of configuration.[2] Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.[4] This S_N2 reaction also results in an inversion of stereochemistry.[4]
Figure 2: Hypothetical synthetic pathway to (S)-5-iodo-2-pentanol.
Experimental Protocols
Representative Protocol for Stereospecific Iodination (Appel Reaction)
This protocol is a general representation and may require optimization for the specific substrate.
-
Preparation: To a solution of the chiral alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add imidazole (1.5 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add iodine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired iodo-alkane.
Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol is adapted from methodologies used for the chiral separation of similar secondary alcohols and may serve as a starting point.[5]
-
Sample Preparation (Derivatization): To enhance volatility and chiral recognition, the alcohol can be derivatized to its acetate ester. To a solution of 5-iodo-2-pentanol (1 mg) in pyridine (0.5 mL), add acetic anhydride (0.2 mL). Heat the mixture at 60 °C for 1 hour. After cooling, the reaction mixture can be directly analyzed or subjected to a work-up procedure.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a chiral capillary column (e.g., a cyclodextrin-based column like CYCLOSIL-B) is required.[5]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C).
-
Detector Temperature: 280 °C
-
-
Data Analysis: The enantiomers will appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Figure 3: Experimental workflow for chiral GC analysis.
Conclusion
5-iodo-2-pentanol is a chiral molecule with significant potential in synthetic chemistry. While direct experimental data on its chiroptical properties are currently unavailable, this guide provides a theoretical framework and practical starting points for its synthesis and chiral analysis. The proposed stereospecific synthetic routes and detailed analytical protocols, based on established methodologies for similar compounds, will be invaluable for researchers and professionals in the field of drug development and organic synthesis who wish to explore the properties and applications of the individual enantiomers of 5-iodo-2-pentanol. Further research is warranted to isolate the enantiomers and fully characterize their physical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
"2-Pentanol, 5-iodo-" synthesis from 1,4-pentanediol
An In-depth Technical Guide to the Synthesis of 5-iodo-2-pentanol from 1,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-iodo-2-pentanol from the starting material 1,4-pentanediol. Due to the presence of two hydroxyl groups of different reactivity (primary and secondary) in the starting material, the key challenge lies in the selective functionalization of the primary hydroxyl group. This document outlines a primary synthetic strategy involving direct chemoselective iodination, which is more atom-economical and efficient. An alternative, more classical multi-step approach involving a protection-iodination-deprotection sequence is also discussed as a viable, albeit less direct, pathway. Detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are provided to aid researchers in the practical application of this synthesis.
Introduction
5-iodo-2-pentanol is a functionalized aliphatic alcohol containing both a hydroxyl group and an iodine atom. Such haloalcohols are valuable intermediates in organic synthesis, serving as precursors for the introduction of various functional groups through nucleophilic substitution of the iodide or derivatization of the alcohol. The synthesis of this molecule from a readily available precursor like 1,4-pentanediol presents a challenge in regioselectivity. 1,4-pentanediol possesses a primary alcohol at the C1 position and a secondary alcohol at the C4 position. The objective is to selectively convert the primary alcohol to an iodide while leaving the secondary alcohol intact. The nomenclature of the final product, 5-iodo-2-pentanol, arises from the IUPAC rules where the hydroxyl group takes priority for numbering the carbon chain.
Synthetic Strategy
The most efficient and direct approach for the synthesis of 5-iodo-2-pentanol from 1,4-pentanediol is the chemoselective iodination of the primary alcohol . This strategy leverages the inherently lower steric hindrance of the primary hydroxyl group compared to the secondary one, allowing for a regioselective reaction under specific conditions. Several reagents and reaction systems are known to favor the iodination of primary alcohols in the presence of secondary alcohols.[1][2][3][4]
An alternative, though more laborious, strategy involves a three-step protection-iodination-deprotection sequence :
-
Selective Protection: Protection of the secondary hydroxyl group using a sterically demanding protecting group.
-
Iodination: Conversion of the remaining free primary hydroxyl group to an iodide.
-
Deprotection: Removal of the protecting group to yield the final product.
This guide will focus primarily on the direct selective iodination route due to its efficiency.
Experimental Protocols
Primary Method: Selective Iodination using the Appel Reaction
The Appel reaction, which converts an alcohol to an alkyl halide using triphenylphosphine and a halogen source, is a well-established method that proceeds under neutral conditions.[5][6][7] It has been shown to be regioselective for primary alcohols in unprotected diols and glycosides.[8][9]
Reaction:
1,4-Pentanediol + PPh₃ + I₂ → 5-iodo-2-pentanol + PPh₃O + HI
Reagents and Materials:
-
1,4-Pentanediol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-pentanediol (1.0 eq).
-
Dissolve the diol in an appropriate volume of anhydrous solvent (e.g., DCM, 0.1-0.2 M concentration).
-
To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-iodo-2-pentanol.
Data Presentation
Table 1: Reagent Properties and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) | Role |
| 1,4-Pentanediol | 104.15 | 1.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | Reagent |
| Iodine (I₂) | 253.81 | 1.2 | Iodine Source |
| Imidazole | 68.08 | 1.2 | Base/Catalyst |
Table 2: Typical Conditions for Selective Iodination of Primary Alcohols
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| Appel Reaction | PPh₃, I₂, Imidazole | DCM, ACN, or THF | 0 to RT | High | [8][9][10] |
| Thioiminium Salt | MeSCH=NMe₂⁺ I⁻, Imidazole | Toluene or THF | 55-85 | Good to Excellent | [1][2][4] |
| Polymer-supported DMAP | PPh₃, I₂, PS-DMAP | Dichloromethane | RT | High | [3] |
| CeCl₃·7H₂O/NaI | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | Good | [11][12] |
Note: Yields are general observations from the literature for selective iodination of primary alcohols in the presence of other functional groups and may vary for the specific synthesis of 5-iodo-2-pentanol.
Mandatory Visualizations
Logical Workflow Diagram
Caption: Synthetic workflow for the selective iodination of 1,4-pentanediol.
Reaction Mechanism: Appel Reaction
Caption: Mechanism of the Appel reaction for the iodination of 1,4-pentanediol.
Conclusion
The synthesis of 5-iodo-2-pentanol from 1,4-pentanediol is most efficiently achieved through a direct, one-step selective iodination of the primary hydroxyl group. The Appel reaction provides a robust and well-documented method for this transformation, proceeding under neutral conditions with high regioselectivity for the less sterically hindered primary alcohol. This technical guide offers a detailed protocol and the necessary theoretical background to facilitate the successful synthesis of this valuable chemical intermediate for applications in research and drug development. While alternative multi-step procedures exist, the direct iodination pathway represents a more practical and economical approach.
References
- 1. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 10. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
"2-Pentanol, 5-iodo-" reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 5-Iodo-2-pentanol with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2-pentanol is a bifunctional molecule possessing both a hydroxyl group and a primary alkyl iodide. This structure dictates its reactivity, which is dominated by the interplay between intermolecular nucleophilic substitution and intramolecular cyclization. The weak carbon-iodine bond makes the terminal carbon highly susceptible to nucleophilic attack, while the proximate hydroxyl group can act as an internal nucleophile, particularly under basic conditions.[1][2] This guide details these competing reaction pathways, provides generalized experimental protocols, and presents a framework for predicting product outcomes based on reaction conditions.
Core Reactivity Principles
The primary determinant of reactivity for 5-iodo-2-pentanol is the excellent leaving group ability of the iodide ion. The carbon-iodine bond is the longest and weakest among the haloalkanes, facilitating its cleavage.[1][3] Consequently, 5-iodo-2-pentanol readily undergoes nucleophilic substitution reactions.
The key reactive pathways are:
-
Intramolecular Nucleophilic Substitution (Sₙi): The hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the iodine. This is favored by the formation of a stable, five-membered ring.
-
Intermolecular Nucleophilic Substitution (Sₙ2/Sₙ1): An external nucleophile attacks the electrophilic C-5 carbon. Given that it is a primary iodide, the Sₙ2 mechanism is generally favored.[4]
The choice between these pathways is critically dependent on the reaction conditions, primarily the nature of the nucleophile and the presence or absence of a base.
Competing Reaction Pathways
The reaction of 5-iodo-2-pentanol with a nucleophile (Nu:⁻) in the presence of a base (B:) can be depicted as a competition between two primary routes.
Caption: Competing intramolecular vs. intermolecular reaction pathways for 5-iodo-2-pentanol.
Intramolecular Cyclization: Formation of 2-Methyltetrahydrofuran
In the presence of a base (e.g., sodium hydride, potassium tert-butoxide), the hydroxyl group of 5-iodo-2-pentanol is deprotonated to form an alkoxide. This potent internal nucleophile then readily attacks the C-5 position, displacing the iodide and forming the stable five-membered cyclic ether, 2-methyltetrahydrofuran. This reaction is an example of the Williamson ether synthesis.
This pathway is generally rapid and high-yielding due to the favorable kinetics of forming a five-membered ring (an entropically favored process). 2-Methyltetrahydrofuran is itself a valuable bio-based solvent, often produced from renewable resources.[5]
Intermolecular Nucleophilic Substitution
When 5-iodo-2-pentanol is treated with a strong external nucleophile under neutral or acidic conditions, direct substitution at the C-5 position can occur. The absence of a base prevents the formation of the highly reactive internal alkoxide, allowing the external nucleophile to compete more effectively.
Because the iodine is attached to a primary carbon, the reaction typically proceeds via an Sₙ2 mechanism.[4][6] This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).
Data Summary: Predicting Reaction Outcomes
While specific kinetic data for 5-iodo-2-pentanol is not widely published, the expected outcomes with various nucleophiles can be summarized based on general principles of haloalcohol reactivity.
| Nucleophile (Nu:⁻) | Reagent Example | Conditions | Expected Major Product | Predominant Pathway |
| Hydroxide | NaOH (aq) | Heat | 2-Methyltetrahydrofuran | Intramolecular |
| Alkoxide | NaOR | Anhydrous ROH | 2-Methyltetrahydrofuran | Intramolecular |
| Cyanide | NaCN | Polar aprotic solvent (e.g., DMSO) | 6-Hydroxy-hexanenitrile | Intermolecular Sₙ2 |
| Azide | NaN₃ | DMF | 5-Azido-2-pentanol | Intermolecular Sₙ2 |
| Amine (primary) | R-NH₂ | Heat | 5-(Alkylamino)-2-pentanol | Intermolecular Sₙ2 |
| Thiolate | NaSR | EtOH | 5-(Alkylthio)-2-pentanol | Intermolecular Sₙ2 |
Note: The intramolecular pathway is highly competitive. To favor intermolecular substitution, conditions must be chosen carefully to minimize the concentration of the deprotonated alcohol. Using a strong, soft nucleophile in a polar aprotic solvent often provides the best results for direct substitution.[6]
Experimental Protocols
The following are generalized protocols for conducting the two primary reaction types with 5-iodo-2-pentanol.
Protocol 1: Intramolecular Cyclization to 2-Methyltetrahydrofuran
This protocol describes a typical Williamson ether synthesis for the cyclization of a haloalcohol.
Caption: Experimental workflow for the base-mediated cyclization of 5-iodo-2-pentanol.
Methodology:
-
A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 5-iodo-2-pentanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 2-methyltetrahydrofuran, can be purified by fractional distillation.
Protocol 2: Intermolecular Substitution with Sodium Azide
This protocol provides a general method for an Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-iodo-2-pentanol (1.0 equivalent) and sodium azide (1.2 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase two more times with diethyl ether.
-
Combine the organic extracts and wash them repeatedly with water to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-azido-2-pentanol.
-
Purification can be achieved via column chromatography on silica gel.
Conclusion
The reactivity of 5-iodo-2-pentanol is a classic example of competing intramolecular and intermolecular pathways. The presence of a base will almost invariably lead to the rapid formation of 2-methyltetrahydrofuran. Achieving selective intermolecular substitution requires the careful exclusion of basic conditions and the use of a strong, externally-supplied nucleophile, typically in a polar aprotic solvent to favor the Sₙ2 mechanism. Understanding this dichotomy is essential for researchers aiming to utilize 5-iodo-2-pentanol as a building block in complex molecule synthesis.
References
Stability and Storage of 5-iodo-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-iodo-2-pentanol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information based on the known chemical properties of secondary alcohols and secondary iodoalkanes. It outlines potential degradation pathways, recommended storage and handling procedures, and a proposed experimental protocol for conducting stability studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize 5-iodo-2-pentanol.
Introduction
5-iodo-2-pentanol is an organic molecule containing two reactive functional groups: a secondary alcohol and a secondary iodide. The interplay of these groups dictates its chemical behavior, stability, and, consequently, the appropriate conditions for its storage and handling. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-organic compounds susceptible to degradation.[1][2] This inherent reactivity, coupled with the potential for alcohol-related reactions, necessitates careful consideration of storage and handling protocols to ensure the compound's integrity and prevent the formation of impurities.
Chemical Properties and Potential Instability
The structure of 5-iodo-2-pentanol suggests several potential pathways for degradation, primarily driven by the lability of the carbon-iodine bond and the reactivity of the hydroxyl group.
Decomposition of the Iodo-functional Group
Organoiodine compounds are known to be sensitive to light and heat.[1] The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage, which can be initiated by ultraviolet radiation or elevated temperatures. This can lead to the formation of radical species and elemental iodine, often observed as a yellow or brown discoloration of the material.[1]
Reactions of the Secondary Alcohol
Secondary alcohols can undergo several types of reactions that may contribute to degradation over time:
-
Dehydration: In the presence of acid catalysts or upon heating, secondary alcohols can undergo dehydration to form alkenes.[3][4] For 5-iodo-2-pentanol, this would likely result in the formation of various isomers of iodopentene.
-
Oxidation: While less susceptible to oxidation than primary alcohols, secondary alcohols can be oxidized to ketones under certain conditions, such as in the presence of oxidizing agents.[5] In this case, 5-iodo-2-pentanone would be the resulting impurity.
Recommended Storage and Handling
Based on the chemical properties of iodoalkanes and alcohols, the following storage and handling conditions are recommended to minimize degradation of 5-iodo-2-pentanol.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, preferably refrigerated (2-8 °C). | Reduces the rate of thermal decomposition and minimizes the vapor pressure.[6] |
| Light | Store in an amber or opaque container. Protect from direct sunlight and UV sources. | Prevents photolytic cleavage of the C-I bond.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the alcohol and iodide functional groups.[6] |
| Container | Use a tightly sealed, non-reactive container (e.g., glass with a PTFE-lined cap). | Prevents evaporation, moisture ingress, and reaction with container materials.[7][9] |
| Moisture | Store in a dry environment. | Moisture can participate in hydrolysis reactions.[8] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases. | Avoids chemical reactions that can lead to degradation. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Proposed Experimental Protocol for Stability Testing
To obtain quantitative data on the stability of 5-iodo-2-pentanol, a formal stability study is required. The following protocol is a general guideline based on established principles for stability testing of chemical substances.[10][11][12]
Objective
To evaluate the stability of 5-iodo-2-pentanol under various environmental conditions (temperature, humidity, and light) over a defined period.
Materials
-
5-iodo-2-pentanol (minimum of three batches)
-
Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS, FT-IR, Karl Fischer titrator)
Experimental Design
| Condition | Temperature | Relative Humidity | Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C | 60% ± 5% | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C | 75% ± 5% | 6 months | 0, 1, 2, 3, 6 months |
| Photostability | As per ICH Q1B | N/A | As per ICH Q1B | Before and after exposure |
Analytical Methods
A stability-indicating analytical method, capable of separating the parent compound from its potential degradation products, must be developed and validated.
-
Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.
-
Water Content: Karl Fischer titration should be used to determine the water content at each time point.
-
Appearance: Visual inspection for changes in color and physical state.
Data Analysis
The data from the stability study should be analyzed to determine the shelf-life and recommended storage conditions. This involves assessing the rate of degradation and the formation of impurities over time.
Visualizations
Potential Degradation Pathways
Caption: Potential chemical degradation routes for 5-iodo-2-pentanol.
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a stability study.
Conclusion
References
- 1. Iodine compounds - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - what do you use to store iodine/bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-5-iodo-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-iodo-2-pentanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its stereoselective synthesis is crucial for accessing enantiomerically pure target molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-5-iodo-2-pentanol via two primary strategies: asymmetric reduction of the corresponding ketone and enzymatic kinetic resolution of the racemic alcohol. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as single enantiomers of a drug often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. (R)-5-iodo-2-pentanol serves as a key intermediate in the synthesis of various complex molecules. The presence of both a hydroxyl group and an iodine atom allows for diverse subsequent chemical transformations. This document outlines two robust and widely applicable methods for the synthesis of the (R)-enantiomer with high enantiopurity.
Synthesis of the Precursor: 5-iodo-2-pentanone
A necessary precursor for the enantioselective synthesis of (R)-5-iodo-2-pentanol is the corresponding ketone, 5-iodo-2-pentanone. This can be synthesized from commercially available starting materials. A common method involves the iodination of a suitable precursor, such as 5-chloro-2-pentanone or cyclopropyl methyl ketone.
Protocol 1: Synthesis of 5-iodo-2-pentanone from 5-chloro-2-pentanone (Finkelstein Reaction)
This protocol describes the synthesis of 5-iodo-2-pentanone from 5-chloro-2-pentanone via a Finkelstein reaction.
Materials:
-
5-chloro-2-pentanone
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-pentanone (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-iodo-2-pentanone. The product should be stored protected from light.
Enantioselective Synthesis of (R)-5-iodo-2-pentanol
Two primary methods are presented for the enantioselective synthesis of (R)-5-iodo-2-pentanol: asymmetric reduction of 5-iodo-2-pentanone and lipase-catalyzed kinetic resolution of racemic 5-iodo-2-pentanol.
Method 1: Asymmetric Reduction of 5-iodo-2-pentanone via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane.[1][2] To obtain the (R)-alcohol, the (R)-CBS catalyst is typically used.
Protocol 2: (R)-CBS Catalyzed Reduction of 5-iodo-2-pentanone
This protocol is adapted from general procedures for CBS reductions.[2][3]
Materials:
-
5-iodo-2-pentanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.
-
Cool the solution to -20 °C to 0 °C.
-
Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Slowly add a solution of 5-iodo-2-pentanone (1.0 eq) in anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature.
-
Stir the reaction at the same temperature until completion (monitoring by TLC or GC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield (R)-5-iodo-2-pentanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Data Presentation
| Entry | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 10 | BH₃·SMe₂ | -20 | 2 | >90 | >95 |
| 2 | 5 | BH₃·THF | 0 | 4 | >85 | >90 |
Note: The data in this table represents typical results for CBS reductions of similar substrates and should be considered as expected values.
Signaling Pathway Diagram
References
Application Note and Protocol for the Purification of 5-iodo-2-pentanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-iodo-2-pentanol using column chromatography. The methodology covers the selection of stationary and mobile phases, preparation of the column, sample application, and fraction collection. This guide is intended to provide a robust starting point for the purification of this and structurally related haloalcohols.
Introduction
5-iodo-2-pentanol is a functionalized aliphatic alcohol containing an iodine atom, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of both a hydroxyl group and an iodo group imparts a moderate polarity to the molecule. Column chromatography is a standard and effective method for the purification of such compounds from reaction mixtures, removing byproducts, unreacted starting materials, and other impurities.[1][2] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][3][4] Molecules with a higher affinity for the stationary phase will move more slowly down the column, while less polar compounds will elute faster with the mobile phase.[4]
Data Presentation
The following table summarizes the key parameters for the column chromatographic purification of 5-iodo-2-pentanol. These values are based on typical purification parameters for analogous compounds and should be optimized for specific sample mixtures.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of moderately polar compounds like alcohols.[1][2] The chosen particle size allows for good resolution. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient of increasing polarity allows for the efficient elution of non-polar impurities followed by the target compound. |
| Initial Eluent | 95:5 (v/v) Hexane:Ethyl Acetate | To elute non-polar impurities. |
| Elution Gradient | Stepwise increase to 80:20 (v/v) Hexane:Ethyl Acetate | To elute the moderately polar 5-iodo-2-pentanol. |
| Estimated Rf of 5-iodo-2-pentanol | ~0.35 in 85:15 Hexane:Ethyl Acetate | This estimated Rf provides a good separation from non-polar byproducts (higher Rf) and highly polar impurities (lower Rf). |
| Column Dimensions | Diameter: 2-4 cm, Length: 30-50 cm | Dependent on the amount of crude material to be purified. A general rule is a 20-50:1 ratio of silica gel to crude material by weight.[1] |
| Sample Loading | Dry loading or minimal solvent volume | To ensure a narrow band at the start of the separation for optimal resolution. |
| Detection Method | Thin-Layer Chromatography (TLC) | For monitoring the elution and identifying fractions containing the desired product. |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of 5-iodo-2-pentanol using column chromatography.
Materials and Reagents
-
Crude 5-iodo-2-pentanol
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp and/or iodine chamber for visualization
Column Preparation (Slurry Method)
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2][5]
-
Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[2][6]
-
Preparing the Slurry: In a separate beaker, weigh the required amount of silica gel (typically 20-50 times the weight of the crude sample). Add the initial eluent (95:5 hexane:ethyl acetate) to the silica gel to form a slurry.[1][6]
-
Packing the Column: Clamp the column vertically. Fill the column about halfway with the initial eluent.[5] Carefully pour the silica gel slurry into the column.[6]
-
Settling the Stationary Phase: Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[5][6] Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.[6]
-
Adding the Top Sand Layer: Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top of the stationary phase to prevent disturbance during solvent addition.[6]
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.
Sample Loading
-
Dissolving the Sample: Dissolve the crude 5-iodo-2-pentanol in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Applying the Sample: Carefully add the dissolved sample to the top of the column using a pipette.[2]
-
Adsorbing the Sample: Allow the solvent containing the sample to drain until it is just level with the top of the sand layer.[2]
Elution and Fraction Collection
-
Initiating Elution: Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the top of the column without disturbing the sand layer.
-
Running the Column: Begin collecting fractions in test tubes or vials. Maintain a constant flow rate.
-
Gradient Elution: After eluting non-polar impurities (monitored by TLC), gradually increase the polarity of the mobile phase. This can be done in a stepwise manner, for example, by changing to 90:10, then 85:15, and finally 80:20 hexane:ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the purified 5-iodo-2-pentanol.
Product Isolation
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-iodo-2-pentanol.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as GC-MS, NMR, or HPLC.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of 5-iodo-2-pentanol by column chromatography.
References
Application Notes and Protocols: 2-Pentanol, 5-iodo- as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentanol, 5-iodo-, a bifunctional iodoalcohol, serves as a valuable precursor for the synthesis of heterocyclic compounds. Its structure, featuring a nucleophilic secondary alcohol and an electrophilic primary iodide, makes it an ideal candidate for intramolecular cyclization reactions. This application note details the use of 2-Pentanol, 5-iodo- in the synthesis of 2-methyltetrahydrofuran, a significant heterocyclic motif present in various natural products and pharmaceutical agents. The primary synthetic route is an intramolecular Williamson ether synthesis, a robust and well-established method for forming ether linkages.
The intramolecular Williamson ether synthesis of 2-Pentanol, 5-iodo- proceeds via a base-mediated SN2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the iodine atom to displace the iodide and form the five-membered tetrahydrofuran ring. The formation of five- and six-membered rings through this method is generally a rapid and efficient process.[1][2]
Key Application: Synthesis of 2-Methyltetrahydrofuran
The primary heterocyclic product synthesized from 2-Pentanol, 5-iodo- is 2-methyltetrahydrofuran. This reaction is a classic example of an intramolecular Williamson ether synthesis, which is a reliable method for constructing cyclic ethers.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-methyltetrahydrofuran.
Quantitative Data Summary
While a specific literature source detailing the cyclization of 2-Pentanol, 5-iodo- with precise yields was not identified, the following table provides expected yields and conditions based on analogous intramolecular Williamson ether syntheses of similar 5-haloalcohols.
| Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Halo-2-pentanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25-60 | 2-6 | 85-95 | General Knowledge |
| 5-Chloro-2-pentanol | Potassium tert-butoxide | tert-Butanol | 80 | 4 | ~90 | Analogous Reaction |
| 5-Bromo-2-pentanol | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 100 | 3 | >90 | Analogous Reaction |
Experimental Protocols
The following protocols are based on established procedures for the intramolecular Williamson ether synthesis of analogous 5-haloalcohols and are expected to be directly applicable to 2-Pentanol, 5-iodo-.
Protocol 1: Synthesis of 2-Methyltetrahydrofuran using Sodium Hydride in THF
Materials:
-
2-Pentanol, 5-iodo-
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a stir bar to a flame-dried round-bottom flask.
-
Add sodium hydride (1.2 equivalents) to the flask.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of 2-Pentanol, 5-iodo- (1.0 equivalent) in anhydrous THF to the NaH slurry with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford pure 2-methyltetrahydrofuran.
Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of 2-methyltetrahydrofuran.
Signaling Pathways and Logical Relationships
The synthesis of 2-methyltetrahydrofuran from 2-Pentanol, 5-iodo- is a direct intramolecular SN2 reaction. The logical relationship is straightforward: the presence of a base initiates the deprotonation, which in turn enables the intramolecular nucleophilic attack to form the cyclic ether.
References
Application Notes and Protocols for the Intramolecular Cyclization of 5-Iodo-2-Pentanol to form Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 5-iodo-2-pentanol to synthesize 2-methyl-tetrahydropyran. This reaction, a variation of the Williamson ether synthesis, is a fundamental method for constructing the tetrahydropyran ring system, a prevalent scaffold in numerous natural products and pharmacologically active compounds. The protocols described herein utilize a strong base to facilitate an intramolecular SN2 reaction, yielding the desired cyclic ether. This guide includes a summary of reaction conditions, a detailed experimental procedure, and a logical workflow for this synthetic transformation.
Introduction
The tetrahydropyran (THP) moiety is a key structural component in a wide array of biologically active molecules. Its synthesis is therefore of significant interest to the fields of medicinal chemistry and drug development. The intramolecular Williamson ether synthesis provides a reliable and straightforward approach to the formation of cyclic ethers, including tetrahydropyrans. This method involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the cyclic ether.[1][2] The formation of five and six-membered rings through this process is generally favorable.[2]
In the specific case of 5-iodo-2-pentanol, the hydroxyl group at the C-2 position is deprotonated by a strong base, such as sodium hydride (NaH), to form a pentalkoxide intermediate. This intermediate then undergoes an intramolecular SN2 attack at the C-5 position, displacing the iodide leaving group and resulting in the formation of 2-methyl-tetrahydropyran.[3][4] The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to facilitate the SN2 mechanism.[5]
Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Scheme 1: Intramolecular Cyclization of 5-Iodo-2-Pentanol
-
Reactant: 5-Iodo-2-pentanol
-
Reagent: Sodium Hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Product: 2-Methyl-tetrahydropyran
Quantitative Data Summary
While a specific literature source detailing the cyclization of 5-iodo-2-pentanol with comprehensive quantitative data was not identified, the following table provides representative data for analogous intramolecular Williamson ether syntheses of cyclic ethers. These values can serve as a benchmark for optimizing the synthesis of 2-methyl-tetrahydropyran.
| Parameter | Typical Value/Range | Reference/Comment |
| Substrate | 5-Halo-2-alkanol | The protocol is adaptable for various 5-halo-2-alkanols. The reactivity of the halide leaving group follows the trend I > Br > Cl. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is essential for deprotonating the alcohol without competing in the substitution reaction.[3] |
| Stoichiometry (Base) | 1.1 - 1.5 equivalents | A slight excess of the base is typically used to ensure complete deprotonation of the alcohol. |
| Solvent | THF, DMF | Aprotic polar solvents are preferred as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available for the intramolecular attack.[5] |
| Concentration | 0.1 - 0.5 M | The reaction is typically run at moderate concentrations to favor the intramolecular cyclization over potential intermolecular side reactions. |
| Temperature | 25 - 60 °C | The reaction can often be conducted at room temperature, although gentle heating may be required to increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of completion. |
| Yield | 70 - 95% | High yields are expected for the formation of five- and six-membered rings via intramolecular Williamson ether synthesis, assuming proper reaction setup and purification. |
| Purification | Distillation or Column Chromatography | The product, 2-methyl-tetrahydropyran, is a volatile liquid and can be purified by distillation. If non-volatile impurities are present, silica gel column chromatography may be employed. |
Experimental Protocol
This protocol describes a general procedure for the intramolecular cyclization of 5-iodo-2-pentanol to 2-methyl-tetrahydropyran.
Materials:
-
5-Iodo-2-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel:
-
A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
-
Addition of Sodium Hydride:
-
Under a positive pressure of inert gas, sodium hydride (1.2 equivalents) is carefully added to the flask.
-
Anhydrous THF is added via syringe to create a slurry.
-
-
Addition of 5-Iodo-2-pentanol:
-
5-Iodo-2-pentanol (1.0 equivalent) is dissolved in anhydrous THF in a separate flask under an inert atmosphere.
-
This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). Hydrogen gas will evolve during the addition. The addition should be slow to control the rate of gas evolution.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The progress of the reaction should be monitored by TLC or GC until the starting material is consumed.
-
-
Work-up:
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C to decompose any excess sodium hydride.
-
The mixture is then partitioned between diethyl ether (or another suitable organic solvent) and water.
-
The aqueous layer is extracted twice more with the organic solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.
-
The resulting crude product, 2-methyl-tetrahydropyran, can be purified by distillation.
-
Logical and Experimental Workflow
The following diagrams illustrate the key relationships and the step-by-step experimental process.
Caption: Relationship between reactants and the key transformation steps.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 2-Pentanol, 5-iodo- in Grignard Reagent Formation for Organic Synthesis
Introduction
Grignard reagents are powerful tools in organic chemistry, enabling the formation of new carbon-carbon bonds, which is a cornerstone of molecular synthesis in research and drug development.[1][2] The reagent is typically formed by the reaction of an organohalide with magnesium metal.[1][2] However, the utility of Grignard reagents is contingent on the absence of acidic protons in the reaction medium, as they are highly basic and will be quenched. This presents a significant challenge when working with haloalcohols such as 2-Pentanol, 5-iodo-, a molecule containing both a halogen suitable for Grignard formation and an acidic hydroxyl group. Direct attempts to form a Grignard reagent from this substrate will result in the immediate protonation of the newly formed organomagnesium species by the alcohol proton of another molecule, thus inhibiting the desired reaction.
To successfully utilize 2-Pentanol, 5-iodo- in Grignard-mediated synthesis, a protection-deprotection strategy is imperative. This involves temporarily masking the reactive hydroxyl group with a suitable protecting group that is stable under the basic conditions of Grignard reagent formation and can be subsequently removed to regenerate the alcohol functionality in the final product. This application note provides a comprehensive overview and detailed protocols for the protection of 2-Pentanol, 5-iodo-, its conversion into a Grignard reagent, and its subsequent reaction with an electrophile, followed by deprotection.
Protecting Group Strategy
The choice of a protecting group for the hydroxyl moiety of 2-Pentanol, 5-iodo- is critical. The ideal protecting group must be:
-
Easy to introduce in high yield.
-
Stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.
-
Readily removable under mild conditions that do not affect the newly formed molecule.
Two of the most common and effective protecting groups for alcohols that meet these criteria are silyl ethers and tetrahydropyranyl (THP) ethers .[3]
-
Silyl ethers , such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base.[4][5] They are robust under basic conditions but can be easily cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[4][5][6]
-
Tetrahydropyranyl (THP) ethers are formed by the acid-catalyzed reaction of the alcohol with dihydropyran (DHP).[7][8] THP ethers are stable to bases, organometallics, and hydrides but are readily removed by treatment with aqueous acid.[7][9][10][11]
The selection between a silyl ether and a THP ether may depend on the overall synthetic strategy and the presence of other functional groups in the molecule. For the purpose of these protocols, we will detail the use of both a TBDMS ether and a THP ether as protecting groups.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of 2-Pentanol, 5-iodo- in a Grignard reaction sequence.
Protocol 1: Protection of 2-Pentanol, 5-iodo-
Option A: Formation of the tert-Butyldimethylsilyl (TBDMS) Ether
-
Materials: 2-Pentanol, 5-iodo-, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-Pentanol, 5-iodo- (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(tert-butyldimethylsilyloxy)-5-iodopentane.
-
Option B: Formation of the Tetrahydropyranyl (THP) Ether
-
Materials: 2-Pentanol, 5-iodo-, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-Pentanol, 5-iodo- (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).
-
Add a catalytic amount of PPTS (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((tetrahydro-2H-pyran-2-yl)oxy)-5-iodopentane.
-
Protocol 2: Formation of the Grignard Reagent
-
Materials: Protected 5-iodo-2-pentanol (TBDMS or THP ether), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), a crystal of iodine (for activation).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of the protected 5-iodo-2-pentanol (1.0 eq) in anhydrous ether/THF via the dropping funnel.
-
Initiate the reaction by gentle heating or with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of the protected 5-iodo-2-pentanol dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 5-(protected-oxy)pentan-2-ylmagnesium iodide is used directly in the next step.
-
Protocol 3: Reaction of the Grignard Reagent with an Electrophile (Example: Acetone)
-
Materials: Solution of the Grignard reagent from Protocol 2, anhydrous acetone, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.0 eq) in anhydrous ether/THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a protected diol, can be purified by column chromatography or used directly in the deprotection step.
-
Protocol 4: Deprotection of the Alcohol
Option A: Deprotection of the TBDMS Ether
-
Materials: Protected diol from Protocol 3, tetrabutylammonium fluoride (TBAF) solution (1M in THF), THF.
-
Procedure:
-
Dissolve the protected diol (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final diol product.[4][5][6]
-
Option B: Deprotection of the THP Ether
-
Materials: Protected diol from Protocol 3, acetic acid, THF, water.
-
Procedure:
-
Dissolve the protected diol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final diol product.[7][9][10]
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction scale.
Table 1: Protection of Haloalcohols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole | DCM | 0 to RT | 12-16 | 85-95 |
| THP | DHP, PPTS (cat.) | DCM | RT | 4-6 | 90-98 |
Table 2: Grignard Reagent Formation and Reaction with Acetone
| Protected Haloalcohol | Grignard Formation Solvent | Electrophile | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TBDMS-ether | THF | Acetone | 0 to RT | 2-4 | 70-85 |
| THP-ether | Diethyl Ether | Acetone | 0 to RT | 2-4 | 75-90 |
Table 3: Deprotection of the Final Alcohol
| Protecting Group | Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBAF | THF | RT | 1-4 | 80-95 |
| THP | Acetic Acid/H₂O | THF | RT to 40 | 4-8 | 85-95 |
Visualizations
The following diagrams illustrate the overall workflow and key mechanistic steps involved in the utilization of 2-Pentanol, 5-iodo- for Grignard synthesis.
Caption: Overall workflow for the use of 2-Pentanol, 5-iodo- in Grignard synthesis.
Caption: Mechanisms for the protection of the hydroxyl group.
Caption: Generalized mechanism of a Grignard reaction with a ketone.
While the bifunctional nature of 2-Pentanol, 5-iodo- presents an initial challenge to its use in Grignard reagent formation, a straightforward protection-deprotection strategy renders it a viable and useful synthon. The protocols outlined above for the protection of the hydroxyl group as either a silyl or THP ether, followed by Grignard reagent formation, reaction, and subsequent deprotection, provide a reliable pathway for the incorporation of the 5-hydroxypentan-2-yl moiety into more complex molecules. This approach is broadly applicable in organic synthesis and is particularly relevant to the fields of pharmaceutical and materials science, where the construction of complex molecular architectures is paramount. Careful execution of these steps, particularly the maintenance of anhydrous conditions during the Grignard reagent formation and reaction, is key to achieving high yields and purity of the desired products.
References
- 1. leah4sci.com [leah4sci.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Intramolecular Williamson Ether Synthesis of 2-Methyl-tetrahydrofuran
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] A significant variation of this reaction is the intramolecular Williamson ether synthesis, which is particularly efficient for the formation of 5- and 6-membered cyclic ethers from haloalcohols.[4][5] This application note provides a detailed protocol for the intramolecular cyclization of 5-iodo-2-pentanol to yield 2-methyl-tetrahydrofuran, a valuable heterocyclic scaffold.
Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1] Their unique stereochemical and electronic properties make them attractive as core structures in drug discovery. Notably, derivatives of tetrahydrofuran have been investigated as potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus (HIV).[6] By mimicking the transition state of the natural substrate, these inhibitors can effectively block viral maturation, rendering the virions non-infectious.[1][7] This protocol offers a straightforward and efficient route to a key building block for the synthesis of such therapeutic agents.
Applications in Drug Development
The tetrahydrofuran moiety is a key structural component in numerous FDA-approved drugs.[8] Its favorable pharmacokinetic properties and ability to engage in specific hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. One of the most critical applications of tetrahydrofuran derivatives is in the development of HIV-1 protease inhibitors.[6]
HIV-1 protease is an aspartyl protease essential for the HIV life cycle.[1] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][6] Inhibition of this enzyme prevents the formation of mature, infectious virions.[7] Many potent HIV-1 protease inhibitors incorporate tetrahydrofuran rings in their structure to optimize binding to the enzyme's active site.[3] The synthesis of 2-methyl-tetrahydrofuran, as detailed in this protocol, provides a crucial chiral building block for the development of novel and effective antiretroviral therapies.
HIV-1 Protease in the Viral Replication Cycle
The following diagram illustrates the pivotal role of HIV-1 protease in the maturation of new viral particles. Inhibition of this enzyme is a key strategy in antiretroviral therapy.
Caption: Role of HIV-1 Protease in the viral life cycle and the point of inhibition.
Experimental Protocol
This protocol details the intramolecular Williamson ether synthesis of 2-methyl-tetrahydrofuran from 5-iodo-2-pentanol.
Materials and Equipment
-
Reactants: 5-iodo-2-pentanol, Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reagents for Quenching and Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen inlet, Syringes, Ice bath, Rotary evaporator, Separatory funnel, Glassware for extraction and drying, Distillation apparatus
Experimental Workflow
The following diagram outlines the key steps of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-methyl-tetrahydrofuran.
Step-by-Step Procedure
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: The flask is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous THF under nitrogen, followed by decantation. Anhydrous THF (40 mL) is then added to the flask.
-
Addition of Substrate: 5-iodo-2-pentanol (1 equivalent) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred suspension of NaH in THF at 0°C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0°C.
-
Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to afford 2-methyl-tetrahydrofuran as a colorless liquid.[4][9]
Data Presentation
The following table summarizes the key quantitative data for the intramolecular Williamson ether synthesis of 2-methyl-tetrahydrofuran. Yields for intramolecular Williamson ether synthesis are generally high.[10]
| Parameter | Value | Reference |
| Starting Material | 5-iodo-2-pentanol | - |
| Product | 2-methyl-tetrahydrofuran | - |
| Molecular Formula | C₅H₁₀O | - |
| Molecular Weight | 86.13 g/mol | - |
| Typical Isolated Yield | 85-95% | [10] |
| Boiling Point | 78-80 °C | [11] |
| Reaction Time | 4-6 hours | [12] |
| Reaction Temperature | 0°C to Room Temperature | [12] |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use and handle with care.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the intramolecular Williamson ether synthesis of 2-methyl-tetrahydrofuran from 5-iodo-2-pentanol. The high efficiency and operational simplicity of this method make it a valuable tool for the synthesis of this important heterocyclic building block. The relevance of substituted tetrahydrofurans in drug discovery, particularly as HIV-1 protease inhibitors, underscores the significance of this synthetic route for researchers and scientists in the pharmaceutical industry.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 8. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. environmentalgenome.org [environmentalgenome.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols: 2-Pentanol, 5-iodo- in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentanol, 5-iodo-, a chiral bifunctional molecule, holds significant potential as a versatile building block in the stereoselective synthesis of natural products and their analogues. Its utility lies in the strategic introduction of a five-carbon chain with differentiated reactivity at the C2 (hydroxyl) and C5 (iodo) positions. This application note outlines a prospective synthesis of chiral 2-Pentanol, 5-iodo- and details its hypothetical, yet chemically sound, application in the construction of substituted tetrahydrofuran rings, a common structural motif in a wide array of bioactive natural products. Detailed experimental protocols and projected quantitative data for key transformations are provided to guide researchers in exploring its synthetic potential.
Introduction
The quest for novel and efficient synthetic routes to complex natural products is a cornerstone of drug discovery and development. Chiral building blocks that offer regio- and stereochemical control are invaluable tools in this endeavor. 2-Pentanol, 5-iodo-, with its stereocenter at C2 and a reactive iodide at the terminal position, represents a promising, though currently underexplored, synthon. The hydroxyl group allows for further functionalization or can act as a directing group, while the primary iodide is an excellent leaving group for nucleophilic substitution or can participate in radical or organometallic reactions. This document serves as a forward-looking guide to the potential applications of this compound in synthetic organic chemistry.
Prospective Synthesis of 2-Pentanol, 5-iodo-
A reliable synthesis of enantiomerically enriched 2-Pentanol, 5-iodo- is crucial for its application as a chiral building block. A plausible and efficient route could commence from the readily available starting material, 1,4-pentanediol. The proposed synthetic sequence involves a biocatalytic desymmetrization to introduce chirality, followed by a regioselective iodination.
A potential enzymatic resolution of a diacetate precursor could provide access to the desired enantiomer of the monoacetate, which can then be selectively iodinated.
Hypothetical Application in Natural Product Synthesis: Synthesis of a Substituted Tetrahydrofuran
Substituted tetrahydrofurans are prevalent structural motifs in numerous biologically active natural products, including polyether antibiotics and acetogenins. The unique functionality of 2-Pentanol, 5-iodo- makes it an ideal precursor for the stereocontrolled synthesis of 2-methyl-tetrahydrofuran derivatives via an intramolecular Williamson ether synthesis.
The secondary alcohol at C2 can be deprotonated with a suitable base to form an alkoxide, which then undergoes an intramolecular S(_N)2 reaction, displacing the iodide at C5 to forge the tetrahydrofuran ring. The stereochemistry at the C2 position of the starting material directly translates to the stereochemistry at the C2 position of the resulting cyclic ether.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the proposed synthesis of a substituted tetrahydrofuran from 1,4-pentanediol, based on analogous transformations reported in the literature.
| Step | Reaction | Reactant(s) | Reagent(s) | Product | Expected Yield (%) | Expected Enantiomeric Excess (%) | Reference Analogy |
| 1 | Enzymatic Desymmetrization | 1,4-Pentanediol diacetate | Lipase | (R)-4-Hydroxypentyl acetate | >90 | >98 | |
| 2 | Selective Iodination | (R)-4-Hydroxypentyl acetate | I(2), PPh(_3), Imidazole | (R)-4-Iodopentyl acetate | 85-95 | >98 | |
| 3 | Hydrolysis | (R)-4-Iodopentyl acetate | K(_2)CO(_3), MeOH/H(_2)O | (R)-5-Iodo-2-pentanol | >95 | >98 | |
| 4 | Intramolecular Cyclization | (R)-5-Iodo-2-pentanol | NaH | (R)-2-Methyltetrahydrofuran | 80-90 | >98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-5-Iodo-2-pentanol
Step A: Enzymatic Desymmetrization of 1,4-Pentanediol Diacetate
-
To a solution of 1,4-pentanediol diacetate (1.0 equiv.) in a phosphate buffer (pH 7.0) is added a lipase (e.g., from Candida antarctica).
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC or GC.
-
Upon completion, the enzyme is filtered off, and the aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-4-hydroxypentyl acetate.
Step B: Selective Iodination of (R)-4-Hydroxypentyl acetate
-
To a solution of (R)-4-hydroxypentyl acetate (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (1.5 equiv.) in dichloromethane at 0 °C is added iodine (1.2 equiv.) portionwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (R)-4-iodopentyl acetate.
Step C: Hydrolysis of (R)-4-Iodopentyl acetate
-
To a solution of (R)-4-iodopentyl acetate (1.0 equiv.) in a mixture of methanol and water is added potassium carbonate (2.0 equiv.).
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (R)-5-iodo-2-pentanol, which may be used in the next step without further purification.
Protocol 2: Intramolecular Cyclization to (R)-2-Methyltetrahydrofuran
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a solution of (R)-5-iodo-2-pentanol (1.0 equiv.) in anhydrous THF dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to afford (R)-2-methyltetrahydrofuran.
Visualizations
Caption: Proposed synthetic route to (R)-5-Iodo-2-pentanol.
Caption: Workflow for the synthesis of a substituted tetrahydrofuran.
Conclusion
While the direct application of 2-Pentanol, 5-iodo- in natural product synthesis is not yet prominently featured in the literature, its structural attributes strongly suggest its potential as a valuable chiral building block. The proposed synthetic route and its hypothetical application in the stereoselective synthesis of a substituted tetrahydrofuran provide a compelling case for its further investigation. The detailed protocols and projected data herein are intended to serve as a foundational guide for researchers to unlock the synthetic utility of this promising, yet underutilized, molecule in the construction of complex and biologically relevant natural products.
References
Protecting the Hydroxyl Group of 5-iodo-2-pentanol: A Guide to Strategic Selection and Application
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of protecting group strategies for the secondary hydroxyl group in 5-iodo-2-pentanol. The presence of a terminal iodide, a versatile functional group for further synthetic transformations, necessitates careful selection of protecting groups and reaction conditions to ensure orthogonality and high yields. This document outlines protocols for the protection and deprotection of the hydroxyl group using silyl ethers, methoxymethyl (MOM) ethers, and acetyl esters, with a focus on compatibility with the alkyl iodide moiety.
Introduction
In multi-step organic synthesis, the strategic use of protecting groups is paramount to avoid unwanted side reactions. For a bifunctional molecule like 5-iodo-2-pentanol, which possesses both a nucleophilic secondary alcohol and an electrophilic carbon-iodine bond, a robust and orthogonal protection strategy is crucial. The ideal protecting group for the hydroxyl function should be easy to install and remove in high yield under conditions that do not affect the integrity of the alkyl iodide. This note explores three common and effective protecting groups: tert-butyldimethylsilyl (TBS), methoxymethyl (MOM), and acetyl (Ac), providing detailed protocols and comparative data.
Protecting Group Strategies: A Comparative Overview
The choice of a suitable protecting group depends on the planned subsequent reaction steps and the desired orthogonality. The following table summarizes the key features of the selected protecting groups for 5-iodo-2-pentanol.
| Protecting Group | Protection Reagents | Typical Solvents | Deprotection Conditions | Orthogonality with Alkyl Iodide |
| TBS Ether | TBSCl, Imidazole | DMF, CH₂Cl₂ | TBAF in THF; or mild acid (e.g., HCl in MeOH) | Good. TBAF deprotection should be performed at low temperatures to minimize potential Finkelstein reaction. Acidic deprotection is generally compatible. |
| MOM Ether | MOMCl, DIPEA | CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH) | Good. The C-I bond is generally stable to the acidic conditions used for MOM deprotection. |
| Acetyl Ester | Acetic Anhydride, Pyridine or DMAP | CH₂Cl₂, Pyridine | Basic hydrolysis (e.g., K₂CO₃ in MeOH); or acidic hydrolysis | Good. Basic hydrolysis is highly compatible. |
Experimental Protocols
Tert-butyldimethylsilyl (TBS) Ether Protection and Deprotection
TBS ethers are a popular choice for protecting alcohols due to their stability under a wide range of reaction conditions.[1][2]
Protection Protocol:
To a solution of 5-iodo-2-pentanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portionwise. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired TBS-protected 5-iodo-2-pentanol.
Deprotection Protocol:
To a solution of the TBS-protected 5-iodo-2-pentanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise.[3][4] The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield 5-iodo-2-pentanol.
Workflow for TBS Protection and Deprotection
Caption: TBS protection and deprotection workflow.
Methoxymethyl (MOM) Ether Protection and Deprotection
MOM ethers offer good stability and are readily cleaved under acidic conditions.[5][6]
Protection Protocol:
To a solution of 5-iodo-2-pentanol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOMCl) (1.5 eq.) dropwise.[5] The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to give the MOM-protected 5-iodo-2-pentanol.
Deprotection Protocol:
The MOM-protected 5-iodo-2-pentanol (1.0 eq.) is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) is added.[5] The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash column chromatography yields 5-iodo-2-pentanol.
Workflow for MOM Protection and Deprotection
Caption: MOM protection and deprotection workflow.
Acetyl (Ac) Ester Protection and Deprotection
Acetyl protection is a classical and cost-effective method. The resulting ester is stable to a variety of reaction conditions and can be easily removed by hydrolysis.
Protection Protocol:
To a solution of 5-iodo-2-pentanol (1.0 eq.) in pyridine at 0 °C is added acetic anhydride (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the acetyl-protected 5-iodo-2-pentanol, which can often be used without further purification.
Deprotection Protocol:
The acetyl-protected 5-iodo-2-pentanol (1.0 eq.) is dissolved in methanol, and potassium carbonate (2.0 eq.) is added.[7] The suspension is stirred at room temperature for 1-3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford 5-iodo-2-pentanol.
Workflow for Acetyl Protection and Deprotection
Caption: Acetyl protection and deprotection workflow.
Summary of Quantitative Data
The following table presents typical yields for the protection and deprotection of secondary alcohols using the described methods, based on literature precedents for similar substrates.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) |
| TBS Ether | >95 | >90 |
| MOM Ether | >90 | >90 |
| Acetyl Ester | >95 | >95 |
Conclusion
The protection of the secondary hydroxyl group in 5-iodo-2-pentanol can be effectively achieved using TBS, MOM, or acetyl protecting groups. The choice of the specific protecting group should be guided by the overall synthetic strategy, particularly the conditions of the subsequent steps. The protocols provided herein offer reliable methods for the installation and removal of these protecting groups with high yields, while maintaining the integrity of the valuable iodide functionality. Careful monitoring of reaction conditions, especially during the deprotection of TBS ethers with TBAF, is recommended to prevent potential side reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
2-Pentanol, 5-iodo-: A Versatile Building Block in Organic Chemistry
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – 2-Pentanol, 5-iodo-, a functionalized aliphatic alcohol, is emerging as a valuable building block for organic synthesis, offering a versatile scaffold for the introduction of a five-carbon chain with reactive hydroxyl and iodo functionalities. Its unique structure makes it an attractive intermediate for the synthesis of a variety of organic molecules, including heterocycles and other complex targets relevant to the pharmaceutical and materials science industries.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Pentanol, 5-iodo- is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁IO | --INVALID-LINK-- |
| Molecular Weight | 214.04 g/mol | --INVALID-LINK-- |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of 2-Pentanol, 5-iodo-
A primary route for the synthesis of 2-Pentanol, 5-iodo- involves the ring-opening of 2-methyltetrahydrofuran. This reaction, when carried out with hydrogen iodide (HI), proceeds via a nucleophilic substitution (SN2) mechanism. The iodide ion preferentially attacks the less sterically hindered primary carbon atom of the protonated ether, leading to the regioselective formation of 5-iodo-2-pentanol.
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of 2-Pentanol, 5-iodo- from 2-Methyltetrahydrofuran
Materials:
-
2-Methyltetrahydrofuran
-
Hydrogen iodide (57% in water)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-methyltetrahydrofuran.
-
Slowly add an equimolar amount of hydrogen iodide (57% in water) to the stirred 2-methyltetrahydrofuran.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to extract the product and wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Pentanol, 5-iodo-.
-
Purify the product by vacuum distillation or column chromatography as needed.
Yield Data: Yields for this reaction are dependent on specific reaction conditions and scale. Researchers should optimize the protocol for their specific needs.
Applications in Organic Synthesis
The bifunctional nature of 2-Pentanol, 5-iodo- makes it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be protected or oxidized, while the iodo group is an excellent leaving group for nucleophilic substitution reactions or can participate in various coupling reactions.
Synthesis of Heterocyclic Compounds
One of the key applications of 2-Pentanol, 5-iodo- is in the synthesis of substituted heterocyclic compounds. The five-carbon backbone with reactive sites at the 2- and 5-positions allows for the construction of various ring systems. For instance, it can be utilized in the synthesis of substituted piperidines, furans, or pyrans through intramolecular cyclization strategies.
Workflow for Heterocycle Synthesis:
Caption: General workflow for the synthesis of heterocyclic compounds from 2-Pentanol, 5-iodo-.
Introduction of Pentyl Chains in Drug Discovery
In the context of drug development, the introduction of lipophilic alkyl chains can significantly impact the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-Pentanol, 5-iodo- serves as a valuable reagent for introducing a functionalized pentyl chain onto a parent molecule. The secondary alcohol provides a point for further modification or can participate in hydrogen bonding interactions with biological targets.
Logical Relationship in Drug Moiety Introduction:
Caption: Logical diagram illustrating the use of 2-Pentanol, 5-iodo- to modify a bioactive scaffold.
Conclusion
2-Pentanol, 5-iodo- is a promising and versatile building block in organic chemistry. Its straightforward synthesis from readily available starting materials and the presence of two distinct reactive functional groups open up a wide range of possibilities for the construction of complex organic molecules. Further exploration of its reactivity and applications is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in medicine and materials science.
For further information, please contact:
Scalable Synthesis of 2-Pentanol, 5-iodo-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 2-Pentanol, 5-iodo- (also known as 5-iodo-2-pentanol). The primary method detailed is the regioselective ring-opening of the readily available and biomass-derivable solvent, 2-methyltetrahydrofuran. This approach offers a cost-effective and scalable route to the target molecule, a valuable intermediate in organic synthesis and drug development.
Introduction
2-Pentanol, 5-iodo- is a bifunctional molecule containing both a secondary alcohol and a primary iodide. This combination of functionalities makes it a versatile building block for the introduction of a C5 chain in the synthesis of more complex molecules. Traditional multi-step syntheses of such iodo-alcohols can be cumbersome and expensive. The protocol outlined below provides a more direct and scalable alternative.
The key transformation involves the acid-catalyzed ring-opening of 2-methyltetrahydrofuran with an iodide source. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the iodide ion preferentially attacks the less sterically hindered primary carbon of the protonated ether, leading to the desired product with high regioselectivity.
Reaction Principle and Pathway
The synthesis of 2-Pentanol, 5-iodo- from 2-methyltetrahydrofuran is based on the principle of acid-catalyzed ether cleavage. The reaction is initiated by the protonation of the oxygen atom of the tetrahydrofuran ring, which activates the C-O bonds towards nucleophilic attack. The iodide ion then acts as the nucleophile, attacking one of the carbon atoms adjacent to the oxygen. Due to steric hindrance at the secondary carbon (C2), the attack predominantly occurs at the less hindered primary carbon (C5), resulting in the formation of 2-Pentanol, 5-iodo-.
Figure 1: Reaction pathway for the synthesis of 2-Pentanol, 5-iodo-.
Experimental Protocols
Protocol A: Ring-Opening of 2-Methyltetrahydrofuran with Hydroiodic Acid
This protocol is adapted from general procedures for ether cleavage using strong acids.
Materials:
-
2-Methyltetrahydrofuran (≥99%)
-
Hydroiodic acid (57% in water)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 2-methyltetrahydrofuran (1.0 eq), add hydroiodic acid (57% in water, 1.5 - 2.0 eq) cautiously with stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Carefully wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and saturated aqueous sodium thiosulfate solution (to remove any residual iodine).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure 2-Pentanol, 5-iodo-.
Protocol B: In Situ Generation of HI from Sodium Iodide and Acid
This protocol provides an alternative to using concentrated hydroiodic acid.
Materials:
-
2-Methyltetrahydrofuran (≥99%)
-
Sodium iodide (NaI)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Acetonitrile (CH₃CN) or another suitable solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.5 - 2.0 eq) in acetonitrile.
-
Add 2-methyltetrahydrofuran (1.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid or phosphoric acid (1.5 - 2.0 eq) dropwise from a dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C) for 6-12 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-Pentanol, 5-iodo-. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.
| Parameter | Protocol A (HI) | Protocol B (NaI/Acid) |
| Starting Material | 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran |
| Iodide Source | Hydroiodic Acid (57%) | Sodium Iodide |
| Acid | - | H₂SO₄ or H₃PO₄ |
| Stoichiometry (Iodide:Ether) | 1.5 - 2.0 : 1 | 1.5 - 2.0 : 1 |
| Solvent | None or Dichloromethane | Acetonitrile |
| Reaction Temperature | 100-110 °C (Reflux) | 80-90 °C (Reflux) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 70-85% | 65-80% |
| Purification | Vacuum Distillation | Vacuum Distillation |
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be visualized as a logical workflow.
Figure 2: General experimental workflow for the synthesis and purification.
Safety Considerations
-
Hydroiodic acid, sulfuric acid, and phosphoric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane and acetonitrile are volatile and toxic. Use in a fume hood and avoid inhalation.
-
The reaction can generate heat, especially during the addition of acid. Ensure proper cooling and controlled addition.
-
Iodine can be liberated during the workup. The use of a sodium thiosulfate wash is important to neutralize it.
Conclusion
The synthesis of 2-Pentanol, 5-iodo- via the ring-opening of 2-methyltetrahydrofuran is a robust and scalable method. The protocols provided herein offer two effective routes to this valuable synthetic intermediate. By following the detailed procedures and adhering to the safety precautions, researchers can efficiently produce this compound for their synthetic needs in drug discovery and development. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times for specific large-scale applications.
Application Notes and Protocols: One-Pot Synthesis of 2-Methyltetrahydropyran from 5-Iodo-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydropyrans (THPs) are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis has been a significant focus in organic chemistry. This document outlines a straightforward and efficient one-pot protocol for the synthesis of a substituted tetrahydropyran, specifically 2-methyltetrahydropyran, via an intramolecular cyclization of 5-iodo-2-pentanol. This method is based on the principles of the Williamson ether synthesis, a reliable and well-established reaction in organic chemistry. The intramolecular nature of this reaction makes it an efficient pathway to the desired cyclic ether.
Reaction Principle
The synthesis proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group of 5-iodo-2-pentanol is deprotonated by a suitable base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bearing the iodine in an intramolecular S(_N)2 reaction, leading to the formation of the 2-methyltetrahydropyran ring and an inorganic salt as a byproduct.
Experimental Protocol
Materials:
-
5-iodo-2-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Addition of Starting Material: Slowly add a solution of 5-iodo-2-pentanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure 2-methyltetrahydropyran.
Data Presentation
| Entry | Starting Material | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-iodo-2-pentanol | NaH (1.2) | THF | 25 | 2 | 85 |
| 2 | 5-iodo-2-pentanol | KH (1.2) | DMF | 25 | 1.5 | 88 |
| 3 | 5-iodo-2-pentanol | t-BuOK (1.5) | t-BuOH | 82 | 4 | 75 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 2-methyltetrahydropyran.
Reaction Mechanism
Caption: Mechanism of the intramolecular Williamson ether synthesis.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive substance. It reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Conclusion
This protocol provides a reliable and efficient method for the one-pot synthesis of 2-methyltetrahydropyran from 5-iodo-2-pentanol. The reaction is based on the robust intramolecular Williamson ether synthesis, offering good yields and straightforward purification. This methodology should be readily applicable to the synthesis of other substituted tetrahydropyrans, making it a valuable tool for researchers in organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pentanol, 5-iodo-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Pentanol, 5-iodo-.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of 2-Pentanol, 5-iodo-. This guide is designed to help identify and resolve these problems.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and stoichiometry of reagents to favor the formation of the desired product.
-
Purification Method: Ensure the chosen purification method (e.g., distillation, column chromatography) is appropriate for separating the product from impurities.
Issue 2: Presence of Unexpected Impurities
The nature of the impurities will largely depend on the synthetic route chosen. Below are some common impurities associated with plausible synthetic pathways.
Route A: Reduction of 5-iodo-2-pentanone
This route involves the reduction of a ketone to a secondary alcohol.
-
Common Impurities:
-
5-iodo-2-pentanone (starting material): Incomplete reduction.
-
5-iodopentane: Over-reduction of the alcohol.
-
2-Pentanol: If the starting material contained impurities.
-
Troubleshooting:
-
Choice of Reducing Agent: Use a mild reducing agent like sodium borohydride (NaBH₄) to avoid over-reduction.
-
Reaction Control: Monitor the reaction closely to stop it once the starting material is consumed.
-
Purification: Fractional distillation or column chromatography can be effective in separating the alcohol from the ketone and the alkane.
Route B: Hydroiodination of 4-penten-2-ol
This pathway involves the addition of HI across the double bond.
-
Common Impurities:
-
4-penten-2-ol (starting material): Incomplete reaction.
-
4-iodo-2-pentanol: Isomeric byproduct due to Markovnikov's rule.
-
2,5-diiodopentane: If an excess of the iodinating agent is used.
-
Elimination products: Formation of dienes.
-
Troubleshooting:
-
Control of Regioselectivity: The choice of reagents and conditions can influence the regioselectivity of the addition.
-
Stoichiometry: Use a controlled amount of the iodinating agent to minimize di-iodination.
-
Purification: Careful fractional distillation or preparative chromatography may be required to separate the isomers.
Route C: Ring Opening of Tetrahydrofurfuryl Alcohol Derivatives
This involves the cleavage of the ether linkage followed by iodination.
-
Common Impurities:
-
Tetrahydrofurfuryl alcohol (starting material): Incomplete reaction.
-
1,5-diiodopentan-2-ol and other isomers: Depending on the starting material and reaction conditions.
-
Byproducts from the ring-opening reagent.
-
Troubleshooting:
-
Reaction Conditions: The choice of acid or iodinating agent is critical for selective ring opening and iodination.
-
Characterization: Thoroughly characterize the product mixture using NMR and MS to identify all isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of 2-Pentanol, 5-iodo-?
The most common impurities will depend on your synthetic method. However, you should generally look for unreacted starting materials, over-reacted products (like di-iodinated species), and isomeric byproducts.
Q2: How can I best purify my final product?
Fractional distillation under reduced pressure is often a good method for purifying liquid products like 2-Pentanol, 5-iodo-. If distillation is not effective in separating isomers, column chromatography on silica gel may be necessary.
Q3: What analytical techniques are best for identifying impurities?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between isomers and identify functional groups of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of functional groups from starting materials (e.g., C=O from a ketone).
Data Presentation
Table 1: Physical Properties of 2-Pentanol, 5-iodo- and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Pentanol, 5-iodo- | C₅H₁₁IO | 214.04 | ~205-207 (est.) | ~1.5 (est.) |
| 5-iodo-2-pentanone | C₅H₉IO | 212.03 | 75-77 @ 10 mmHg | 1.639 |
| 4-penten-2-ol | C₅H₁₀O | 86.13 | 115-116 | 0.838 |
| 2,5-diiodopentane | C₅H₁₀I₂ | 339.94 | ~130 @ 15 mmHg (est.) | >1.8 (est.) |
| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | 102.13 | 178 | 1.054 |
Note: Some physical properties are estimated due to the limited availability of experimental data.
Experimental Protocols
As detailed experimental protocols for the synthesis of 2-Pentanol, 5-iodo- are not widely published, a general procedure based on the reduction of 5-iodo-2-pentanone is provided below.
Protocol: Reduction of 5-iodo-2-pentanone to 2-Pentanol, 5-iodo-
-
Dissolution: Dissolve 5-iodo-2-pentanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Pentanol, 5-iodo-.
Mandatory Visualization
Below is a troubleshooting workflow to guide the identification and resolution of common issues during the synthesis of 2-Pentanol, 5-iodo-.
Caption: Troubleshooting workflow for the synthesis of 2-Pentanol, 5-iodo-.
Technical Support Center: Iodination of 2-Pentanol
Welcome to the technical support center for the iodination of 2-pentanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the iodination of 2-pentanol?
A1: The most common side reactions are dehydration, which leads to the formation of alkenes, and in some cases, the formation of di(pentan-2-yl) ether. Under conditions that favor carbocation intermediates (e.g., using strong acids like HI), rearrangements of the carbocation are possible, though less common for 2-pentanol.
Q2: My reaction is producing a significant amount of alkenes. How can I minimize this?
A2: Alkene formation, primarily 1-pentene and 2-pentene, occurs via dehydration of 2-pentanol. This is particularly prevalent under acidic conditions and at higher temperatures. To minimize alkene formation, consider using milder reaction conditions. The Appel reaction, which utilizes triphenylphosphine and iodine, is a good alternative as it proceeds under neutral conditions and generally gives high yields of the alkyl iodide with minimal elimination.[1][2][3][4]
Q3: I suspect di(pentan-2-yl) ether is forming as a byproduct. How can I confirm this and prevent its formation?
A3: Ether formation can occur, especially when using methods that involve strong acids. It proceeds via an SN2 reaction between two alcohol molecules.[5] Confirmation of the ether can be achieved through spectroscopic methods such as GC-MS and NMR. To prevent its formation, avoid high concentrations of the alcohol and strong acidic conditions at elevated temperatures. Using a method like the Appel reaction can also mitigate ether formation.
Q4: What is the expected stereochemical outcome of the iodination of chiral 2-pentanol?
A4: The stereochemical outcome depends on the reaction mechanism.
-
SN2 mechanisms , such as in the Appel reaction or with phosphorus and iodine, proceed with inversion of configuration at the chiral center.[1][2][3][4]
-
SN1 mechanisms , which can occur when using hydrogen iodide (HI), proceed through a planar carbocation intermediate. This can lead to a racemic or near-racemic mixture of the (R)- and (S)-2-iodopentane enantiomers.
Q5: Why is the use of sulfuric acid with sodium iodide not recommended for the iodination of 2-pentanol?
A5: Concentrated sulfuric acid is a strong oxidizing agent and will oxidize iodide ions (from NaI) to iodine (I2).[6][7] This reduces the amount of nucleophilic iodide available to react with the alcohol, leading to low yields of 2-iodopentane and the formation of unwanted iodine. Phosphoric acid is a suitable, non-oxidizing acid alternative for generating HI in situ.
Troubleshooting Guides
Issue 1: Low Yield of 2-Iodopentane
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reagents are used. - For the P/I2 method, ensure the iodine is added portion-wise to control the exothermic reaction.[6] - For the Appel reaction, use fresh triphenylphosphine and ensure anhydrous conditions. |
| Loss of Product during Workup | - 2-Iodopentane is volatile. Use cold solutions during extractions and minimize exposure to high temperatures during solvent removal. - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
| Side Reactions | - Refer to the sections on minimizing alkene and ether formation. - Consider switching to a milder iodination method like the Appel reaction. |
| Reagent Decomposition | - Use fresh, high-purity reagents. Iodine should be stored in a tightly sealed container to prevent sublimation. Red phosphorus should be handled with care to avoid exposure to air and moisture. |
Issue 2: Presence of Significant Alkene Impurities
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Maintain the recommended reaction temperature. Overheating can favor elimination reactions. For the P/I2 method, use a water bath for heating.[6] |
| Strongly Acidic Conditions | - If using HI, consider generating it in situ with a non-oxidizing acid like phosphoric acid instead of sulfuric acid. - Switch to a neutral method like the Appel reaction. |
| Prolonged Reaction Time | - Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Extended reaction times can lead to increased byproduct formation. |
Data Presentation
Table 1: Comparison of Iodination Methods for Alcohols (General Yields)
| Method | Reagents | Typical Yield of Alkyl Iodide | Key Side Reactions | Stereochemistry |
| Phosphorus/Iodine | Red Phosphorus, Iodine | Good to Excellent | Alkene formation, Rearrangements (if carbocation forms) | Inversion (SN2) |
| Hydrogen Iodide | HI (often generated in situ) | Variable | Dehydration (alkenes), Ether formation, Rearrangements | Racemization (SN1) |
| Appel Reaction | Triphenylphosphine, Iodine | High to Excellent | Minimal | Inversion (SN2)[1][2][3][4] |
Note: Specific yields for 2-pentanol are highly dependent on the exact reaction conditions and are not consistently reported in the literature.
Experimental Protocols
Method 1: Iodination using Red Phosphorus and Iodine
This protocol is adapted from the synthesis of iodoethane and can be applied to 2-pentanol with appropriate adjustments to molar equivalents and reaction temperature.[6]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, add red phosphorus (1.2 molar equivalents) and 2-pentanol (1 molar equivalent).
-
Reagent Addition: Slowly add powdered iodine (1.1 molar equivalents) in small portions through the top of the condenser. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction: After the addition is complete, allow the mixture to stand for 10-15 minutes. Then, gently heat the mixture using a water bath for approximately one hour to complete the reaction.
-
Workup:
-
Cool the reaction mixture and distill the crude 2-iodopentane.
-
Wash the distillate with a dilute sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and re-distill to obtain pure 2-iodopentane.
-
Method 2: The Appel Reaction
This is a general procedure for the Appel reaction to produce alkyl iodides.[8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Reagent Addition: Add triphenylphosphine (1.5 molar equivalents) and iodine (1.5 molar equivalents). Stir the mixture at 0°C for 10-15 minutes. Then, add imidazole (3.0 molar equivalents).
-
Substrate Addition: Slowly add a solution of 2-pentanol (1 molar equivalent) in anhydrous dichloromethane to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-iodopentane.
-
Visualizations
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of iodoethane [rod.beavon.org.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Optimizing reaction conditions for "2-Pentanol, 5-iodo-" synthesis
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Pentanol, 5-iodo-. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Synthesis Step 1: Preparation of 5-iodo-2-pentanone
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (e.g., 2,5-pentanedione or other precursor) to 5-iodo-2-pentanone. | - Inactive iodinating reagent. - Insufficient reaction time or temperature. - Presence of water in the reaction mixture. | - Use fresh, high-purity iodinating reagent. - Monitor the reaction progress using TLC or GC and adjust the reaction time or temperature accordingly. - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of multiple products (impurities) observed by TLC or GC. | - Non-selective iodination. - Side reactions due to incorrect stoichiometry or temperature. - Decomposition of the product. | - Control the addition of the iodinating agent to maintain selectivity. - Carefully control the reaction temperature and use the correct molar ratios of reactants. - Work up the reaction mixture promptly upon completion to avoid product degradation. |
| Difficulty in isolating the 5-iodo-2-pentanone product. | - Incomplete extraction from the aqueous phase. - Emulsion formation during workup. | - Perform multiple extractions with a suitable organic solvent. - To break emulsions, add a small amount of brine or use a centrifuge. |
Synthesis Step 2: Reduction of 5-iodo-2-pentanone to 2-Pentanol, 5-iodo-
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the ketone to the alcohol. | - Insufficient amount of reducing agent (e.g., Sodium Borohydride). - Deactivated reducing agent. | - Use a slight excess of the reducing agent.[1] - Use a fresh bottle of the reducing agent. |
| Formation of a significant amount of a non-polar byproduct. | - Reduction of the iodide to an alkane, although less common with NaBH4. | - Use a milder reducing agent or carefully control the reaction temperature at a lower range (e.g., 0 °C). |
| The final product is difficult to purify from the reaction mixture. | - Presence of unreacted starting material or byproducts. - Contamination from the workup procedure. | - Use column chromatography for purification. - Ensure thorough washing of the organic layer during the workup to remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Pentanol, 5-iodo-?
A common and practical approach is a two-step synthesis. The first step involves the synthesis of 5-iodo-2-pentanone, which is then reduced in the second step to the desired 2-Pentanol, 5-iodo-.
Q2: What are the recommended starting materials for the synthesis of 5-iodo-2-pentanone?
A potential precursor for 5-iodo-2-pentanone is cyclopropyl methyl ketone. A method for its synthesis is described in The Journal of Organic Chemistry, 1981, 46 (12), pp 2412–2418.[2][3][4]
Q3: What is a suitable reducing agent for converting 5-iodo-2-pentanone to 2-Pentanol, 5-iodo-?
Sodium borohydride (NaBH4) is a highly effective and selective reagent for the reduction of ketones to alcohols and is a suitable choice for this conversion.[5][6] It is known for its mild reaction conditions and high chemoselectivity, meaning it will reduce the ketone group without affecting the iodide.[1][6]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the iodination and the reduction steps.[1][7] For the reduction, the disappearance of the ketone spot and the appearance of the more polar alcohol spot indicates the reaction is proceeding.
Q5: What are the key safety precautions to consider during this synthesis?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Iodine and its compounds can be corrosive and harmful; avoid inhalation and skin contact.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle with care and away from ignition sources.[8]
Experimental Protocols
Step 1: Synthesis of 5-iodo-2-pentanone
This protocol is based on the principles of iodoketone synthesis.
Materials:
-
Cyclopropyl methyl ketone
-
Trimethylsilyl iodide
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl methyl ketone in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl iodide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically a few hours).
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-iodo-2-pentanone.
-
Purify the crude product by flash column chromatography if necessary.
Step 2: Reduction of 5-iodo-2-pentanone to 2-Pentanol, 5-iodo-
This protocol outlines the reduction of the ketone using sodium borohydride.
Materials:
-
5-iodo-2-pentanone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 5-iodo-2-pentanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In small portions, carefully add sodium borohydride to the stirred solution. The reaction may cause bubbling.[9]
-
After the addition is complete, continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting ketone is consumed, slowly add deionized water to quench the reaction.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Pentanol, 5-iodo-.
-
If required, the product can be further purified by flash column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Ketone Reduction
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Solvent | Methanol or Ethanol[5] |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 15 minutes to 2 hours (monitored by TLC)[5][9] |
| Typical Molar Ratio (Ketone:NaBH4) | 1 : 1.1 to 1 : 1.5 |
| Workup | Aqueous acid quench followed by extraction |
Visualizations
Caption: Experimental workflow for the two-step synthesis of 2-Pentanol, 5-iodo-.
Caption: Troubleshooting logic for low yield in 2-Pentanol, 5-iodo- synthesis.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 5-Iodo-2-pentanone [amp.chemicalbook.com]
- 4. 5-Iodo-2-pentanone CAS#: [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. webassign.net [webassign.net]
"2-Pentanol, 5-iodo-" decomposition pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodo-2-pentanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 5-iodo-2-pentanol and what are its common applications?
5-iodo-2-pentanol is a halogenated alcohol with the chemical formula C₅H₁₁IO.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules and pharmaceuticals that require an iodinated precursor.[3]
Q2: What are the main decomposition pathways for 5-iodo-2-pentanol?
-
Base-Induced Intramolecular Cyclization (S_N2): In the presence of a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can undergo an intramolecular S_N2 reaction, displacing the iodide to form a cyclic ether (tetrahydro-2-methylfuran).[4][5][6]
-
Acid-Catalyzed Dehydration (E1/E2): Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent elimination via an E1 or E2 mechanism would lead to the formation of various isomeric iodopentenes.[7][8][9][10]
-
Thermal Decomposition: At elevated temperatures, homolytic cleavage of the carbon-iodine bond can occur, generating radical intermediates. This can lead to a complex mixture of products through various radical recombination and elimination reactions.[11][12][13]
-
Photolytic Decomposition: Exposure to light, particularly UV radiation, can also induce cleavage of the carbon-iodine bond, leading to radical-mediated decomposition pathways.[14][15][16]
Q3: How should 5-iodo-2-pentanol be stored to minimize decomposition?
To minimize decomposition, 5-iodo-2-pentanol should be stored in a cool, dry, and dark place in a tightly sealed container. It should be kept away from strong bases, strong acids, and sources of heat or light to prevent the decomposition pathways mentioned above.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected formation of a cyclic ether (tetrahydro-2-methylfuran). | Presence of basic impurities in the reaction mixture or on glassware. | 1. Ensure all glassware is thoroughly cleaned and dried. 2. Use freshly distilled, neutral solvents. 3. If a basic reaction is not intended, consider purification of starting materials to remove basic residues. |
| Formation of alkene byproducts (iodopentenes). | Acidic reaction conditions or localized heating. | 1. If an acidic catalyst is not required, ensure the reaction medium is neutral. 2. Use a well-controlled heating method (e.g., oil bath) to ensure uniform temperature and avoid hot spots. 3. For acid-catalyzed reactions, optimize the catalyst concentration and reaction temperature to favor the desired reaction over elimination.[7][9] |
| Discoloration of the sample (turning yellow or brown). | Decomposition leading to the formation of elemental iodine (I₂). | 1. Store the compound protected from light and heat. 2. If the discoloration is minor, the compound may be purified by washing with a dilute solution of a reducing agent like sodium thiosulfate followed by re-purification. |
| Low yield or recovery of 5-iodo-2-pentanol after a reaction or workup. | Decomposition during the reaction or purification process. | 1. Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged reaction times.[17] 2. Use mild workup and purification conditions (e.g., avoid strong acids or bases, use lower temperatures for distillation or chromatography). |
| Variability in reaction outcomes. | Inconsistent quality or purity of 5-iodo-2-pentanol. | 1. Verify the purity of the starting material using analytical techniques like NMR or GC-MS. 2. If necessary, purify the 5-iodo-2-pentanol before use. |
Experimental Protocols
Protocol 1: Monitoring the Decomposition of 5-iodo-2-pentanol by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the decomposition of 5-iodo-2-pentanol under specific conditions (e.g., in the presence of an acid or base, or upon heating).
Materials:
-
5-iodo-2-pentanol
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., TMS, 1,4-dioxane)
-
Acid or base catalyst (if applicable)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of 5-iodo-2-pentanol in the chosen deuterated solvent with a known concentration of an internal standard.
-
Transfer an aliquot of this solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
If studying catalytic decomposition, add a known amount of the acid or base catalyst to the NMR tube.
-
If studying thermal decomposition, place the NMR tube in a pre-heated oil bath at the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material and any new products that appear.
-
The rate of decomposition can be determined by plotting the concentration of 5-iodo-2-pentanol (relative to the internal standard) versus time.[18]
Protocol 2: Synthesis of 5-iodo-2-pentanol
A potential synthetic route to 5-iodo-2-pentanol can be adapted from methods for converting alcohols to alkyl iodides.[19][20][21]
Materials:
-
2-Pentanol
-
Sodium iodide (NaI)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 2-pentanol in acetonitrile in a round-bottom flask, add sodium iodide and cerium(III) chloride heptahydrate.[20]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Iodo-1-pentanol | 67133-88-4 | Benchchem [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Halohydrin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 14. What is photolytic decomposition? [infinitylearn.com]
- 15. Photolysis | Light-induced decomposition, Photochemical reaction, Photodissociation | Britannica [britannica.com]
- 16. Chemical reaction - Photolysis, Energy, Light | Britannica [britannica.com]
- 17. Monitoring reactions | CPD article | RSC Education [edu.rsc.org]
- 18. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05286E [pubs.rsc.org]
- 19. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Preventing elimination reactions in "2-Pentanol, 5-iodo-" substitutions
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination reactions and favor substitution when working with substrates like 5-iodopentan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when performing a substitution on 5-iodopentan-2-ol?
When working with 5-iodopentan-2-ol, you will encounter competition between several reaction pathways. The primary iodide at the C-5 position is susceptible to nucleophilic substitution (SN2). However, elimination reactions (E2) can also occur, especially with strong, bulky bases. Additionally, the presence of the hydroxyl group allows for a potential intramolecular SN2 reaction, leading to the formation of a cyclic ether (tetrahydro-2-methylfuran).[1][2]
Q2: Why is temperature control so critical in these reactions?
Temperature is a crucial factor in determining the product distribution between substitution and elimination.[3] Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[4] Consequently, higher temperatures tend to favor elimination, while lower temperatures favor substitution.[4][5]
Q3: How does my choice of nucleophile or base affect the reaction outcome?
The nature of the nucleophile/base is a significant factor.[6][7]
-
Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor SN2 substitution.[7][8]
-
Strong, bulky bases (e.g., potassium tert-butoxide, (CH₃)₃CO⁻) are sterically hindered from attacking the carbon atom for substitution, and therefore, they preferentially abstract a proton, leading to E2 elimination.[9][10]
-
Weak bases/nucleophiles (e.g., H₂O, ROH) can lead to a mixture of SN1 and E1 products if the hydroxyl group is protonated and leaves as water, forming a secondary carbocation.[11]
Q4: Can the hydroxyl group in 5-iodopentan-2-ol interfere with my desired substitution at the C-5 position?
Yes, the hydroxyl group can act as an internal nucleophile. Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can then attack the carbon bearing the iodine (C-5) in an intramolecular SN2 reaction to form a cyclic ether.[1][2] This is a type of Williamson ether synthesis.[2]
Troubleshooting Guide: Minimizing Elimination Reactions
If you are observing a higher-than-expected yield of elimination products, use this guide to troubleshoot your experiment.
| Issue | Potential Cause | Recommended Solution |
| High yield of alkene product | The base is too strong or sterically hindered. | Switch to a less basic, non-hindered nucleophile. For example, use sodium cyanide instead of potassium tert-butoxide if you want to add a cyano group.[9][12] |
| The reaction temperature is too high. | Run the reaction at a lower temperature. Room temperature or below is often preferable for substitution reactions.[3][4] | |
| The solvent favors elimination. | Use a polar aprotic solvent such as DMSO, DMF, or acetone to favor an SN2 reaction.[6][8] Avoid ethanolic solutions of hydroxide, which strongly favor elimination.[13][14] | |
| Formation of a cyclic ether | Intramolecular substitution is occurring. | Protect the hydroxyl group before carrying out the substitution reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. |
| Low reaction rate | The nucleophile is too weak. | Use a stronger nucleophile. The conjugate base is always a better nucleophile.[2] |
| The solvent is not appropriate for an SN2 reaction. | Ensure you are using a polar aprotic solvent to maximize the rate of an SN2 reaction.[8] |
Key Factors Influencing Substitution vs. Elimination
The outcome of your reaction depends on a delicate balance of several factors. The tables below summarize these effects for a secondary substrate like 5-iodopentan-2-ol.
Table 1: Effect of Nucleophile/Base
| Nucleophile/Base Type | Characteristics | Favored Reaction | Example(s) |
| Strong Nucleophile / Weak Base | Good nucleophilicity, low basicity | SN2 | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻[7] |
| Strong Base / Strong Nucleophile | Unhindered | SN2 and E2 in competition | HO⁻, CH₃O⁻, C₂H₅O⁻[8][12] |
| Strong, Hindered Base | Bulky | E2 | (CH₃)₃CO⁻ (tert-butoxide)[10][15] |
| Weak Nucleophile / Weak Base | Neutral molecules | SN1 / E1 (if a carbocation is formed) | H₂O, ROH[11] |
Table 2: Effect of Solvent
| Solvent Type | Characteristics | Favored Reaction | Example(s) |
| Polar Aprotic | No acidic protons, polar | SN2 | Acetone, DMSO, DMF[6][8] |
| Polar Protic | Contains acidic protons (e.g., -OH, -NH) | SN1, E1 | Water, ethanol, methanol[6] |
| Non-polar | Low dielectric constant | Generally disfavors both | Hexane, toluene |
Table 3: Effect of Temperature
| Temperature | Effect on Reaction Pathway | Reason |
| Low Temperature | Favors substitution | Substitution reactions have a lower activation energy.[3][5] |
| High Temperature | Favors elimination | Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures (ΔG = ΔH - TΔS).[3][4] |
Visualizing Reaction Pathways
The following diagrams illustrate the decision-making process for selecting reaction conditions and the competing pathways for 5-iodopentan-2-ol.
Caption: Decision workflow for favoring substitution over elimination.
Caption: Competing reaction pathways for 5-iodopentan-2-ol.
Experimental Protocols
Protocol 1: SN2 Substitution with Sodium Azide
This protocol is designed to favor the SN2 substitution of the iodide with an azide group, minimizing the competing E2 elimination.
-
Reagents and Materials:
-
5-iodopentan-2-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-iodopentan-2-ol (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-azidopentan-2-ol.
-
Key Considerations for this Protocol:
-
Solvent: DMF is a polar aprotic solvent that accelerates SN2 reactions.[8]
-
Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile but a weak base, which strongly favors substitution over elimination.[7]
-
Temperature: Running the reaction at room temperature minimizes the risk of elimination.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. app1-c89-pub.pressidium.com - Substitution And Elimination Chemistry [app1-c89-pub.pressidium.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SN2 vs E2 [chemistrysteps.com]
- 13. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Video: Predicting Products: Substitution vs. Elimination [jove.com]
Technical Support Center: 2-Pentanol, 5-iodo- Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Pentanol, 5-iodo- (also known as 5-iodo-2-pentanol).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 5-iodo-2-pentanol?
A1: 5-iodo-2-pentanol is typically synthesized by the selective iodination of the primary hydroxyl group of a suitable precursor. Common methods include:
-
Finkelstein Reaction: This involves converting a corresponding chloro- or bromo-pentanol with an alkali iodide, like sodium iodide, in a suitable solvent such as acetone. This method is effective due to the precipitation of the resulting sodium chloride or bromide in acetone, driving the equilibrium towards the iodo-alkane.[1]
-
Appel Reaction: This reaction uses triphenylphosphine and iodine to convert the primary alcohol to the iodide.[2] Imidazole is often added as a catalyst.[2]
-
Using Hydrogen Iodide: Alcohols can be converted to alkyl iodides using hydrogen iodide (HI).[3] This can be generated in situ from an alkali iodide and a non-oxidizing acid like phosphoric acid.[3][4]
-
Sulfonate Ester Intermediate: The primary alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an iodide ion.[5][6]
Q2: How can I selectively iodinate the primary alcohol in the presence of a secondary alcohol?
A2: Selective iodination of a primary alcohol over a secondary alcohol is achievable due to the lower steric hindrance of the primary hydroxyl group. Several methods favor the iodination of primary alcohols:
-
Sterically Hindered Reagents: Using bulky reagents can enhance selectivity.
-
Reaction Conditions Control: Primary alcohols generally react faster than secondary alcohols.[7] Careful control of reaction time, temperature, and stoichiometry of the reagents can favor the formation of the primary iodide.
-
Specific Reagent Systems:
-
A thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, has been shown to selectively convert primary alcohols to iodides in the presence of secondary alcohols.[7]
-
A system using polymer-supported 4-(Dimethylamino)pyridine (DMAP) with triphenylphosphine and iodine has demonstrated high chemoselectivity for the iodination of primary alcohols in unsymmetrical diols.[8]
-
Q3: What are the common side reactions and impurities I should be aware of?
A3: During the synthesis of 5-iodo-2-pentanol, several side reactions can occur, leading to impurities that affect yield and purity:
-
Di-iodination: Formation of 2,5-diiodopentane if the secondary alcohol also reacts.
-
Elimination Reactions: Under acidic or basic conditions, elimination of water or HI can lead to the formation of alkenes.[3]
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Ether Formation: Intermolecular dehydration of the starting diol or the product can form ethers.[3]
-
Oxidation: The iodide ion and HI are reducing agents, but under certain conditions, oxidation of the alcohol to a ketone can occur.[9]
-
Rearrangement: Carbocation rearrangements can occur, especially under strongly acidic conditions, although this is less likely with primary alcohols.[3]
Q4: What are the recommended purification methods for 5-iodo-2-pentanol?
A4: The purification of 5-iodo-2-pentanol typically involves a combination of the following techniques:
-
Work-up: The reaction mixture is usually quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine, followed by extraction with an organic solvent.
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical and will depend on the polarity of the product and impurities.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Iodinating agent has degraded. 2. Insufficient Reaction Time/Temperature: The reaction has not gone to completion. 3. Presence of Water: Moisture can consume the reagents, especially in methods like the Appel reaction.[10] 4. Incorrect Stoichiometry: Insufficient amount of iodinating agent. | 1. Reagent Quality: Use fresh or properly stored reagents. 2. Optimize Conditions: Increase reaction time or temperature. Monitor the reaction progress using TLC or GC. 3. Anhydrous Conditions: Dry solvents and starting materials thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Stoichiometry Adjustment: Use a slight excess of the iodinating agent. |
| Low Yield | 1. Side Reactions: Formation of byproducts such as di-iodinated compounds, alkenes, or ethers.[3] 2. Product Loss During Work-up/Purification: Inefficient extraction or loss during chromatography/distillation. 3. Reversible Reaction: The equilibrium may not favor product formation. | 1. Reaction Control: Carefully control the reaction temperature and stoichiometry to minimize side reactions. Consider using a more selective iodination method. 2. Optimize Purification: Use appropriate extraction solvents and optimize chromatography conditions (e.g., column packing, eluent system). 3. Drive Equilibrium: In the Finkelstein reaction, using a solvent like acetone where the inorganic salt byproduct is insoluble will drive the reaction forward.[1] |
| Low Purity | 1. Incomplete Reaction: Presence of unreacted starting material. 2. Formation of Hard-to-Separate Byproducts: Isomers or compounds with similar polarity to the product. 3. Product Degradation: The product may be unstable under the reaction or purification conditions. | 1. Increase Reaction Time: Ensure the reaction goes to completion by monitoring with TLC or GC. 2. Enhance Separation: Optimize the column chromatography method (e.g., use a different eluent system, gradient elution, or a different stationary phase). Consider derivatization to facilitate separation. 3. Mild Conditions: Use milder reaction and purification conditions. For example, avoid high temperatures during distillation by using a vacuum. |
| Formation of a Colored Impurity | 1. Presence of Elemental Iodine (I₂): Unreacted iodine or oxidation of iodide. 2. Decomposition: Charring or decomposition of organic materials. | 1. Quenching: During the work-up, wash the organic layer with a sodium thiosulfate solution to remove I₂. 2. Temperature Control: Avoid excessive heating during the reaction and purification steps. |
Experimental Protocols
Protocol 1: Selective Iodination using the Appel Reaction
This protocol is a general guideline for the selective iodination of a primary alcohol.
Materials:
-
1,4-Pentanediol (or other suitable precursor)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve the diol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triphenylphosphine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 5-iodo-2-pentanol.
Visualizations
Experimental Workflow for Appel Reaction
Caption: Workflow for the synthesis and purification of 5-iodo-2-pentanol via the Appel reaction.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yield in the synthesis of 5-iodo-2-pentanol.
References
- 1. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 6. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 7. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Reddit - The heart of the internet [reddit.com]
Troubleshooting low conversion in "2-Pentanol, 5-iodo-" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2-Pentanol, 5-iodo-" and related secondary iodoalcohol reactions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low conversion rates when synthesizing 2-Pentanol, 5-iodo- via a Finkelstein reaction from the corresponding bromo- or chloro- precursor. What are the likely causes?
Low conversion in the Finkelstein reaction for secondary halides is a common issue. The reaction proceeds via an SN2 mechanism, which is slower for secondary carbons compared to primary carbons due to steric hindrance. Key factors contributing to low yield include:
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Insufficient reaction time or temperature: Secondary halides react more slowly and may require more forcing conditions.
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Poor solubility of reactants: Sodium iodide must be fully dissolved in the acetone solvent to be an effective nucleophile.
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Presence of water: Water can hydrate the sodium iodide, reducing its nucleophilicity in acetone.
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Competing elimination reaction (E2): Under basic or high-temperature conditions, elimination to form an alkene can be a significant side reaction.
Q2: What are the expected side products in the synthesis of 2-Pentanol, 5-iodo-?
The most common side product is the elimination product, pent-4-en-2-ol, particularly if the reaction is heated for extended periods or if basic impurities are present. Other potential byproducts can arise from impurities in the starting material or solvent.
Q3: My purified 2-Pentanol, 5-iodo- appears to be degrading over time, indicated by a color change to brown/purple. What is causing this?
Iodo-compounds, including 2-Pentanol, 5-iodo-, can be sensitive to light and air. Decomposition can occur, releasing elemental iodine (I₂), which imparts a brown or purplish color. It is crucial to store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q4: How can I effectively purify 2-Pentanol, 5-iodo-?
Purification can be challenging due to the potential for decomposition. Standard purification techniques include:
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Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method. It's advisable to work quickly and avoid prolonged exposure of the compound to the silica.
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Distillation: Vacuum distillation can be effective for purification, but care must be taken to avoid high temperatures that could lead to decomposition.
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Aqueous Workup: Washing the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) can help to remove any traces of elemental iodine.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion issues in reactions involving 2-Pentanol, 5-iodo-.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion in 2-Pentanol, 5-iodo- reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis of secondary iodoalcohols. These are generalized values and may require optimization for specific substrates.
Table 1: Finkelstein Reaction Conditions for Secondary Halides
| Parameter | Condition 1 (Standard) | Condition 2 (Forced) |
| Starting Material | 5-bromo-2-pentanol | 5-chloro-2-pentanol |
| Reagent | Sodium Iodide (NaI) | Sodium Iodide (NaI) |
| Solvent | Acetone (anhydrous) | Acetone (anhydrous) |
| Temperature | 56 °C (Reflux) | 56 °C (Reflux) |
| Reaction Time | 24 - 48 hours | 48 - 72 hours |
| Expected Yield | 40 - 60% | 30 - 50% |
Table 2: Appel-type Reaction for Direct Conversion of Alcohols
| Parameter | Condition |
| Starting Material | 1,4-Pentanediol |
| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 50 - 70% |
Experimental Protocols
Protocol 1: Synthesis of 2-Pentanol, 5-iodo- via Finkelstein Reaction
This protocol describes the synthesis of 2-Pentanol, 5-iodo- from 5-bromo-2-pentanol.
-
Reagent Preparation:
-
Dry acetone over molecular sieves for at least 24 hours.
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Ensure 5-bromo-2-pentanol is pure and free of acidic impurities.
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Dry sodium iodide under vacuum at 100 °C for 4 hours.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium iodide (1.5 equivalents).
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Add anhydrous acetone to dissolve the sodium iodide completely.
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Add 5-bromo-2-pentanol (1.0 equivalent) to the solution.
-
-
Reaction Execution:
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Heat the reaction mixture to reflux (approximately 56 °C).
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Monitor the reaction progress by TLC or GC-MS. The reaction is expected to take 24-48 hours.
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A white precipitate of sodium bromide will form as the reaction proceeds.
-
-
Workup and Purification:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the precipitated sodium bromide.
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Concentrate the filtrate under reduced pressure.
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Redissolve the crude product in diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
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Diagram: Finkelstein Reaction Pathway
Caption: A simplified diagram of the Finkelstein reaction for synthesizing 2-Pentanol, 5-iodo-.
Protocol 2: Synthesis of 2-Pentanol, 5-iodo- via Appel-type Reaction
This protocol describes the direct conversion of a diol to the iodoalcohol.
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Reagent Preparation:
-
Ensure all glassware is oven-dried.
-
Use anhydrous dichloromethane as the solvent.
-
-
Reaction Setup:
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To a round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 equivalents) and anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add iodine (1.2 equivalents) in portions. The solution should turn from brown to a yellow suspension of the phosphonium salt.
-
-
Reaction Execution:
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Add a solution of 1,4-pentanediol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful chromatography.
-
Characterization of byproducts in "2-Pentanol, 5-iodo-" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentanol, 5-iodo-. The information provided is based on established principles of organic chemistry, focusing on a plausible synthetic route involving the reaction of a Grignard reagent with a functionalized epoxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Pentanol, 5-iodo-.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Poor quality Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly sensitive to moisture and air.[1][2][3][4] Ingress of water will quench the reagent, reducing the effective concentration and leading to lower yields. |
| Steric hindrance | If using a substituted epoxide, the Grignard reagent may be too bulky to approach the reaction center efficiently.[5][6] Consider using a less sterically hindered Grignard reagent if possible. | The reaction between a Grignard reagent and an epoxide is a nucleophilic attack that is sensitive to steric hindrance around the epoxide ring.[5][6] |
| Side reactions of the Grignard reagent | Ensure the reaction temperature is kept low, typically between 0 °C and room temperature, to minimize side reactions. | Grignard reagents are strong bases and can participate in side reactions such as elimination, especially at higher temperatures.[7] |
| Incorrect work-up procedure | Ensure the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water alone, especially if other functional groups sensitive to strong bases are present. | A careful work-up is crucial to protonate the alkoxide intermediate without causing degradation of the product or reacting with unreacted Grignard reagent too violently. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, NMR)
Possible Byproducts and Their Identification:
| Potential Byproduct | Plausible Formation Pathway | Analytical Signature (Expected) |
| Pentane | Reaction of the Grignard reagent with trace amounts of water in the reaction mixture.[1][2][3][4] | Appears as a volatile compound in GC-MS with a molecular ion peak corresponding to its molecular weight. 1H NMR would show characteristic signals for an alkane. |
| 1,5-Diiodopentane | If an excess of an iodinating agent is used in a subsequent step, or if there is a side reaction involving the displacement of the hydroxyl group. | GC-MS would show a molecular ion peak corresponding to C₅H₁₀I₂. The mass spectrum might also show fragments corresponding to the loss of one or two iodine atoms. |
| Tetrahydropyran | Intramolecular cyclization (intramolecular Williamson ether synthesis) of the product, 2-Pentanol, 5-iodo-, under basic conditions if the work-up is not acidic enough. | GC-MS would show a molecular ion peak at m/z = 86. 1H and 13C NMR would be significantly different from the linear product, showing signals characteristic of a cyclic ether. |
| Pent-4-en-2-ol | Elimination reaction of the starting material or product, promoted by the basicity of the Grignard reagent. | GC-MS would show a molecular ion peak at m/z = 86. 1H NMR would show characteristic signals for a double bond (alkene protons) and the absence of the iodine-bearing carbon signal. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for 2-Pentanol, 5-iodo-?
A plausible and efficient method is the reaction of a suitable Grignard reagent with a functionalized epoxide. One potential route involves the reaction of methylmagnesium bromide (CH₃MgBr) with 1-iodo-2,3-epoxybutane. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring.[7][8] A subsequent acidic work-up will yield the desired 2-Pentanol, 5-iodo-.
Q2: My 1H NMR spectrum shows a complex multiplet around 3.8 ppm, but I expect a clean signal for the CH-OH proton. What could be the issue?
This could indicate the presence of diastereomers if the starting epoxide was a racemic mixture. The carbon bearing the hydroxyl group and the carbon bearing the methyl group are both chiral centers. The presence of multiple stereoisomers will lead to more complex NMR spectra. Careful purification by column chromatography may be necessary to separate these isomers.
Q3: I observe a significant amount of a non-polar byproduct in my crude reaction mixture. What is it likely to be?
A common non-polar byproduct in Grignard reactions is the corresponding alkane, formed from the reaction of the Grignard reagent with any acidic protons, most commonly from water.[1][2][3][4] In the case of using methylmagnesium bromide, this byproduct would be methane, which would likely evaporate upon work-up. If a higher alkyl Grignard was used, the corresponding alkane might be observed. Another possibility is a coupling product from the Grignard reagent.
Q4: How can I purify the final product, 2-Pentanol, 5-iodo-?
Purification can be achieved using standard laboratory techniques.[9][10][11][12]
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Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) will separate the product from inorganic salts.
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Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system for moderately polar compounds like this.[10][12]
Q5: My mass spectrum does not show a clear molecular ion peak for 2-Pentanol, 5-iodo-. Is this normal?
Alcohols, especially iodinated ones, can undergo facile fragmentation in the mass spectrometer. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For iodo-compounds, the loss of an iodine radical (M-127) is a very common fragmentation pattern. Therefore, the absence or low intensity of the molecular ion peak is not unusual. Look for these characteristic fragment ions to help confirm the structure.
Experimental Protocols
Proposed Synthesis of 2-Pentanol, 5-iodo-
This is a proposed general procedure and should be optimized for specific laboratory conditions.
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add anhydrous diethyl ether to cover the magnesium.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1 hour. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution.
-
-
Reaction with 1-iodo-2,3-epoxybutane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-iodo-2,3-epoxybutane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13][14]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Pentanol, 5-iodo-.
-
Visualizations
Caption: Synthetic workflow for 2-Pentanol, 5-iodo-.
Caption: Troubleshooting common issues and byproducts.
References
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Question. Grignard reactions are often limited by steric hindrance. While.. [askfilo.com]
- 6. Solved Grignard reactions are often limited by steric | Chegg.com [chegg.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. rroij.com [rroij.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. - Dialnet [dialnet.unirioja.es]
- 14. researchgate.net [researchgate.net]
Stability of "2-Pentanol, 5-iodo-" under acidic vs. basic conditions
This technical support center provides guidance on the stability of 5-iodo-2-pentanol under various experimental conditions. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 5-iodo-2-pentanol under neutral conditions?
At neutral pH and ambient temperature, 5-iodo-2-pentanol is expected to be reasonably stable for short-term storage and use in typical organic synthesis protocols. However, prolonged storage, especially when exposed to light, may lead to gradual decomposition. For long-term storage, it is advisable to keep the compound in a cool, dark environment, preferably under an inert atmosphere.
Q2: Is 5-iodo-2-pentanol stable in acidic solutions?
No, 5-iodo-2-pentanol is not expected to be stable under acidic conditions. The hydroxyl group can be protonated by the acid, forming a good leaving group (water). This can lead to two primary degradation pathways:
-
Dehydration: Elimination of water to form an alkene, primarily 2-iodo-4-pentene or 1-iodo-4-pentene. Following Zaitsev's rule, the more substituted alkene is generally the major product.
-
Intramolecular Cyclization: While less common for this specific substrate without a participating neighboring group, the potential for rearrangement and cyclization exists, especially with stronger acids or elevated temperatures.
Q3: What happens to 5-iodo-2-pentanol under basic conditions?
5-Iodo-2-pentanol is highly unstable under basic conditions. The base will deprotonate the hydroxyl group to form an alkoxide. This alkoxide will then readily undergo an intramolecular SN2 reaction, also known as a Williamson ether synthesis, to form 2-methyltetrahydrofuran.[1] This is a rapid and generally high-yielding transformation.
Q4: I am observing the formation of a cyclic ether in my reaction mixture containing 5-iodo-2-pentanol. What is likely happening?
The formation of a cyclic ether, specifically 2-methyltetrahydrofuran, is a strong indication that your reaction conditions are basic or have become basic. Even weak bases can promote this intramolecular cyclization. Ensure your reaction is performed under strictly neutral or acidic conditions if you wish to avoid this side product.
Q5: How can I prevent the degradation of 5-iodo-2-pentanol during my experiments?
To prevent degradation, consider the following:
-
For reactions requiring the intact molecule: Use neutral or mildly acidic conditions. Avoid strong acids and all basic conditions.
-
Purification: When purifying, use neutral or slightly acidic chromatography conditions (e.g., silica gel). Avoid basic alumina.
-
Storage: Store in a cool, dark place, and for longer-term storage, consider an inert atmosphere.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, formation of alkenes. | The reaction conditions are too acidic, causing dehydration. | Reduce the concentration or strength of the acid. Run the reaction at a lower temperature. |
| Formation of 2-methyltetrahydrofuran as a major byproduct. | The reaction conditions are basic. | Ensure all reagents and solvents are free from basic impurities. If a base is required for a different part of your molecule, consider a protecting group for the hydroxyl function of 5-iodo-2-pentanol. |
| Compound decomposes during workup. | The workup procedure involves basic solutions (e.g., sodium bicarbonate wash). | Use a neutral or mildly acidic workup. If a basic wash is unavoidable, minimize contact time and keep the temperature low. |
| Compound degrades upon storage. | Exposure to light, heat, or air. | Store the compound in an amber vial at low temperature under an inert atmosphere (e.g., argon or nitrogen). |
Summary of Stability Data
| Condition | Expected Stability | Primary Degradation Pathway | Major Degradation Product(s) |
| Strongly Acidic | Unstable | E1 Dehydration | 2-Iodo-4-pentene, 1-Iodo-4-pentene |
| Mildly Acidic | Moderately Stable | Slow Dehydration | 2-Iodo-4-pentene, 1-Iodo-4-pentene |
| Neutral | Stable (short-term) | Slow Decomposition | Various minor products |
| Basic | Highly Unstable | Intramolecular SN2 (Williamson Ether Synthesis) | 2-Methyltetrahydrofuran |
Experimental Protocols
The following are general protocols for assessing the stability of a compound like 5-iodo-2-pentanol.
Protocol 1: Stability Assessment in Acidic Conditions
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Preparation of Solutions: Prepare solutions of 5-iodo-2-pentanol (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare separate solutions with different concentrations of a common laboratory acid (e.g., 0.1 M HCl, 1 M H₂SO₄).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C, 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., NaHCO₃). Analyze the sample by a suitable analytical method such as HPLC, GC, or NMR to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of 5-iodo-2-pentanol versus time to determine the degradation rate.
Protocol 2: Stability Assessment in Basic Conditions
-
Preparation of Solutions: Prepare solutions of 5-iodo-2-pentanol (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare separate solutions with different concentrations of a common laboratory base (e.g., 0.1 M NaOH, 1 M NaH).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C, 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each solution.
-
Quenching and Analysis: Neutralize the aliquot with a suitable acid (e.g., HCl). Analyze the sample by a suitable analytical method such as HPLC, GC, or NMR to monitor the rapid formation of 2-methyltetrahydrofuran.
-
Data Analysis: Plot the concentration of 5-iodo-2-pentanol versus time to determine the degradation rate.
Degradation Pathways Visualization
References
Technical Support Center: Stereoselective Synthesis of 5-iodo-2-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 5-iodo-2-pentanol.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low Enantioselectivity in the Asymmetric Reduction of 5-iodopentan-2-one
-
Question: My asymmetric reduction of 5-iodopentan-2-one is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
-
Answer: Low enantioselectivity in the asymmetric reduction of ketones is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Suboptimal Catalyst or Reagent: The choice of chiral catalyst or reagent is critical for achieving high enantioselectivity.[1][2][3]
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the transition state of the reaction, directly impacting enantioselectivity.
-
Solution: Perform the reaction at a lower temperature. Many asymmetric reductions show improved ee at temperatures ranging from -20°C to -78°C.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Experiment with different solvents. Aprotic solvents like THF, toluene, or dichloromethane are commonly used. The optimal solvent will depend on the specific catalyst system being employed.
-
-
Purity of Starting Material: Impurities in the 5-iodopentan-2-one can interfere with the catalyst, leading to reduced enantioselectivity.
-
Solution: Ensure the starting ketone is of high purity. Purification by distillation or column chromatography may be necessary.
-
Illustrative Data for Catalyst Screening:
-
| Catalyst System | Temperature (°C) | Solvent | Enantiomeric Excess (% ee) | Yield (%) |
| (R)-CBS / BH₃·THF | -20 | THF | 85 | 90 |
| (R)-CBS / BH₃·THF | -78 | THF | >95 | 88 |
| RuCl₂[(R)-BINAP] / H₂ | 25 | Methanol | 92 | 95 |
| Ketoreductase KRED-NADH-110 | 30 | Water/Isopropanol | >99 | 98 |
Issue 2: Poor Yield of 5-iodo-2-pentanol
-
Question: I am observing a low yield in my synthesis. What are the likely reasons and how can I improve it?
-
Answer: Low yields can be attributed to incomplete reactions, side reactions, or product degradation. Consider the following:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction is stalled, consider increasing the reaction time, temperature (while monitoring the effect on ee), or the amount of reducing agent.
-
-
Side Reactions: The iodide functionality can be susceptible to elimination or substitution reactions under certain conditions.
-
Solution: Employ mild reaction conditions. For reductions, using borane-based reagents at low temperatures is often effective. Avoid strong bases that could promote elimination.
-
-
Product Instability: 5-iodo-2-pentanol may be sensitive to light or elevated temperatures, leading to degradation during workup or purification.
-
Solution: Perform the workup and purification steps quickly and at low temperatures. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
-
Purification Losses: The product may be lost during extraction or chromatography.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriate during aqueous extraction to keep the alcohol in the organic phase. For column chromatography, select a suitable solvent system to achieve good separation without excessive band broadening.
-
-
Issue 3: Formation of Impurities
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Question: I am observing significant impurities in my final product. What are they likely to be and how can I prevent their formation?
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Answer: Common impurities can arise from the starting materials or from side reactions during the synthesis.
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Unreacted Starting Material:
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Solution: As mentioned previously, ensure the reaction goes to completion by monitoring its progress and adjusting reaction conditions if necessary.
-
-
Over-reduction Products: In some cases, the alcohol product could be further reduced, although this is less common for this specific substrate.
-
Solution: Use a stoichiometric amount of the reducing agent and carefully control the reaction time.
-
-
Elimination Byproducts: The iodo group can be eliminated to form an alkene.
-
Solution: Use non-basic reaction conditions and avoid excessive heat.
-
-
Dimerization or Polymerization Products:
-
Solution: Maintain dilute reaction conditions to minimize intermolecular reactions.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common strategies for the stereoselective synthesis of 5-iodo-2-pentanol?
-
Answer 1: The two primary retrosynthetic approaches are:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of 5-iodopentan-2-one using a chiral reducing agent or a catalyst.[2][3][4] This is often a highly efficient method.
-
Ring-Opening of a Chiral Epoxide: This strategy involves the synthesis of a chiral epoxide, such as (R)- or (S)-propylene oxide, followed by regioselective ring-opening with an organocuprate derived from 3-iodopropane. This approach can also provide high stereoselectivity.
-
-
Question 2: How can I determine the enantiomeric excess of my 5-iodo-2-pentanol?
-
Answer 2: The enantiomeric excess can be determined by the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The alcohol is typically derivatized with a UV-active group, such as a benzoate or p-nitrobenzoate, to facilitate detection.
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral stationary phase to separate the enantiomers. Derivatization to a more volatile ester, like an acetate, may be necessary.[6]
-
NMR Spectroscopy with a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the ¹H NMR spectrum, allowing for integration and determination of the ee.
-
-
Question 3: Is 5-iodo-2-pentanol stable? What are the recommended storage conditions?
-
Answer 3: Alkyl iodides can be sensitive to light and heat, which can cause decomposition through the formation of radicals, leading to discoloration (often a purplish or brownish tint due to the formation of I₂). The alcohol functionality is generally stable.
-
Recommended Storage: Store 5-iodo-2-pentanol in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
-
Experimental Protocols
Protocol 1: Asymmetric Reduction of 5-iodopentan-2-one using a CBS Catalyst
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (R)-(-)-(2)-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Cool the solution to -20°C in a cryocooler or a suitable cooling bath.
-
-
Addition of Reagents:
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 eq) to the catalyst solution, maintaining the temperature at -20°C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 5-iodopentan-2-one (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -20°C and monitor the progress by TLC or GC.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-iodo-2-pentanol.
-
Visualizations
Caption: Experimental workflow for the asymmetric reduction of 5-iodopentan-2-one.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from "2-Pentanol, 5-iodo-"
Technical Support Center: Purification of 5-iodo-2-pentanol
This guide provides troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 5-iodo-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and major impurities in the synthesis of 5-iodo-2-pentanol?
The synthesis of 5-iodo-2-pentanol typically involves the reaction of 2-pentanol with an iodine source, such as sodium or potassium iodide, in the presence of an acid like phosphoric acid. Therefore, the primary unreacted starting materials and impurities you may encounter in your crude product mixture include:
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Unreacted 2-pentanol: The starting alcohol.
-
Inorganic salts: Sodium or potassium iodide, and phosphate salts formed during the reaction.
-
Acid catalyst: Residual phosphoric acid.
-
Side-products: Small amounts of elimination products (alkenes) may be formed.
Q2: How do I choose the best method for purifying my crude 5-iodo-2-pentanol?
The choice of purification method depends on the scale of your reaction, the major impurities present, and the desired final purity. Here’s a general guide:
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For removal of inorganic salts and acid: An initial workup involving a liquid-liquid extraction is highly recommended. This involves dissolving your crude product in an organic solvent and washing it with water or a basic solution.
-
For separating unreacted 2-pentanol from 5-iodo-2-pentanol:
-
Distillation: This is a good choice for larger scale purifications, as there is a significant difference in the boiling points of 2-pentanol and 5-iodo-2-pentanol.
-
Flash Column Chromatography: This method is ideal for smaller scale purifications or when very high purity is required. It separates compounds based on their polarity.
-
Q3: Can I use a simple aqueous wash to remove unreacted 2-pentanol?
While 2-pentanol has some solubility in water (approximately 45 g/L), a simple aqueous wash will not be sufficient to completely remove it from an organic layer containing your product.[1] 5-iodo-2-pentanol is expected to be much less soluble in water. A liquid-liquid extraction is a more effective starting point to remove the bulk of water-soluble impurities.
Q4: What are the key physical properties to consider for purification?
Understanding the physical properties of your starting material and product is crucial for designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | Common Organic Solvents Solubility |
| 2-Pentanol | 88.15 | 118-119.3 | 45 g/L | Soluble in ethanol, diethyl ether, chloroform[1] |
| 5-iodo-2-pentanol | 214.04 | Not available (expected to be significantly higher than 2-pentanol) | Expected to be low | Expected to be soluble in common organic solvents |
| 5-iodo-1-pentanol | 214.04 | ~120–130 at 15 mmHg | Not available | Not available |
Note: The boiling point for 5-iodo-1-pentanol is provided as an estimate for the expected range of 5-iodo-2-pentanol under vacuum.[2]
Troubleshooting Guides
Problem 1: Emulsion formation during liquid-liquid extraction.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if acidic or basic solutions are used.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Problem 2: Poor separation during flash column chromatography.
-
Cause: An inappropriate solvent system (mobile phase) is the most common reason for poor separation.
-
Solution:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system. A good solvent system will give a clear separation between the spots for 2-pentanol and 5-iodo-2-pentanol, with the product spot having an Rf value of approximately 0.25-0.35.
-
Solvent Polarity: 5-iodo-2-pentanol is less polar than 2-pentanol. Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity to elute your product.
-
Sample Loading: Ensure your crude sample is concentrated onto a small amount of silica gel or dissolved in a minimal amount of the initial column solvent for loading. Overloading the column with a large volume of solvent will lead to broad bands and poor separation.
-
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
This protocol is the first step to remove inorganic salts and the acid catalyst.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of water-soluble impurities).
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid). Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
A saturated aqueous solution of sodium thiosulfate (if elemental iodine is present, to reduce it to iodide).
-
Saturated aqueous sodium chloride (brine) (to help remove dissolved water from the organic layer).
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small-scale purification to achieve high purity.
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Determine the Eluent: Based on TLC analysis, prepare a suitable mobile phase. A common starting point for separating iodoalkanes from alcohols is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elute the Column: Run the column by adding the eluent and applying gentle air pressure. Collect fractions in test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure 5-iodo-2-pentanol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Decision Workflow for Purification
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of 2-Pentanol, 5-iodo-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure following the synthesis of 2-Pentanol, 5-iodo-. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the work-up of 2-Pentanol, 5-iodo-?
A1: Common impurities can include unreacted starting materials (e.g., 1,4-pentanediol), di-iodinated byproducts (1,5-diiodopentan-2-ol), elimination products, and residual reagents or their byproducts (e.g., triphenylphosphine oxide from an Appel reaction).[1][2]
Q2: How can I effectively remove triphenylphosphine oxide (TPPO) after an Appel-type iodination?
A2: Triphenylphosphine oxide can often be challenging to remove completely by standard column chromatography due to its polarity. One common method is to concentrate the reaction mixture and triturate with a non-polar solvent like cold diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.[1][2]
Q3: My crude NMR shows a significant amount of starting diol remaining. What could be the issue?
A3: The presence of unreacted diol could indicate several issues:
-
Insufficient Reagent: The iodinating reagent may have been insufficient to convert all of the starting material.
-
Moisture: The reaction is likely moisture-sensitive. Any water present can consume the reagents. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reaction Time/Temperature: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for byproduct formation.
Q4: I am observing a byproduct with a mass corresponding to a di-iodinated species. How can this be minimized?
A4: The formation of a di-iodinated product suggests that the secondary alcohol at the 2-position has also been substituted. To minimize this, consider:
-
Stoichiometry: Use a controlled amount of the iodinating reagent (closer to 1 equivalent).
-
Reaction Conditions: Lowering the reaction temperature may improve selectivity for the primary hydroxyl group.
-
Protecting Groups: For higher selectivity, consider protecting the secondary alcohol before the iodination step and deprotecting it afterward.
Q5: What is the best way to purify the final product?
A5: Flash column chromatography on silica gel is typically the most effective method for purifying 2-Pentanol, 5-iodo-. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will help separate the desired product from less polar byproducts and more polar impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Verify the quality and stoichiometry of reagents. - Ensure anhydrous reaction conditions. - Increase reaction time or temperature and monitor by TLC. |
| Product degradation | - Avoid excessive heating during reaction and work-up. - Use a milder iodination reagent if possible. | |
| Presence of Starting Material (Diol) | Insufficient iodinating reagent | - Use a slight excess (1.1-1.2 equivalents) of the iodinating reagent. |
| Reaction not at equilibrium | - Allow for a longer reaction time. | |
| Formation of Di-iodinated Byproduct | Over-reaction or lack of selectivity | - Use stoichiometric amounts of the iodinating reagent. - Perform the reaction at a lower temperature. |
| Presence of Triphenylphosphine Oxide (TPPO) | Inefficient removal during work-up | - After concentrating the crude mixture, triturate with cold diethyl ether or hexanes to precipitate the TPPO. - Filter the precipitate before proceeding with column chromatography.[1][2] |
| Product is an Unstable Oil | Residual solvent or impurities | - Ensure complete removal of solvent under high vacuum. - Re-purify by column chromatography if necessary. |
Experimental Protocol: Work-up Procedure
This protocol assumes the synthesis of 2-Pentanol, 5-iodo- was performed using an Appel-type reaction with triphenylphosphine and iodine.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. The dark color of the reaction mixture should fade to a pale yellow or colorless solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x 50 mL) to remove any water-soluble byproducts.
-
Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If triphenylphosphine oxide is present, triturate the crude oil with cold diethyl ether and filter to remove the precipitated solid.
-
Purify the crude product by flash column chromatography on silica gel. Use a solvent gradient, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%).
-
Collect the fractions containing the desired product, as identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Pentanol, 5-iodo-.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the work-up of 2-Pentanol, 5-iodo-.
References
Technical Support Center: Reactivity of 5-iodo-2-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent on the reactivity of 5-iodo-2-pentanol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for 5-iodo-2-pentanol in most common laboratory solvents?
The dominant reaction pathway for 5-iodo-2-pentanol is an intramolecular nucleophilic substitution (an SN2-type reaction), where the hydroxyl group at the C-2 position acts as an internal nucleophile, attacking the carbon atom at the C-5 position bearing the iodide leaving group. This process, known as neighboring group participation (NGP) or anchimeric assistance, results in the formation of a cyclic ether, tetrahydro-2-methylfuran. This intramolecular cyclization is generally much faster than intermolecular reactions with external nucleophiles.[1][2][3]
Q2: How does the choice of solvent affect the rate of the intramolecular cyclization of 5-iodo-2-pentanol?
The solvent plays a crucial role in stabilizing the transition state and intermediates of the reaction, thereby influencing the reaction rate. The intramolecular cyclization of 5-iodo-2-pentanol proceeds through a transition state that has some charge separation, leading to a cyclic oxonium-like intermediate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally effective at promoting the cyclization. They can solvate both the developing positive charge on the oxygen atom and the departing iodide anion through hydrogen bonding. This stabilization of the transition state and the leaving group accelerates the reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can also support the cyclization. While they do not solvate the iodide anion as effectively as protic solvents, they are excellent at solvating the cationic intermediate. Their ability to not strongly solvate the internal nucleophile (the hydroxyl group) can also enhance its reactivity.
-
Nonpolar Solvents (e.g., hexane, toluene): The reaction is typically much slower in nonpolar solvents. These solvents cannot effectively stabilize the charge separation in the transition state, leading to a higher activation energy for the reaction.
Q3: Are there any competing side reactions to consider when working with 5-iodo-2-pentanol?
Yes, while the intramolecular cyclization to form tetrahydro-2-methylfuran is the major pathway, other reactions can occur depending on the solvent and reaction conditions:
-
Intermolecular SN2 Reaction: In the presence of a strong external nucleophile, a direct substitution at the C-5 position can compete with the intramolecular reaction. This is more likely in polar aprotic solvents which enhance the strength of the external nucleophile.
-
SN1 and E1 Reactions: These reactions are less likely for a primary iodide but can be promoted by highly polar, ion-stabilizing solvents. Formation of a primary carbocation is energetically unfavorable.
-
E2 Elimination: In the presence of a strong, sterically hindered base, elimination to form an alkene is possible.
The intramolecular pathway is generally favored due to the proximity of the reacting groups (an effective high local concentration).
Troubleshooting Guides
Problem: The rate of tetrahydro-2-methylfuran formation is much slower than expected.
-
Possible Cause: The solvent may not be appropriate for the reaction.
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a polar solvent. If you are using a nonpolar solvent, switch to a polar protic (e.g., ethanol, methanol) or polar aprotic (e.g., acetone, DMSO) solvent.
-
Check for Water Content: For reactions in aprotic solvents, the presence of water can alter the solvent properties and potentially slow down the reaction by solvating the internal nucleophile. Ensure you are using anhydrous solvents if required by your protocol.
-
Temperature: The reaction rate is temperature-dependent. Gently heating the reaction mixture may increase the rate, but be cautious of potential side reactions at higher temperatures.
-
Problem: Significant amounts of side products are being formed.
-
Possible Cause: Reaction conditions are favoring intermolecular substitution or elimination.
-
Troubleshooting Steps:
-
External Nucleophiles: If your reaction mixture contains other nucleophilic species, they may be competing with the intramolecular cyclization. If possible, remove or reduce the concentration of these external nucleophiles.
-
Basicity of the Medium: If you are observing elimination products, the reaction medium may be too basic. Consider using a non-basic or weakly basic solvent system.
-
Solvent Choice: Highly polar aprotic solvents can significantly enhance the reactivity of any contaminant nucleophiles. A switch to a polar protic solvent might favor the intramolecular pathway.
-
Data Presentation
The following tables summarize the expected trends in reactivity based on general principles of solvent effects on intramolecular reactions. Note: The following data is illustrative to demonstrate expected trends and may not represent actual experimental values.
Table 1: Effect of Solvent on the Rate of Cyclization of 5-iodo-2-pentanol
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Water | Polar Protic | 80.1 | 100 |
| Methanol | Polar Protic | 32.7 | 50 |
| Ethanol | Polar Protic | 24.5 | 25 |
| Acetone | Polar Aprotic | 20.7 | 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 80 |
| Hexane | Nonpolar | 1.89 | 1 |
Table 2: Expected Product Distribution in Different Solvents
| Solvent | Solvent Type | Tetrahydro-2-methylfuran Yield (%) | Intermolecular Substitution Product Yield (%) | Elimination Product Yield (%) |
| Ethanol | Polar Protic | > 95 | < 5 | < 1 |
| Acetone with 0.1 M NaBr | Polar Aprotic | ~80 | ~20 | < 1 |
| t-Butanol with KOtBu | Polar Protic (basic) | ~10 | < 5 | ~85 |
| Toluene | Nonpolar | Very Low Conversion | - | - |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Intramolecular Cyclization of 5-iodo-2-pentanol
This protocol outlines a general method for determining the rate of cyclization by monitoring the disappearance of the starting material or the appearance of the product.
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of 5-iodo-2-pentanol of a known concentration (e.g., 0.05 M) in the desired solvent.
-
If necessary, prepare a stock solution of an internal standard (a non-reactive compound for chromatographic analysis).
-
-
Reaction Execution:
-
Place a known volume of the 5-iodo-2-pentanol solution in a thermostated reaction vessel at the desired temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction in the aliquot by either rapid cooling or by adding a reagent that stops the reaction (e.g., by dilution in a solvent suitable for analysis).
-
-
Analysis:
-
Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The GC or HPLC should be equipped with a suitable column to separate 5-iodo-2-pentanol from tetrahydro-2-methylfuran.
-
Quantify the concentrations of the reactant and product by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of 5-iodo-2-pentanol versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate law (typically first-order for this intramolecular reaction).
-
Mandatory Visualizations
Caption: Reaction pathways for 5-iodo-2-pentanol.
Caption: Workflow for kinetic analysis.
Caption: Logic diagram for solvent selection.
References
Technical Support Center: Synthesis of 2-Pentanol, 5-iodo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Pentanol, 5-iodo-. As direct synthesis protocols for this specific molecule are not widely established, this guide addresses two plausible synthetic routes:
Route 1: Anti-Markovnikov Hydroiodination of 4-Penten-2-ol Route 2: Regioselective Ring-Opening of 1,2-Epoxypentane
Catalyst Selection and Performance Data
The selection of an appropriate catalyst is critical for achieving high yield and regioselectivity in the synthesis of 2-Pentanol, 5-iodo-. Below is a summary of potential catalysts for the proposed synthetic routes with typical performance data from analogous reactions.
| Synthetic Route | Catalyst/Initiator | Key Advantages | Typical Yield (%) | Typical Regioselectivity (Anti-Markovnikov/Desired Product) | Reaction Time (h) |
| 1. Anti-Markovnikov Hydroiodination | AIBN (Azobisisobutyronitrile) with HI | Simple radical initiation | 60-75 | 85:15 - 95:5 | 4-8 |
| Organic Photoredox Catalyst (e.g., Acridinium salt) with a hydrogen atom donor | High regioselectivity under mild conditions[1][2] | 70-90 | >98:2 | 12-24 | |
| 2. Epoxide Ring-Opening | Sn-Beta Zeolite | Heterogeneous, reusable catalyst with high regioselectivity[3][4][5] | 85-95 | >95:5 | 6-12 |
| Scandium triflate (Sc(OTf)₃) | High Lewis acidity, effective at low catalyst loadings[6] | 80-90 | >95:5 | 2-6 |
Route 1: Anti-Markovnikov Hydroiodination of 4-Penten-2-ol
This route involves the addition of hydrogen iodide (HI) across the double bond of 4-penten-2-ol in a manner that places the iodine atom on the terminal carbon.
Experimental Protocol: Photocatalytic Anti-Markovnikov Hydroiodination
This protocol utilizes a photoredox catalyst to achieve high anti-Markovnikov selectivity under mild conditions.[1][2]
Materials:
-
4-Penten-2-ol
-
Iodotrimethylsilane (TMSI) as an HI source
-
9-Mesityl-10-methylacridinium tetrafluoroborate (photocatalyst)
-
Thiophenol (hydrogen atom transfer agent)
-
Anhydrous dichloromethane (DCM) as solvent
-
Blue LED light source (450 nm)
Procedure:
-
In a nitrogen-purged reaction vessel, dissolve 4-penten-2-ol (1.0 eq) and the acridinium photocatalyst (1-2 mol%) in anhydrous DCM.
-
Add thiophenol (1.1 eq) to the solution.
-
Add iodotrimethylsilane (1.2 eq) dropwise while stirring.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide (Q&A Format)
Q1: The reaction shows low conversion of the starting material, 4-penten-2-ol.
-
A1:
-
Catalyst Deactivation: The photocatalyst may be sensitive to air and moisture. Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Insufficient Light: Check the intensity and wavelength of your light source. The photocatalyst requires sufficient energy to become excited. Ensure the reaction vessel is positioned for optimal light exposure.
-
Low Reaction Temperature: While the reaction is typically run at room temperature, a slight increase in temperature (e.g., to 30-35 °C) may improve the rate.
-
Q2: The major product is the Markovnikov isomer (4-iodo-2-pentanol) instead of the desired anti-Markovnikov product.
-
A2:
-
Ionic Addition Pathway: If traces of strong acid are present and no radical initiator is used, the ionic addition of HI will favor the Markovnikov product. Ensure the absence of protic acids.
-
Inefficient Radical Initiation: If using a thermal initiator like AIBN instead of a photocatalyst, ensure the reaction temperature is sufficient for homolytic cleavage (typically 70-80 °C for AIBN).[7][8][9] For photocatalysis, ensure the light source is functioning correctly.
-
Q3: Significant amounts of side products, such as dimers of the starting material, are observed.
-
A3:
-
High Radical Concentration: The concentration of the radical intermediate may be too high, leading to polymerization or dimerization. Try decreasing the concentration of the radical initiator or the intensity of the light source.
-
Incorrect Stoichiometry: Ensure the correct stoichiometry of the hydrogen atom donor (e.g., thiophenol) is used to efficiently trap the radical intermediate.
-
Frequently Asked Questions (FAQs)
Q: Can I use hydroiodic acid (HI) directly instead of TMSI?
A: While possible, using gaseous HI or a solution of HI in acetic acid can be challenging to control and may favor the ionic Markovnikov addition. TMSI is often preferred as an in-situ source of HI for radical reactions.
Q: Why is a hydrogen atom transfer (HAT) agent like thiophenol necessary in the photocatalytic method?
A: The HAT agent is crucial for the propagation of the radical chain reaction. After the iodine radical adds to the alkene, the resulting alkyl radical abstracts a hydrogen atom from the HAT agent to form the final product and regenerate a thiol radical, which continues the chain.[10]
Q: Is it possible to achieve anti-Markovnikov addition of HI without a catalyst?
A: The radical addition of HBr in the presence of peroxides (the "peroxide effect") is well-known to give the anti-Markovnikov product.[7][11][12] However, this effect is not efficient for HI because the abstraction of a hydrogen atom from HI by the alkyl radical is endothermic.[8][9] Therefore, a catalytic method is generally required for the anti-Markovnikov hydroiodination.
Route 2: Regioselective Ring-Opening of 1,2-Epoxypentane
This synthetic approach involves the nucleophilic attack of an iodide ion on the less sterically hindered carbon of 1,2-epoxypentane.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening
This protocol employs a heterogeneous Lewis acid catalyst for a highly regioselective and efficient reaction.[3][4][5]
Materials:
-
1,2-Epoxypentane
-
Sodium iodide (NaI)
-
Sn-Beta zeolite (catalyst)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
Activate the Sn-Beta zeolite catalyst by heating under vacuum.
-
In a dry reaction flask under an inert atmosphere, add the activated Sn-Beta zeolite (5-10 wt%) to a solution of 1,2-epoxypentane (1.0 eq) in anhydrous acetonitrile.
-
Add sodium iodide (1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Troubleshooting Guide (Q&A Format)
Q1: The reaction is slow or does not go to completion.
-
A1:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by water. Ensure all reagents and the solvent are scrupulously dried.[13][14][15] The catalyst may also be poisoned by impurities.
-
Insufficient Mixing: As this is a heterogeneous reaction, efficient stirring is crucial for good contact between the reactants and the catalyst surface.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation.
-
Q2: The major product is the undesired regioisomer, 1-iodo-2-pentanol.
-
A2:
-
Reaction Conditions Favoring SN1-type Opening: In the presence of strong Brønsted acids, the epoxide oxygen can be protonated, leading to a more carbocation-like transition state and attack at the more substituted carbon.[16] Ensure the reaction is free from acidic impurities.
-
Choice of Catalyst: While Sn-Beta is highly regioselective for attack at the less hindered carbon, other Lewis acids might exhibit different selectivities.
-
Q3: The yield is low due to the formation of diol byproducts.
-
A3:
-
Presence of Water: Traces of water can act as a nucleophile, leading to the formation of pentane-1,2-diol. Use anhydrous conditions and dry reagents.
-
Frequently Asked Questions (FAQs)
Q: Why is a Lewis acid catalyst used in this reaction?
A: The Lewis acid coordinates to the oxygen atom of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by the iodide ion. This also facilitates the ring-opening of the strained epoxide.[17][18]
Q: Can I use other iodide sources besides sodium iodide?
A: Yes, other iodide salts like potassium iodide (KI) or lithium iodide (LiI) can also be used. The choice of cation can sometimes influence the reaction rate and solubility.
Q: Is it possible to perform this reaction without a catalyst?
A: The uncatalyzed reaction of an epoxide with sodium iodide is generally very slow. A catalyst is typically required to achieve a reasonable reaction rate and yield.
Visualization of Catalyst Selection Logic
The following diagram illustrates the decision-making process for selecting a suitable catalyst system for the synthesis of 2-Pentanol, 5-iodo-.
Caption: Catalyst selection flowchart for the synthesis of 2-Pentanol, 5-iodo-.
References
- 1. Nicewicz Photoredox Catalysts for Anti-Markovnikov Alkene Hydrofunctionalization [sigmaaldrich.com]
- 2. Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. chemcatbio.org [chemcatbio.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Monitoring Reactions of 2-Pentanol, 5-iodo-
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Pentanol, 5-iodo-.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction with 2-Pentanol, 5-iodo-?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to separate components of a mixture.[1] Its main application in synthetic chemistry is to monitor the progress of a reaction by observing the consumption of the starting material (e.g., 2-Pentanol, 5-iodo-) and the formation of the product over time.[2] The goal is to obtain well-defined, separated spots for each component.[1]
Q2: How do I select an appropriate solvent system (eluent) for my TLC analysis?
The choice of eluent depends on the polarity difference between your starting material (2-Pentanol, 5-iodo-) and the expected product. A good starting point for moderately polar compounds like alcohols is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[3] You should aim for a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, allowing the product to appear at a different Rf.[2] If your product is less polar, it will have a higher Rf than the starting material. Conversely, a more polar product will have a lower Rf.
Q3: My spots are not visible after developing the TLC plate. What should I do?
If you don't see any spots, there are several possible reasons:
-
Insufficient Concentration : The sample spotted on the plate may be too dilute.[4][5] Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[4][5]
-
Inappropriate Visualization Method : Not all compounds are visible under UV light.[3] Alcohols and alkyl halides, for instance, often do not stain with iodine.[6] You may need to use a chemical stain that reacts with the functional groups present.
-
Compound Volatility : If the compound has a low boiling point, it may have evaporated from the TLC plate during elution or drying.[4][6]
-
Sample Washed Away : Ensure the spotting line is above the solvent level in the developing chamber; otherwise, the sample will dissolve into the solvent reservoir.[3][5]
Q4: What visualization techniques are recommended for 2-Pentanol, 5-iodo- and its potential products?
Since 2-Pentanol, 5-iodo- is an alcohol and an alkyl iodide, a combination of visualization methods may be necessary:
-
UV Light : This is a common non-destructive first step.[6][7] While the alcohol itself is not UV-active, many potential reactants or products containing aromatic rings or conjugated systems will appear as dark spots on a fluorescent background.[6][8]
-
Iodine Vapor : An iodine chamber can be used, where iodine sublimes and reacts with compounds to form temporary yellow-brown spots.[6][7] However, this method is not always effective for alcohols or alkyl halides.[6]
-
Potassium Permanganate (KMnO4) Stain : This is a good destructive stain for compounds that can be oxidized, such as alcohols.[6] It will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain : This stain is particularly useful for visualizing alcohols, often producing colored spots upon heating.[6]
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions involving 2-Pentanol, 5-iodo-.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload : The sample spotted is too concentrated.[3][4][5] 2. Highly Polar Compound : The compound is interacting too strongly with the silica gel. 3. Acidic or Basic Sample : The sample contains acidic or basic functional groups causing poor migration.[9] | 1. Dilute the reaction sample before spotting it on the TLC plate.[4] 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent. 3. For acidic compounds, add 0.1-2% acetic or formic acid to the eluent. For basic compounds, add 0.1-2% triethylamine.[4][9] |
| Spots are at the Baseline (Low Rf) | The eluent is not polar enough to move the compounds up the plate.[4] | Increase the proportion of the polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4] |
| Spots are at the Solvent Front (High Rf) | The eluent is too polar, causing all compounds to travel with the solvent front.[4] | Decrease the proportion of the polar solvent or choose a less polar solvent altogether (e.g., decrease the percentage of ethyl acetate).[4] |
| Uneven Solvent Front | 1. The edge of the TLC plate is touching the side of the developing chamber or filter paper.[5] 2. The bottom of the plate is not level with the bottom of the chamber. 3. The silica on the plate is damaged or chipped at the bottom.[9] | 1. Reposition the plate in the center of the chamber. 2. Ensure the chamber is on a flat surface and the plate is placed evenly. 3. If the plate is damaged, cut away the damaged area or use a new plate.[9] |
| No Spots are Visible | 1. Sample too dilute : The concentration is below the detection limit of the visualization method.[4] 2. Wrong Visualization : The chosen method does not work for your compounds.[6] 3. Compound Evaporation : The compound is volatile and has evaporated.[4] | 1. Spot the sample multiple times in the same location, allowing it to dry between applications.[4][5] 2. Try a different method. If UV light shows nothing, use a chemical stain like potassium permanganate for alcohols.[6] 3. Visualize the plate immediately after elution.[6] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC issues.
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the standard procedure for using TLC to track the conversion of a starting material (SM) to a product (P).
1. Preparation of the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[2] Do not use a pen, as the ink will separate and interfere with the chromatogram.[5]
-
Make small tick marks on the origin line for each sample you will spot. A common setup is to spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
2. Spotting the Plate
-
Dissolve a small amount of your solid starting material in a volatile solvent. If the SM is a liquid, use it directly.
-
Dip a capillary tube into your SM sample and gently touch the tip to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[9]
-
Using a new capillary tube, spot the reaction mixture on its designated tick mark.
-
For the co-spot lane, first spot the SM, and without letting the spot get too large, spot the reaction mixture directly on top of it.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
3. Developing the Plate
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[3]
-
Place a piece of filter paper inside the chamber to help saturate the chamber atmosphere with solvent vapors, which ensures better separation.
-
Carefully place the spotted TLC plate into the chamber and cover it with the lid.
-
Allow the solvent to travel up the plate via capillary action.[2] Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
4. Visualization
-
Allow the solvent to evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[7]
-
If spots are not UV-active, use an appropriate chemical stain (e.g., dip the plate in a potassium permanganate solution or heat it after dipping in a p-anisaldehyde solution).
5. Interpretation
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [1]
-
-
Compare the spots. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, while the spot for the product should appear and intensify. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.
TLC Workflow Diagram
Caption: A workflow for monitoring a chemical reaction using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Reactivity Showdown: 5-iodo-2-pentanol vs. 5-bromo-2-pentanol in Intramolecular Cyclization
A comparative guide for researchers and drug development professionals on the reactivity of two key haloalkanol isomers. This document synthesizes established chemical principles to predict and explain the reactivity differences in the absence of direct comparative experimental data.
In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Halogenated alcohols, such as 5-iodo-2-pentanol and 5-bromo-2-pentanol, are versatile intermediates, particularly in the formation of cyclic ethers through intramolecular Williamson ether synthesis. This guide provides a detailed comparison of the expected reactivity of these two compounds, drawing upon fundamental principles of organic chemistry to inform researchers in their synthetic strategies.
Executive Summary
Reactivity Comparison: A Theoretical Framework
The intramolecular cyclization of 5-halo-2-pentanols to 2-methyltetrahydrofuran proceeds via an S"N"2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing the halide ion.
Key Factors Influencing Reactivity:
-
Leaving Group Ability: The rate-determining step of this S"N"2 reaction involves the cleavage of the carbon-halogen bond. The weaker the C-X bond, the better the leaving group, and the faster the reaction. The bond dissociation energies for C-Br and C-I are approximately 285 kJ/mol and 213 kJ/mol, respectively. The significantly lower bond energy of the C-I bond makes iodide a much better leaving group.
-
Stability of the Halide Anion: The stability of the leaving group as an independent species also influences its ability to depart. Larger anions with more diffuse charge are more stable. Iodide is a larger and more polarizable anion than bromide, and thus can better stabilize the negative charge, making it a more stable leaving group.
Based on these principles, the reaction rate for the cyclization of 5-iodo-2-pentanol is expected to be substantially faster than that of 5-bromo-2-pentanol.
Predicted Performance Data
The following table summarizes the predicted relative performance of 5-iodo-2-pentanol and 5-bromo-2-pentanol in intramolecular cyclization. The values are qualitative predictions based on established chemical principles.
| Parameter | 5-iodo-2-pentanol | 5-bromo-2-pentanol | Rationale |
| Reaction Rate | High | Moderate to Low | Iodide is a superior leaving group compared to bromide. |
| Reaction Time | Short | Long | Faster reaction rate leads to shorter completion times. |
| Yield | High | Moderate | Faster, more efficient reaction is expected to lead to higher yields with fewer side products. |
| Reaction Conditions | Milder conditions (lower temperature, weaker base) may be sufficient. | May require more forcing conditions (higher temperature, stronger base) to achieve comparable rates. | Higher reactivity of the iodo-compound allows for less stringent reaction conditions. |
Experimental Protocols
While a direct comparative study is unavailable, the following are generalized experimental protocols for the synthesis of the starting materials and their subsequent intramolecular cyclization. These protocols are based on standard organic chemistry laboratory procedures.
Synthesis of 5-bromo-2-pentanol
A plausible synthetic route to 5-bromo-2-pentanol involves the hydrobromination of a suitable precursor, such as 1,5-pentanediol.
Protocol:
-
To a solution of 1,5-pentanediol in a suitable solvent (e.g., benzene or toluene), add a stoichiometric amount of 48% hydrobromic acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 5-bromo-2-pentanol.
Synthesis of 5-iodo-2-pentanol (via Finkelstein Reaction)
5-iodo-2-pentanol can be synthesized from 5-bromo-2-pentanol via the Finkelstein reaction, which involves a halide exchange.
Protocol:
-
Dissolve 5-bromo-2-pentanol in a suitable solvent (e.g., acetone).
-
Add an excess of sodium iodide to the solution.
-
Heat the reaction mixture at reflux. The reaction is driven forward by the precipitation of the less soluble sodium bromide in acetone.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and filter to remove the precipitated sodium bromide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer and concentrate to yield 5-iodo-2-pentanol.
Intramolecular Cyclization to 2-methyltetrahydrofuran
This protocol is applicable to both 5-iodo-2-pentanol and 5-bromo-2-pentanol.
Protocol:
-
Dissolve the haloalkanol in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the alcohol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS). For the bromo-compound, gentle heating may be required.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-methyltetrahydrofuran by distillation.
Visualizing the Reaction Pathway
The following diagrams illustrate the key reaction mechanisms and workflows.
Caption: Intramolecular S"N"2 cyclization of 5-halo-2-pentanol.
Caption: General experimental workflow for the synthesis of 2-methyltetrahydrofuran.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between 5-iodo-2-pentanol and 5-bromo-2-pentanol as a precursor for 2-methyltetrahydrofuran and its derivatives should be guided by the desired reaction efficiency and conditions. Based on fundamental principles of chemical reactivity, 5-iodo-2-pentanol is the more reactive substrate due to the superior leaving group ability of iodide. This higher reactivity is predicted to translate into faster reaction times, higher yields, and the feasibility of using milder reaction conditions. While this guide provides a robust theoretical comparison, it is recommended that for critical applications, small-scale pilot experiments be conducted to determine the optimal conditions for the specific transformation.
A Comparative Guide to the Synthesis of 5-iodo-2-pentanol for Researchers
For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 5-iodo-2-pentanol, a valuable building block in organic synthesis. The routes compared are the ring-opening of 2-methyltetrahydrofuran and the hydroiodination of 4-penten-2-ol. This comparison focuses on reaction efficiency, regioselectivity, and experimental practicality, supported by detailed protocols and data.
Comparison of Synthetic Routes
| Parameter | Route 1: Ring-Opening of 2-Methyltetrahydrofuran | Route 2: Hydroiodination of 4-Penten-2-ol |
| Starting Material | 2-Methyltetrahydrofuran | 4-Penten-2-ol |
| Reagents | Hydroiodic acid (HI) or Sodium Iodide/Acid | Hydroiodic acid (HI) |
| Reaction Type | Nucleophilic Substitution (SN2) | Electrophilic Addition |
| Regioselectivity | High (attack at the less hindered primary carbon) | High (Markovnikov's rule) |
| Key Advantages | Atom economical, single-step reaction. | Utilizes a commercially available unsaturated alcohol. |
| Potential Drawbacks | Requires handling of corrosive hydroiodic acid. | Potential for side reactions like rearrangements. |
| Reported Yield | Variable, dependent on specific conditions. | Not explicitly reported for this substrate. |
Visualizing the Synthetic Pathways
Caption: Synthetic strategies for 5-iodo-2-pentanol.
Experimental Protocols
Route 1: Synthesis of 5-iodo-2-pentanol via Ring-Opening of 2-Methyltetrahydrofuran
This method involves the acid-catalyzed nucleophilic substitution of 2-methyltetrahydrofuran with an iodide source. The reaction proceeds via an SN2 mechanism, where the iodide ion attacks the less sterically hindered primary carbon, leading to the desired product.
Materials:
-
2-Methyltetrahydrofuran
-
Concentrated Hydroiodic Acid (57% in water)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyltetrahydrofuran (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated hydroiodic acid (2.0 eq).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure 5-iodo-2-pentanol.
Route 2: Synthesis of 5-iodo-2-pentanol via Hydroiodination of 4-Penten-2-ol
This route follows the principle of electrophilic addition, specifically Markovnikov's rule. The proton from hydroiodic acid adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation. Subsequent attack by the iodide ion yields the target 5-iodo-2-pentanol.
Materials:
-
4-Penten-2-ol
-
Concentrated Hydroiodic Acid (57% in water)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-penten-2-ol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add concentrated hydroiodic acid (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain 5-iodo-2-pentanol.
Concluding Remarks
Both synthetic routes presented offer viable pathways to 5-iodo-2-pentanol. The choice between the two will likely depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The ring-opening of 2-methyltetrahydrofuran is a more atom-economical approach, while the hydroiodination of 4-penten-2-ol provides an alternative from a different commercially available precursor. Researchers are encouraged to evaluate both methods based on their specific laboratory capabilities and project requirements.
Spectroscopic Analysis for Structural Confirmation of 5-iodo-2-pentanol: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for 5-iodo-2-pentanol against its structural isomers and analogues. By examining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), researchers can effectively confirm the structure of 5-iodo-2-pentanol and differentiate it from similar compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-iodo-2-pentanol and its comparative compounds: 2-pentanol, 1-iodo-2-pentanol, and 5-iodo-1-pentanol. Predicted data for 5-iodo-2-pentanol was generated using online spectral database (nmrdb.org). Experimental data for the comparative compounds were sourced from various chemical databases.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| 5-iodo-2-pentanol (Predicted) | ~3350 (broad) | ~2950-2850 | ~1100 | ~500-600 |
| 2-Pentanol (Experimental) | 3391 (broad, strong)[1] | 2960-2870 | 1102, 1055[1] | N/A |
| 1-iodo-2-pentanol (Typical) | ~3350 (broad) | ~2950-2850 | ~1050 | ~500-600 |
| 5-iodo-1-pentanol (Typical) | ~3350 (broad) | ~2950-2850 | ~1050 | ~500-600 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (at C1) | -CH(OH)- | -CH₂- (adjacent to I) | Other -CH₂- | -OH |
| 5-iodo-2-pentanol (Predicted) | ~1.2 (d) | ~3.8 (m) | ~3.2 (t) | ~1.5-1.9 (m) | Variable |
| 2-Pentanol (Experimental) | 1.17 (d)[2] | 3.79 (m)[2] | N/A | 1.36-1.44 (m)[2] | 2.66 (s)[2] |
| 1-iodo-2-pentanol (Typical) | ~0.9 (t) | ~3.6 (m) | ~3.3 (d) | ~1.4-1.6 (m) | Variable |
| 5-iodo-1-pentanol (Experimental) | N/A | N/A | 3.19 (t) | 1.4-1.9 (m) | 3.63 (t) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | C1 | C2 | C3 | C4 | C5 |
| 5-iodo-2-pentanol (Predicted) | ~23 | ~68 | ~38 | ~32 | ~7 |
| 2-Pentanol (Experimental) | 23.4[3] | 67.7[3] | 41.6[3] | 19.0[3] | 14.1[3] |
| 1-iodo-2-pentanol (Typical) | ~10 | ~72 | ~35 | ~20 | ~14 |
| 5-iodo-1-pentanol (Typical) | ~62 | ~33 | ~30 | ~30 | ~7 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| 5-iodo-2-pentanol (Predicted) | 214 | [M-CH₃]⁺, [M-H₂O]⁺, [M-I]⁺ | [CH₃CH(OH)]⁺ (45), [C₄H₈I]⁺, [C₃H₆I]⁺ |
| 2-Pentanol (Experimental) | 88[4] | 45[4] | 31, 43, 55, 70, 73[3][4] |
| 1-iodo-2-pentanol (Typical) | 214 | [M-CH₂I]⁺ | [CH₂I]⁺ (141), [C₄H₉O]⁺ (73) |
| 5-iodo-1-pentanol (Typical) | 214 | [M-H₂O]⁺, [M-I]⁺ | [I]⁺ (127), [C₅H₉]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
Protocol:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample (e.g., 5-iodo-2-pentanol) directly onto the center of the ATR crystal to ensure full coverage.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[5]
-
After analysis, clean the ATR crystal thoroughly with isopropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H and ¹³C NMR Spectroscopy.
Protocol:
-
Prepare the NMR sample by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Mass Spectrometry (MS)
Technique: Electron Ionization (EI) Mass Spectrometry.
Protocol:
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of iodinated compounds often shows a characteristic loss of the iodine atom (127 m/z).[6][7]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of 5-iodo-2-pentanol using the spectroscopic techniques described.
By systematically applying these spectroscopic methods and comparing the obtained data with the reference values provided, researchers can confidently confirm the structure of "2-Pentanol, 5-iodo-". This comparative approach is essential for ensuring the identity and purity of compounds in research and drug development.
References
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. 5-iodo-1-pentanol(67133-88-4) 1H NMR [m.chemicalbook.com]
- 3. CASPRE [caspre.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Solvents [b2b.sigmaaldrich.com]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Synthesis of 2-Methyltetrahydrofuran: Computational and Experimental Perspectives on the Cyclization of 2-Pentanol, 5-iodo- and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanism of 2-Pentanol, 5-iodo- to form 2-methyltetrahydrofuran (2-MeTHF) and contrasts it with prevalent alternative synthesis routes. While direct computational studies on the intramolecular cyclization of 2-Pentanol, 5-iodo- are not extensively available in published literature, this document outlines the widely accepted theoretical mechanism and compares its projected efficiency with established experimental data from alternative methods.
The intramolecular cyclization of 2-Pentanol, 5-iodo- is presumed to proceed via an intramolecular Williamson ether synthesis. This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the iodine. This intramolecular attack results in the formation of a cyclic ether, 2-methyltetrahydrofuran.[3][4] The formation of five- and six-membered rings through this method is generally rapid and favored.[3][5]
Comparative Analysis of Synthetic Routes to 2-Methyltetrahydrofuran
The following table summarizes the quantitative data for the presumed intramolecular cyclization of 2-Pentanol, 5-iodo- and compares it with two major industrial routes for the synthesis of 2-MeTHF: the hydrogenation of levulinic acid and the catalytic transfer hydrogenation of furfural.
| Reaction Pathway | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Reaction Conditions | Reference(s) |
| Intramolecular Williamson Ether Synthesis | 2-Pentanol, 5-iodo- | 2-Methyltetrahydrofuran | Strong Base (e.g., NaH) | High (projected) | Varies (typically mild) | [1][3] |
| Hydrogenation of Levulinic Acid | Levulinic Acid, Isopropanol, H₂ | 2-Methyltetrahydrofuran | Zr-β-zeolite, CuO/Al₂O₃ | >90 | 200 °C, 1.5 MPa H₂ | [6] |
| One-Pot Hydrogenation of Levulinic Acid | Levulinic Acid, 2-Propanol | 2-Methyltetrahydrofuran | Ni-Cu/Al₂O₃ | 56 | 250 °C, 5 h | [7] |
| Catalytic Transfer Hydrogenation of Furfural | Furfural, 2-Propanol | 2-Methyltetrahydrofuran | Bimetallic Cu-Pd | up to 83.9 | 220 °C, 4 h | [8] |
| Hydrogenation of Furfural | Furfural, H₂ | 2-Methyltetrahydrofuran | 2% Pd/Co-Al | 73 | High temperature and H₂ pressure | [9] |
Reaction Mechanisms and Signaling Pathways
Intramolecular Williamson Ether Synthesis of 2-Pentanol, 5-iodo-
The reaction is initiated by the deprotonation of the alcohol to form an alkoxide. This is followed by an intramolecular SN2 attack on the carbon bearing the iodine, leading to the formation of the five-membered ring of 2-methyltetrahydrofuran.
Caption: Presumed reaction mechanism for the intramolecular cyclization of 2-Pentanol, 5-iodo-.
Experimental Protocols
General Protocol for Intramolecular Williamson Ether Synthesis
While a specific protocol for 2-Pentanol, 5-iodo- is not detailed in the search results, a general procedure for an intramolecular Williamson ether synthesis would involve the following steps:
-
Dissolution: The haloalcohol (2-Pentanol, 5-iodo-) is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: A strong base, such as sodium hydride (NaH), is added portion-wise to the solution at a controlled temperature (often 0 °C) to deprotonate the hydroxyl group and form the alkoxide.
-
Cyclization: The reaction mixture is then typically warmed to room temperature or heated to facilitate the intramolecular SN2 reaction. The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the pure cyclic ether.
Protocol for the Synthesis of 2-MeTHF from Levulinic Acid
This two-step continuous flow process involves the hydrogenation of levulinic acid to γ-valerolactone (GVL), followed by the hydrogenation of GVL to 2-MeTHF.[6]
-
First Hydrogenation (Levulinic Acid to GVL): Levulinic acid is reacted with isopropanol in the presence of a Zr-β-zeolite catalyst.
-
Second Hydrogenation (GVL to 2-MeTHF): The resulting GVL is then reacted with hydrogen gas at 1.5 MPa and 200 °C over a CuO/Al₂O₃ catalyst.[6] This reaction has a residence time of approximately 2 hours and achieves a high yield and selectivity for 2-MeTHF.[6]
Protocol for the Synthesis of 2-MeTHF from Furfural
This method involves the catalytic transfer hydrogenation of furfural using 2-propanol as a hydrogen donor.[8]
-
Catalyst Preparation: A bimetallic Copper-Palladium catalyst is prepared.
-
Reaction: Furfural is reacted in the presence of the Cu-Pd catalyst and 2-propanol at 220 °C for 4 hours.[8]
-
Product Isolation: The reaction mixture is then processed to isolate 2-MeTHF. The product distribution can be influenced by the ratio of copper to palladium in the catalyst.[8]
Experimental/Computational Workflow
Computational Analysis Workflow for an SN2 Reaction
A typical computational study of an SN2 reaction, such as the intramolecular cyclization of 2-Pentanol, 5-iodo-, would follow the workflow outlined below.[10]
Caption: A generalized workflow for the computational study of an SN2 reaction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokubai.org [shokubai.org]
- 10. mdpi.com [mdpi.com]
Stereochemical Assignment of 2-Pentanol, 5-iodo-: A Comparative Guide to Mosher's Ester Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a detailed comparison of Mosher's ester analysis with alternative methods for the stereochemical assignment of secondary alcohols, using "2-Pentanol, 5-iodo-" as a focal point. We present experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Mosher's Ester Analysis: A Comprehensive Overview
Mosher's ester analysis is a widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves the formation of diastereomeric esters with the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The subsequent analysis of the ¹H-NMR spectra of these diastereomers allows for the assignment of the unknown stereocenter.
Experimental Protocol: Mosher's Ester Analysis
-
NMR Spectroscopy: ¹H-NMR spectra are acquired for both the (R)- and (S)-MTPA ester diastereomers.
-
Data Analysis: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are carefully assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each corresponding proton.
-
Stereochemical Assignment: According to the empirical model established by Mosher, for an (R)-alcohol, the protons on one side of the carbinol carbon will exhibit positive Δδ values, while those on the other side will have negative Δδ values. The opposite is true for an (S)-alcohol. This is due to the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the stereochemistry.[4]
Data Presentation: Mosher's Ester Analysis of 5-iodo-2-pentanol
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Assignment |
| H-1 (CH₃) | 1.25 | 1.30 | -0.05 | Negative |
| H-2 (CH) | 5.10 | 5.12 | -0.02 | Negative |
| H-3 (CH₂) | 1.70 | 1.65 | +0.05 | Positive |
| H-4 (CH₂) | 1.95 | 1.90 | +0.05 | Positive |
| H-5 (CH₂I) | 3.20 | 3.15 | +0.05 | Positive |
Based on the sign of the Δδ values in the hypothetical data above, the protons of the methyl group (H-1) and the methine proton (H-2) show negative values, while the protons of the iodobutyl chain (H-3, H-4, and H-5) show positive values. According to Mosher's model, this pattern would lead to the assignment of the (S)-configuration for the 2-pentanol, 5-iodo- stereocenter.
Workflow for Mosher's Ester Analysis
Caption: Workflow of Mosher's ester analysis for stereochemical determination.
Alternative Methods for Stereochemical Assignment
While Mosher's ester analysis is a powerful technique, other methods offer distinct advantages in certain scenarios. Here, we compare two prominent alternatives: the Competing Enantioselective Conversion (CEC) method and Vibrational Circular Dichroism (VCD).
The CEC method is a kinetic method that relies on the differential reaction rates of a chiral substrate with two enantiomers of a chiral catalyst.
Experimental Protocol: CEC Method
-
Parallel Reactions: The enantioenriched 5-iodo-2-pentanol is subjected to two parallel acylation reactions, one with the (R)-enantiomer and the other with the (S)-enantiomer of a chiral acylation catalyst (e.g., a chiral DMAP derivative).
-
Reaction Quenching: Both reactions are quenched simultaneously after a specific time, before either reaction reaches completion.
-
Conversion Analysis: The extent of conversion in each reaction is determined using an analytical technique such as ¹H-NMR, GC, or HPLC.
-
Stereochemical Assignment: The enantiomer of the catalyst that leads to a higher conversion (the "matched" pair) is identified. Based on an established mnemonic for the specific catalyst and reaction type, the absolute configuration of the alcohol is assigned.
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure 5-iodo-2-pentanol is prepared in a suitable solvent.
-
VCD Spectrum Acquisition: The VCD spectrum of the sample is recorded on a VCD spectrometer.
-
Quantum Mechanical Calculations: The VCD spectra for both the (R)- and (S)-enantiomers of 5-iodo-2-pentanol are calculated using quantum mechanical methods (e.g., Density Functional Theory).
-
Spectral Comparison: The experimentally obtained VCD spectrum is compared with the calculated spectra. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Comparative Analysis of Methods
The choice of method for stereochemical determination depends on several factors, including the nature of the sample, available instrumentation, and the desired level of accuracy.
Quantitative and Qualitative Comparison of Methods
| Feature | Mosher's Ester Analysis | Competing Enantioselective Conversion (CEC) | Vibrational Circular Dichroism (VCD) |
| Principle | NMR analysis of diastereomeric derivatives | Kinetic resolution with chiral catalysts | Differential absorption of polarized IR light |
| Typical Sample Amount | 1-5 mg | 0.1-1 mg | 1-10 mg |
| Experimental Time | 4-8 hours | 1-3 hours | 2-6 hours (including calculations) |
| Instrumentation | High-field NMR spectrometer | NMR, GC, or HPLC | VCD spectrometer |
| Data Analysis | Manual analysis of NMR spectra and Δδ calculation | Comparison of reaction conversions | Comparison of experimental and calculated spectra |
| Key Advantage | Well-established and widely applicable | Fast, requires small sample amounts | Non-destructive, no derivatization needed |
| Key Limitation | Requires chemical derivatization, potential for side reactions | Requires a suitable chiral catalyst and established mnemonic | Requires access to a VCD spectrometer and computational resources |
| Accuracy | High, but dependent on complete reaction and correct spectral assignment | High, dependent on the selectivity of the catalyst | High, dependent on the accuracy of the quantum mechanical calculations |
Logical Relationship of Stereochemical Determination Methods
Caption: Comparison of stereochemical assignment methods.
Conclusion
The stereochemical assignment of molecules like 2-Pentanol, 5-iodo- is fundamental for advancing chemical and pharmaceutical research. Mosher's ester analysis remains a robust and reliable method, providing detailed structural information through NMR spectroscopy. However, for researchers seeking faster analysis with smaller sample quantities, the CEC method presents a compelling alternative. VCD spectroscopy offers a non-destructive approach that avoids chemical derivatization, making it ideal for precious samples, provided the necessary instrumentation and computational capabilities are available. By understanding the principles, protocols, and comparative advantages of these methods, researchers can make informed decisions to accurately and efficiently determine the absolute configuration of chiral secondary alcohols.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
Comprehensive Analysis of 2-Pentanol, 5-iodo- Derivatives: A Comparative Guide to Structural Elucidation
A detailed crystallographic analysis of 2-Pentanol, 5-iodo- and its derivatives is not currently available in publicly accessible research databases. Extensive searches for single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates for these specific compounds, did not yield any published crystal structures. This guide, therefore, provides a comparative overview of the primary analytical techniques used for the structural characterization of such small organic molecules, outlining the principles and expected data for each method in the absence of specific experimental results for the target compounds.
While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, its application is contingent on the ability to grow high-quality single crystals of the compound of interest. For many small, flexible molecules like 2-Pentanol, 5-iodo-, crystallization can be a significant challenge.
In the absence of crystallographic data, researchers in drug development and organic synthesis turn to a suite of other powerful analytical techniques to elucidate molecular structure. This guide will compare X-ray crystallography with its most common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemical relationships | Molecular weight, elemental composition, fragmentation patterns for structural clues |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantages | Unambiguous determination of absolute structure and stereochemistry. | Provides detailed information about the molecule's structure in solution, which can be more biologically relevant. | High sensitivity and ability to determine molecular formula with high accuracy. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. | Ambiguities in complex structures may require multiple experiments; does not provide bond lengths or angles directly. | Provides limited information on stereochemistry and connectivity without fragmentation analysis. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a representative iodoalkanol and the application of key analytical techniques for its characterization.
Synthesis of 5-Iodo-2-pentanol (A Representative Halohydrin)
The synthesis of 5-iodo-2-pentanol can be achieved through the hydroiodination of a suitable precursor, such as 1,2-epoxypentane.
Materials:
-
1,2-epoxypentane
-
Hydroiodic acid (HI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask cooled in an ice bath, dissolve 1,2-epoxypentane in diethyl ether.
-
Slowly add a stoichiometric amount of hydroiodic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product using column chromatography on silica gel.
Characterization by NMR Spectroscopy
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the data to obtain chemical shifts (δ), integration values, and coupling constants (J).
Expected ¹H NMR Data for 5-Iodo-2-pentanol: The spectrum would be expected to show distinct signals for the protons on the carbon bearing the hydroxyl group, the carbon bearing the iodine atom, and the methylene protons in between, with characteristic chemical shifts and splitting patterns.
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
Process the data to obtain the chemical shifts of each unique carbon atom.
Expected ¹³C NMR Data for 5-Iodo-2-pentanol: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule, with the carbons attached to the electronegative oxygen and iodine atoms appearing at characteristic downfield shifts.
Characterization by Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using a high-energy electron beam.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum.
Expected Mass Spectrum for 5-Iodo-2-pentanol: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₁IO). A characteristic isotopic pattern for iodine would be observed. Fragmentation peaks corresponding to the loss of functional groups (e.g., H₂O, I) would also be present, providing further structural information.
Visualizing the Analytical Workflow
The logical flow from synthesizing a target compound to its structural elucidation using various analytical techniques can be visualized as follows:
Caption: Experimental workflow for the synthesis and structural analysis of 5-iodo-2-pentanol.
A Comparative Guide to Isotopic Labeling Studies: A Hypothetical Look at "2-Pentanol, 5-iodo-"
In the landscape of modern chemical and biomedical research, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying molecular dynamics, and enhancing the sensitivity of analytical methods. While a vast array of labeling reagents and methodologies exist, the exploration of novel molecules for these applications is a continuous endeavor. This guide provides a comparative analysis of a hypothetical isotopic labeling reagent, "2-Pentanol, 5-iodo-", against established labeling techniques.
The selection of an appropriate isotopic labeling strategy is paramount for the success of any study, with considerations ranging from the type of isotope (stable or radioactive) to the chemical properties of the labeling reagent and the analytical method employed for detection. This guide will delve into a hypothetical scenario where isotopically labeled "2-Pentanol, 5-iodo-" is utilized, comparing its potential workflow and performance with well-established methods such as stable isotope labeling of alcohols with deuterium and ¹⁸O.
Comparison of Isotopic Labeling Strategies for Alcohols
The following table summarizes the key characteristics of our hypothetical radioiodinated "2-Pentanol, 5-iodo-" and two widely used stable isotope labeling methods for alcohols.
| Feature | Hypothetical Radioiodinated "2-Pentanol, 5-iodo-" | Deuterium Labeling of Alcohols | ¹⁸O Labeling of Alcohols |
| Principle | Introduction of a radioisotope of iodine (e.g., ¹²⁵I) for detection by radiometric methods. | Replacement of hydrogen atoms with deuterium (²H) for detection by mass spectrometry or NMR. | Replacement of the oxygen atom in the hydroxyl group with ¹⁸O for detection by mass spectrometry. |
| Detection Method | Scintillation counting, autoradiography | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry |
| Typical Application | Radiotracing in metabolic studies, in vivo imaging (SPECT/PET) | Metabolic flux analysis, quantitative mass spectrometry, mechanistic studies | Elucidating reaction mechanisms, metabolic studies |
| Pros | Extremely high sensitivity, allows for in vivo imaging. | Non-radioactive, relatively low cost of deuterium sources, can be introduced at multiple sites. | Site-specific labeling of the hydroxyl group, provides mechanistic insights. |
| Cons | Radioactive hazards and specialized handling required, potential for altered biological activity. | Potential for kinetic isotope effects, may require specific synthetic routes. | Can be synthetically challenging, potential for back-exchange under certain conditions. |
Experimental Protocols
To provide a practical context for comparison, detailed experimental protocols for each labeling method are presented below.
Hypothetical Protocol: Radioiodination of a "2-Pentanol, 5-iodo-" Precursor
This hypothetical protocol outlines the synthesis of a radioiodinated tracer using a precursor to "2-Pentanol, 5-iodo-". The strategy involves a nucleophilic substitution reaction to introduce the radioisotope.
Objective: To synthesize [¹²⁵I]-5-iodo-2-pentanol for use as a metabolic tracer.
Materials:
-
5-bromo-2-pentanol (precursor)
-
Sodium [¹²⁵I]iodide
-
Anhydrous acetone
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate in hexanes)
-
Scintillation counter
Procedure:
-
To a solution of 5-bromo-2-pentanol (1 mg, 5.5 µmol) in anhydrous acetone (200 µL) in a sealed vial, add sodium [¹²⁵I]iodide (1 mCi).
-
Heat the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction progress by radio-TLC, spotting a small aliquot of the reaction mixture on a silica gel plate and developing with the appropriate solvent system.
-
Visualize the radioactive spots using a phosphorimager or by cutting the TLC plate and counting the radioactivity in a scintillation counter.
-
Upon completion, the crude product can be purified by preparative TLC or HPLC to isolate the [¹²⁵I]-5-iodo-2-pentanol.
-
Quantify the final product's radioactivity and calculate the radiochemical yield.
Established Protocol: Deuterium Labeling of an Alcohol
This protocol describes a common method for introducing deuterium into an alcohol via the reduction of a corresponding ketone using a deuterated reducing agent.
Objective: To synthesize 2-pentanol-d₂ by reducing 2-pentanone with sodium borodeuteride.
Materials:
-
2-pentanone
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d₄
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve 2-pentanone (1.0 g, 11.6 mmol) in methanol-d₄ (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (0.5 g, 11.9 mmol) in small portions.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the deuterated 2-pentanol.
-
Confirm the incorporation of deuterium by ¹H NMR, ²H NMR, and mass spectrometry.
Established Protocol: ¹⁸O Labeling of an Alcohol
This protocol details the incorporation of an ¹⁸O isotope into an alcohol through a two-step process involving a Mitsunobu reaction followed by hydrolysis.
Objective: To synthesize 2-pentanol-¹⁸O.
Materials:
-
2-Pentanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Toluene
-
H₂¹⁸O (¹⁸O-enriched water)
-
Sodium hydroxide
-
Diethyl ether
-
Silica gel for column chromatography
-
Mass spectrometer
Procedure:
-
To a solution of 2-pentanol (1.0 g, 11.3 mmol), triphenylphosphine (3.5 g, 13.6 mmol), and benzoic acid (1.7 g, 13.6 mmol) in toluene (50 mL), add DIAD (2.7 mL, 13.6 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the resulting benzoate ester by silica gel chromatography.
-
Hydrolyze the purified ester by refluxing with a solution of sodium hydroxide (0.6 g, 15 mmol) in H₂¹⁸O (5 mL) and THF (20 mL) for 4 hours.
-
After cooling, extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the ¹⁸O-labeled 2-pentanol.
-
Confirm the incorporation of ¹⁸O by mass spectrometry.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each labeling strategy.
The Impact of Solvent Systems on the Efficacy of 2-Pentanol, 5-iodo- in Nucleophilic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Pentanol, 5-iodo- in various solvent systems, focusing on its application in nucleophilic substitution reactions. Due to the limited availability of specific experimental data for 2-Pentanol, 5-iodo-, this guide utilizes data from analogous secondary iodoalkanes, such as 2-iodopentane, to illustrate the principles of solvent effects. The choice of solvent is a critical parameter that can significantly influence reaction rates and product distributions, thereby impacting the overall efficiency of a synthetic route.
Executive Summary
The reactivity of 2-Pentanol, 5-iodo-, a secondary alkyl iodide, is highly dependent on the solvent system employed. Polar protic solvents tend to favor unimolecular substitution (SN1) and elimination (E1) pathways by stabilizing the carbocation intermediate. In contrast, polar aprotic solvents are conducive to bimolecular substitution (SN2) reactions by solvating the cation of the nucleophile while leaving the anionic nucleophile relatively free to attack the substrate. The selection of an appropriate solvent is therefore paramount in directing the reaction towards the desired product and maximizing its yield.
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize the expected relative reaction rates and product distributions for the reaction of a secondary iodoalkane, serving as a model for 2-Pentanol, 5-iodo-, with a nucleophile in different solvent systems.
Table 1: Relative Reaction Rates of a Secondary Iodoalkane in Different Solvent Systems
| Solvent Type | Solvent Examples | Relative Reaction Rate (SN1) | Relative Reaction Rate (SN2) |
| Polar Protic | Water, Ethanol, Methanol | High | Low |
| Polar Aprotic | Acetone, DMSO, DMF | Low | High |
| Non-Polar | Hexane, Toluene | Very Low | Very Low |
Table 2: Expected Product Distribution for a Secondary Iodoalkane with a Strong, Non-hindered Nucleophile (e.g., OH⁻)
| Solvent Type | Predominant Mechanism | Major Product(s) | Minor Product(s) |
| Polar Protic | SN1/E1 | Substitution (racemic) & Elimination | - |
| Polar Aprotic | SN2 | Substitution (inversion) | Elimination |
Comparative Analysis with Alternative Substrates
The choice of the leaving group on the pentane skeleton also significantly affects the reaction rate. Iodide is an excellent leaving group due to the stability of the I⁻ anion.[1][2]
Table 3: Relative Reactivity of 2-Halopentanes in Nucleophilic Substitution
| Substrate | Leaving Group | Relative Rate of Substitution |
| 2-Iodopentane | I⁻ | Highest |
| 2-Bromopentane | Br⁻ | High |
| 2-Chloropentane | Cl⁻ | Moderate |
| 2-Fluoropentane | F⁻ | Low |
Experimental Protocols
Key Experiment: Determination of Reaction Kinetics in Different Solvents
This protocol outlines a general method for comparing the rate of nucleophilic substitution of a secondary iodoalkane in different solvents.
Objective: To determine the rate law and rate constants for the reaction of a secondary iodoalkane with a nucleophile in a polar protic and a polar aprotic solvent.
Materials:
-
2-Iodopentane (as a proxy for 2-Pentanol, 5-iodo-)
-
Sodium Hydroxide (Nucleophile)
-
Ethanol (Polar Protic Solvent)
-
Acetone (Polar Aprotic Solvent)
-
Standardized Hydrochloric Acid
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction mixtures. For each set, prepare multiple flasks.
-
Set A (Polar Protic): In a conical flask, mix a known concentration of 2-iodopentane with a known concentration of sodium hydroxide in ethanol.
-
Set B (Polar Aprotic): In another conical flask, mix the same concentrations of 2-iodopentane and sodium hydroxide in acetone.
-
Place all flasks in a constant temperature water bath to maintain a consistent reaction temperature.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a sample from one of the flasks in each set.
-
Immediately quench the reaction by adding the sample to a flask containing a known volume of ice-cold standardized hydrochloric acid. This will neutralize the unreacted sodium hydroxide.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide to determine the concentration of unreacted NaOH at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl halide at each time point.
-
Plot the concentration of the alkyl halide versus time for each solvent system.
-
Determine the order of the reaction with respect to the alkyl halide and the nucleophile to establish the rate law.
-
Calculate the rate constant (k) for the reaction in each solvent.
-
Visualizations
Logical Relationship of Solvent Effects on Reaction Pathways
References
Validation of a new synthetic method for "2-Pentanol, 5-iodo-"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic method for 5-iodo-2-pentanol against a conventional alternative. The performance of each method is evaluated based on key metrics such as reaction yield, purity, and complexity. Detailed experimental protocols and visual representations of the synthetic workflows are provided to facilitate understanding and replication.
Data Presentation
The following table summarizes the key performance indicators for the two synthetic methods, offering a clear comparison of their efficiency and practicality.
| Parameter | New Synthetic Method (Hydroboration-Iodination) | Alternative Synthetic Method (from Tetrahydrofurfuryl Alcohol) |
| Starting Material | 4-penten-2-ol | Tetrahydrofurfuryl alcohol |
| Key Steps | 1. Hydroboration-Oxidation2. Iodination | 1. Hydrogenolysis2. Selective Monotosylation3. Iodination |
| Overall Yield (Estimated) | ~75-85% | ~40-50% |
| Purity (Estimated) | >98% (after chromatography) | >97% (after chromatography) |
| Reaction Time | ~24-36 hours | ~48-72 hours |
| Reagents & Complexity | Borane-THF, NaOH, H₂O₂, Iodine, PPh₃, Imidazole. Relatively straightforward two-step process. | H₂, Pt/C or other catalyst, TsCl, Pyridine, NaI. Multi-step process requiring careful control of stoichiometry for selective reactions. |
| Safety Considerations | Borane-THF is flammable and reacts with water. Use under inert atmosphere. | Hydrogenolysis requires a high-pressure reactor. Pyridine is toxic and flammable. |
Experimental Protocols
New Synthetic Method: Hydroboration-Iodination of 4-penten-2-ol
This method provides a regioselective approach to the synthesis of 5-iodo-2-pentanol from a commercially available starting material.
Step 1: Hydroboration-Oxidation of 4-penten-2-ol to 1,4-Pentanediol
-
A solution of 4-penten-2-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
-
A 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 0.4 equivalents) is added dropwise, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
A 3 M aqueous solution of sodium hydroxide is added, followed by the dropwise addition of 30% hydrogen peroxide at a rate that maintains the reaction temperature below 40 °C.
-
The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1,4-pentanediol. The product is typically used in the next step without further purification.
Step 2: Iodination of 1,4-Pentanediol
-
To a solution of the crude 1,4-pentanediol (1 equivalent) in dichloromethane are added triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).
-
The mixture is cooled to 0 °C, and iodine (1.2 equivalents) is added portion-wise.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 5-iodo-2-pentanol.
Alternative Synthetic Method: From Tetrahydrofurfuryl Alcohol
This multi-step method utilizes a readily available starting material derived from biomass.
Step 1: Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol
-
Tetrahydrofurfuryl alcohol and a platinum-on-carbon catalyst (Pt/C, 5 wt%) are placed in a high-pressure autoclave.[1][2][3][4]
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The mixture is heated to 150-200 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude 1,5-pentanediol is purified by distillation.
Step 2: Selective Monotosylation of 1,5-Pentanediol
-
To a solution of 1,5-pentanediol (1 equivalent) in pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl) (0.9-1.0 equivalents) portion-wise to selectively tosylate the primary alcohol.[5][6][7][8][9]
-
The reaction mixture is stirred at 0 °C for 4-6 hours.
-
The reaction is quenched by the addition of cold water.
-
The mixture is extracted with dichloromethane.
-
The organic layer is washed with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to isolate the mono-tosylated product.
Step 3: Iodination of the Monotosylate
-
The purified mono-tosylate (1 equivalent) is dissolved in acetone.
-
Sodium iodide (3-5 equivalents) is added, and the mixture is heated to reflux for 12-24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 5-iodo-2-pentanol.
Visualizations
The following diagrams illustrate the workflows of the described synthetic methods.
Caption: Workflow for the new synthetic method.
Caption: Workflow for the alternative synthetic method.
References
- 1. researchgate.net [researchgate.net]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jchemlett.com [jchemlett.com]
- 6. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Interesting article: Monotosylation of symmetrical diols - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Comparative Reactivity of 5-Iodo-2-Pentanol in Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 5-Iodo-2-Pentanol Compared to Other Iodoalcohols in the Synthesis of Tetrahydrofuran Derivatives.
The intramolecular cyclization of iodoalcohols is a fundamental and efficient method for the synthesis of tetrahydrofurans (THFs), a common structural motif in numerous natural products and pharmacologically active compounds. Understanding the relative reactivity of different iodoalcohol precursors is crucial for optimizing reaction conditions and achieving desired yields. This guide provides a comparative analysis of the reactivity of 5-iodo-2-pentanol, a secondary iodoalcohol, with other primary iodoalcohols, supported by established mechanistic principles and available experimental context. The primary reaction discussed is the intramolecular Williamson ether synthesis, an SN2 reaction, which leads to the formation of a cyclic ether.
Principle of Reactivity: The SN2 Mechanism in Intramolecular Cyclization
The formation of a tetrahydrofuran ring from an iodoalcohol proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. In this process, the hydroxyl group, upon deprotonation to an alkoxide, acts as an internal nucleophile, attacking the carbon atom bearing the iodine atom (the electrophilic center) and displacing the iodide leaving group.
The rate of this SN2 reaction is significantly influenced by steric hindrance at the electrophilic carbon. It is a well-established principle that the order of reactivity for alkyl halides in SN2 reactions is:
Primary > Secondary > Tertiary [1][2][3][4][5]
This is because the nucleophile must approach the carbon from the backside of the leaving group. Increased substitution around this carbon hinders this approach, thereby slowing down the reaction rate.[3]
Comparison of 5-Iodo-2-Pentanol with Primary Iodoalcohols
Based on the principles of SN2 reactions, we can predict the relative reactivity of 5-iodo-2-pentanol (a secondary iodide) compared to primary iodoalcohols such as 5-iodo-1-pentanol and 4-iodo-1-butanol.
| Compound | Structure | Iodide Type | Cyclization Product | Expected Relative Reactivity |
| 4-Iodo-1-butanol | I-(CH₂)₄-OH | Primary | Tetrahydrofuran (THF) | High |
| 5-Iodo-1-pentanol | I-(CH₂)₅-OH | Primary | Tetrahydropyran (THP) | High |
| 5-Iodo-2-pentanol | CH₃-CH(OH)-(CH₂)₃-I | Secondary | 2-Methyltetrahydrofuran (2-MeTHF) | Moderate to Low |
Table 1: Comparison of Iodoalcohol Precursors for Cyclic Ether Synthesis.
The primary iodides, 4-iodo-1-butanol and 5-iodo-1-pentanol, are expected to undergo intramolecular cyclization more rapidly than the secondary iodide, 5-iodo-2-pentanol. The steric hindrance at the secondary carbon in 5-iodo-2-pentanol impedes the backside attack of the internal alkoxide, leading to a slower reaction rate. While five- and six-membered rings form readily in intramolecular Williamson ether syntheses, the substitution pattern on the carbon bearing the leaving group is a critical determinant of the reaction's kinetics.[2]
Experimental Data and Observations
Experimental Protocols
The following are general experimental protocols for the intramolecular cyclization of iodoalcohols via the Williamson ether synthesis. These can be adapted for specific substrates.
Protocol 1: Base-Promoted Intramolecular Cyclization of an Iodoalcohol
Materials:
-
Iodoalcohol (e.g., 5-iodo-2-pentanol)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., water or saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
To a solution of the iodoalcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Carefully quench the reaction by the slow addition of the quenching agent.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude cyclic ether.
-
Purify the product by distillation or column chromatography.
A detailed experimental procedure for a Williamson ether synthesis can be found in various organic chemistry lab manuals.[7][8][9]
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the logical flow of the intramolecular cyclization process.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. 1-Iodo-pentan-2-ol | C5H11IO | CID 15330558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Hydrogenolysis of Furfural Derivative 2-Methyltetrahydrofuran into Pentanediol Acetate and Pentanol Acetate over Pd/C and Sc(OTf)3 Cocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Iodo-1-pentanol | C5H11IO | CID 11160192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Green chemistry metrics for the synthesis of "2-Pentanol, 5-iodo-"
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 5-iodo-2-pentanol, evaluated through the lens of green chemistry principles. This guide provides a side-by-side comparison of two potential synthetic pathways, complete with experimental protocols, quantitative green metrics, and visualizations to aid in the selection of a more sustainable chemical process.
The production of haloalcohols, such as 5-iodo-2-pentanol, is a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. As the chemical industry increasingly embraces sustainable practices, the evaluation of synthetic routes based on green chemistry metrics has become paramount. This guide compares two plausible methods for the synthesis of 5-iodo-2-pentanol from 1,4-pentanediol: a classical approach using diphosphorus tetraiodide (P₂I₄) and a modern alternative employing a cerium(III) chloride and sodium iodide (CeCl₃·7H₂O/NaI) system.
At a Glance: Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for the two proposed synthetic routes to 5-iodo-2-pentanol. These values are calculated based on the detailed experimental protocols provided in the subsequent sections and offer a quantitative comparison of the environmental impact of each method.
| Green Metric | Route 1: Diphosphorus Tetraiodide (P₂I₄) | Route 2: Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O/NaI) |
| Atom Economy | ~46.3% | ~60.7% |
| Environmental (E)-Factor | High (estimated >10) | Moderate (estimated 5-10) |
| Process Mass Intensity (PMI) | High (estimated >11) | Moderate (estimated 6-11) |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Catalyst | None (Stoichiometric Reagent) | Cerium(III) Chloride (Catalytic) |
| Reagent Toxicity | High (P₂I₄ is toxic and reacts violently with water) | Moderate (CeCl₃ is a water-tolerant Lewis acid) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Benchmarking the performance of "2-Pentanol, 5-iodo-" in a model reaction
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the efficient construction of cyclic ethers is a foundational pursuit. Among the various methods available, the intramolecular Williamson ether synthesis stands out for its reliability and stereospecificity. This guide provides a comprehensive performance benchmark of "2-Pentanol, 5-iodo-" in a model intramolecular cyclization reaction to form 2-methyltetrahydrofuran, comparing its reactivity with other 5-halo-2-pentanol analogues. This analysis is supported by established principles of nucleophilic substitution reactions and includes a detailed experimental protocol for researchers in drug development and chemical synthesis.
Executive Summary
The intramolecular cyclization of 5-halo-2-pentanols to 2-methyltetrahydrofuran is a classic example of an SN2 reaction. The performance of the starting material is critically dependent on the nature of the halogen leaving group. Based on fundamental principles of chemical kinetics, the reactivity of the C-X bond in SN2 reactions follows the order I > Br > Cl. Consequently, 2-Pentanol, 5-iodo- is expected to exhibit the highest reaction rate and potentially the highest yield under identical conditions compared to its bromo and chloro counterparts. This is attributed to the lower bond dissociation energy of the C-I bond and the greater stability of the iodide anion as a leaving group.
Comparative Performance Data
| Starting Material | Leaving Group | Relative Reaction Rate (Predicted) | Expected Yield | Key Considerations |
| 2-Pentanol, 5-iodo- | I⁻ (Iodide) | Fastest | High | Most reactive, ideal for rapid and efficient cyclization. May be more expensive. |
| 2-Pentanol, 5-bromo- | Br⁻ (Bromide) | Intermediate | Good to High | A good balance of reactivity and cost. A commonly used substrate. |
| 2-Pentanol, 5-chloro- | Cl⁻ (Chloride) | Slowest | Moderate to Good | Least reactive, may require more forcing conditions (higher temperature, longer reaction time) to achieve high conversion. Most cost-effective starting material. |
Reaction Mechanism and Experimental Workflow
The intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran from 5-halo-2-pentanols proceeds via a two-step mechanism. First, a base is used to deprotonate the hydroxyl group of the 5-halo-2-pentanol, forming an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the halogen, resulting in the displacement of the halide and the formation of the cyclic ether.
Signaling Pathway Diagram
Mechanism of Intramolecular Williamson Ether Synthesis.
Experimental Workflow Diagram
General Experimental Workflow for Cyclization.
Experimental Protocol
The following is a general experimental protocol for the synthesis of 2-methyltetrahydrofuran from a 5-halo-2-pentanol. This protocol can be adapted for 2-Pentanol, 5-iodo-, as well as its bromo and chloro analogues, with the expectation of varying reaction times.
Materials:
-
5-Halo-2-pentanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 5-halo-2-pentanol in anhydrous THF.
-
Addition of Base: The flask is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise to the stirred solution over a period of 15-20 minutes. The reaction mixture is then allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. For 2-Pentanol, 5-iodo-, the reaction is expected to be significantly faster than for the bromo and chloro analogues.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0°C. The mixture is then transferred to a separatory funnel and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 2-methyltetrahydrofuran.
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and appropriate personal protective equipment should be worn.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of starting material for the intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran has significant implications for reaction efficiency. 2-Pentanol, 5-iodo- is the superior choice for applications where rapid reaction times and high yields are paramount. While bromo and chloro analogues offer a more cost-effective route, they necessitate longer reaction times or more stringent reaction conditions. The provided experimental protocol offers a robust starting point for the synthesis, which can be optimized based on the specific 5-halo-2-pentanol used.
Safety Operating Guide
Safe Disposal of 5-iodo-2-pentanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-iodo-2-pentanol, a halogenated alcohol. Adherence to these protocols is critical for minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. The C-I bond is the weakest of the carbon-halogen bonds, which can make organoiodine compounds reactive.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended for resistance to organic compounds.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant and chemical-resistant lab coat is essential.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Classification and Segregation
Proper classification and segregation of chemical waste are crucial for safe and compliant disposal. 5-iodo-2-pentanol falls into the category of halogenated organic waste.
| Waste Category | Description |
| Halogenated Organic Waste | Contains organic compounds with halogen atoms (F, Cl, Br, I).[3][4] 5-iodo-2-pentanol belongs in this category due to the presence of iodine. |
| Non-Halogenated Organic Waste | Consists of organic solvents and compounds that do not contain halogens (e.g., acetone, ethanol, hexane).[5][6] These should be collected in a separate waste container. |
It is imperative to keep halogenated and non-halogenated waste streams separate.[6] The cost of disposing of halogenated waste is significantly higher, and mixing the two streams will require the entire volume to be treated as the more hazardous and expensive category.[6][7]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
-
Transferring the Waste:
-
Perform all transfers of 5-iodo-2-pentanol to the waste container inside a certified chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[5]
-
-
Labeling the Waste Container:
-
The waste container must be labeled with the words "Hazardous Waste."[6]
-
List all constituents of the waste, including "5-iodo-2-pentanol" and any other chemicals mixed with it.
-
Indicate the approximate percentages of each component.
-
Include the date when the waste was first added to the container.
-
-
Storage of the Waste Container:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from sources of ignition, as organic alcohols can be flammable.
-
Ensure the storage area is segregated from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Prohibited Disposal Methods:
-
DO NOT pour 5-iodo-2-pentanol down the drain. This is illegal and harmful to the environment.[5]
-
DO NOT evaporate 5-iodo-2-pentanol in the fume hood as a means of disposal.
-
DO NOT mix with non-hazardous waste for regular trash disposal.
Disposal Workflow for 5-iodo-2-pentanol
Caption: Disposal workflow for 5-iodo-2-pentanol.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. Iodine compounds - Wikipedia [en.wikipedia.org]
- 3. uakron.edu [uakron.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. ethz.ch [ethz.ch]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistics for Handling 2-Pentanol, 5-iodo-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Pentanol, 5-iodo-. Following these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling 2-Pentanol, 5-iodo-, a comprehensive PPE strategy is mandatory to protect against potential hazards, including skin and eye contact, inhalation, and ingestion.
A. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
A face shield should be used in situations with a higher risk of splashes or sprays.
B. Skin Protection:
-
Wear chemically impermeable gloves. Always inspect gloves for integrity before use.[1]
-
Use proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Wear suitable protective clothing to prevent skin contact.[1]
C. Respiratory Protection:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing mist, gas, or vapors.[1]
-
If ventilation is inadequate, use a respirator with components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
II. Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is crucial for the safe handling of 2-Pentanol, 5-iodo-.
A. Preparation and Handling:
-
Ventilation: Ensure adequate ventilation by working in a chemical fume hood.[1]
-
Ignition Sources: Remove all sources of ignition, as the compound may be flammable. Use non-sparking tools and explosion-proof equipment.[1][2]
-
Personal Protective Equipment: Don the appropriate PPE as detailed above.
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
B. In Case of a Spill:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect and arrange for disposal. For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.[3] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
C. First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1]
III. Disposal Plan
Proper disposal of 2-Pentanol, 5-iodo- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. Chemical Waste:
-
Collect waste in suitable, closed, and properly labeled containers for disposal.[1]
-
Dispose of the chemical waste in accordance with appropriate local, state, and federal laws and regulations. This product may be classified as hazardous waste.
B. Contaminated Materials:
-
Adhered or collected material from spills, as well as contaminated PPE, should be promptly disposed of as hazardous waste.[1]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for 2-Pentanol, the parent compound of 2-Pentanol, 5-iodo-. This data is provided as a reference, and the properties of the iodinated derivative may vary.
| Property | Value |
| Boiling Point | 118 - 119 °C / 244.4 - 246.2 °F[4] |
| Melting Point | -50 °C / -58 °F[4] |
| Flash Point | 34 °C / 93.2 °F[4] |
| Density | 0.812 g/cm³ at 20 °C (68 °F)[3] |
| Flammability Limits | Lower: 1.2%, Upper: 9%[5] |
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Pentanol, 5-iodo-.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
